Product packaging for Cynaroside(Cat. No.:CAS No. 5373-11-5)

Cynaroside

Cat. No.: B190365
CAS No.: 5373-11-5
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Luteoloside, also known as Cynaroside or Luteolin-7-O-glucoside, is a naturally occurring flavonoid compound present in a variety of plants, including Lonicera japonica, chrysanthemum, and artichoke . It is characterized as a yellow amorphous powder with a molar mass of 448.38 g/mol and is supplied with a high purity level of ≥98% . As a versatile research chemical, Luteoloside is strictly for laboratory applications and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B190365 Cynaroside CAS No. 5373-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949617
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5373-11-5, 26811-41-6
Record name Luteolin 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin-7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTEOLIN 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Extraction of Cynaroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cynaroside (Luteolin-7-O-glucoside) , a flavone of significant interest for its diverse pharmacological activities, is widely distributed throughout the plant kingdom. This technical guide provides an in-depth overview of its primary natural sources, methods for its extraction and quantification, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is found in a variety of plant families, including but not limited to Apiaceae, Asteraceae (Compositae), Lamiaceae, and Poaceae.[1][2] It can be isolated from various plant parts such as the leaves, flowers, stems, and roots.[1][3] Key botanical sources with notable concentrations of this compound are detailed in Table 1.

Table 1: Quantitative Analysis of this compound in Various Natural Sources
Plant SpeciesFamilyPlant PartThis compound Concentration (mg/g dry weight unless otherwise specified)Reference(s)
Cynara scolymus (Artichoke)AsteraceaeLeaves0.04 - 10.65[4]
Lonicera japonica (Honeysuckle)CaprifoliaceaeFlower Buds5.25[5]
Anthriscus sylvestrisApiaceaeLeavesNot explicitly quantified but validated as a key component.[6]
Ferula variaApiaceaeAerial Part0.94 - 0.98%[7]
Elsholtiza bodinieriLamiaceaeWhole PlantThe total flavonoid content was 179.55 mg/g, with this compound being a major component.[8]
Merremia tridentataConvolvulaceaeStemThis compound was the most abundant flavonoid in the flavonoid-rich fraction (58.430%).[9]

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and purification of this compound from plant matrices are critical steps for its characterization and further investigation. A variety of methods have been employed, ranging from traditional solvent extraction to modern, more efficient techniques.

Extraction Methodologies

a) Soxhlet Extraction:

This conventional method is effective but can be time-consuming and may degrade thermolabile compounds.

  • Protocol:

    • Dry and grind the plant material to a fine powder.

    • Place the powdered material (e.g., 5.0 g) into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with a suitable solvent (e.g., ethanol or methanol-water mixture) to approximately two-thirds of its volume.

    • Assemble the apparatus and heat the solvent. The vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

    • Allow the extraction to proceed for a set duration (e.g., 8 hours), during which the solvent will repeatedly siphon back into the flask.[5]

    • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

b) Ultrasound-Assisted Extraction (UAE):

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[10]

  • Protocol:

    • Mix the powdered plant material with a solvent (e.g., ethanol) in a flask at a specific solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30 minutes).[5]

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate to obtain the crude extract.

c) Microwave-Assisted Extraction (MAE):

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[10][11]

  • Protocol:

    • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

    • Set the microwave parameters, including power, temperature, and time (e.g., 4 minutes at 80°C).[12]

    • After the extraction cycle, allow the vessel to cool.

    • Filter the contents to separate the extract.

    • Concentrate the extract as required.

Isolation by Column Chromatography

Column chromatography is a standard technique for the purification of this compound from crude extracts.[13]

  • Protocol:

    • Prepare a slurry of the stationary phase (e.g., silica gel or Sephadex) in the initial mobile phase.

    • Pack a glass column with the slurry to create a uniform bed.

    • Concentrate the crude plant extract and dissolve it in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a solvent system, often starting with a non-polar solvent and gradually increasing the polarity (gradient elution).[14]

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of this compound.[6]

  • Protocol:

    • Sample Preparation: Dissolve the accurately weighed crude extract or isolated compound in a suitable solvent (e.g., 50% methanol) and filter through a 0.45 µm syringe filter.

    • Standard Preparation: Prepare a stock solution of pure this compound standard and create a series of dilutions to generate a calibration curve.

    • HPLC System and Conditions:

      • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

      • Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being 0.1% trifluoroacetic acid in water and mobile phase B being 0.1% trifluoroacetic acid in acetonitrile.[2]

      • Flow Rate: 1.0 mL/min.[6]

      • Detection: UV detector set at a wavelength of 345 nm.[6]

      • Injection Volume: 10 µL.[6]

    • Analysis: Inject the prepared samples and standards into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standard solutions.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, oxidative stress, and cancer.

MET/AKT/mTOR Signaling Pathway

This compound has demonstrated anticancer effects by inhibiting the MET/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[3][15] It achieves this by decreasing the phosphorylation levels of AKT, mTOR, and P70S6K.[3][15]

MET_AKT_mTOR_Pathway This compound This compound MET MET This compound->MET Inhibits AKT AKT MET->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K Proliferation Cell Proliferation, Survival, Growth P70S6K->Proliferation

This compound's inhibition of the MET/AKT/mTOR pathway.
NF-κB Signaling Pathway

This compound exerts anti-inflammatory effects by downregulating the TLR4/MyD88/NF-κB/AP-1 pathway, leading to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB AP1 AP-1 MyD88->AP1 Inflammation Inflammatory Response (NO, PGE2) NFkB->Inflammation AP1->Inflammation

Inhibition of the NF-κB inflammatory pathway by this compound.
JAK/STAT Signaling Pathway

This compound can antagonize the JAK/STAT3 pathway, which is often activated by cytokines like IL-6 and IL-22, thereby reducing the expression of inflammatory molecules.[1]

JAK_STAT_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Nuclear Translocation CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK JAK->STAT3 Phosphorylates GeneExpression Inflammatory Gene Expression STAT3->GeneExpression

This compound's inhibitory effect on the JAK/STAT signaling pathway.
Antioxidant Signaling Pathway (Nrf2/HO-1)

This compound exhibits antioxidant properties by upregulating the Nrf2 signaling pathway, which leads to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This, in turn, reduces reactive oxygen species (ROS) and lipid peroxidation.[1]

Antioxidant_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates HO1 HO-1 Nrf2->HO1 Induces Expression OxidativeStress Reduced Oxidative Stress (↓ ROS, ↓ Lipid Peroxidation) HO1->OxidativeStress

References

Cynaroside (luteolin-7-glucoside) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a naturally occurring flavone glycoside also known as luteolin-7-glucoside, is a bioactive compound found in a variety of medicinal plants. It is a subject of growing interest in the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathways modulated by this compound are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is structurally composed of the flavone luteolin linked to a glucose molecule at the 7-hydroxyl position.

Chemical Structure:

(A 2D chemical structure image would be placed here in a real whitepaper. As a text-based AI, a descriptive representation is provided below.)

The structure consists of a C6-C3-C6 backbone characteristic of flavonoids. The A-ring is a substituted benzene ring, the C-ring is a heterocyclic pyran ring with a ketone group, and the B-ring is a catechol group (3',4'-dihydroxy). The glucose moiety is attached to the 7-position of the A-ring.

Physicochemical and Identification Data:

PropertyValueReference(s)
IUPAC Name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[1]
Other Names Luteolin-7-glucoside, Luteoloside, Cinaroside[1]
CAS Number 5373-11-5[2][3]
Molecular Formula C₂₁H₂₀O₁₁[2][4][5]
Molecular Weight 448.38 g/mol [2][4][6]
Appearance Yellow amorphous powder[1]
Melting Point 266-268 °C[1]
Solubility Soluble in dimethylsulfoxide and dimethylformamide. Insoluble in ethanol and water.[7]
UV max 256, 350 nm[8]

Biological Activities and Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant.[6] Its antioxidant effects are mediated through several mechanisms, including the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[9] The catechol group in the B-ring is a key structural feature responsible for its radical-scavenging ability.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[10] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[12]

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties.[13][14] It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[13] The anticancer effects of this compound have been linked to its ability to modulate key signaling pathways involved in cell growth and survival.[13][15]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent. It can protect neuronal cells from oxidative stress-induced damage and apoptosis.[16] Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Pathway

In the context of cancer, this compound has been shown to block the MET/AKT/mTOR signaling axis.[13][15] It achieves this by decreasing the phosphorylation levels of key proteins in this pathway, including AKT, mTOR, and P70S6K, which are crucial for cell proliferation, survival, and growth.[13][15]

MET_AKT_mTOR_Pathway This compound inhibits the MET/AKT/mTOR pathway. MET MET AKT AKT MET->AKT p mTOR mTOR AKT->mTOR p P70S6K P70S6K mTOR->P70S6K p Proliferation Cell Proliferation & Survival P70S6K->Proliferation This compound This compound This compound->AKT This compound->mTOR This compound->P70S6K

Caption: this compound inhibits the MET/AKT/mTOR pathway.

NF-κB Signaling Pathway

This compound can suppress inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[10][12] It prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12]

NFkB_Signaling_Pathway This compound inhibits the NF-κB signaling pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

This compound has also been implicated in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10][17] By interfering with this pathway, this compound can influence cellular processes such as immune responses, proliferation, and apoptosis.[17]

JAK_STAT_Signaling_Pathway This compound inhibits the JAK/STAT signaling pathway. Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT STAT JAK->STAT p STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerization & translocation Gene Gene Expression STAT_dimer->Gene This compound This compound This compound->JAK

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Extraction and Isolation of this compound

A common method for extracting this compound from plant material involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with 70% ethanol using a Soxhlet apparatus.[11] The combined extracts are then concentrated under reduced pressure.

  • Fractionation: The residue is suspended in water and partitioned successively with hexane, chloroform, ethyl acetate, and butanol.[11]

  • Isolation: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a chloroform/methanol gradient to isolate this compound.[11] Purity can be further enhanced using preparative HPLC.[11]

Extraction_Workflow General workflow for the extraction and isolation of this compound. Plant Dried Plant Material Extraction Soxhlet Extraction (70% Ethanol) Plant->Extraction Concentration Concentration Extraction->Concentration Partition Liquid-Liquid Partition Concentration->Partition Chromatography Silica Gel Chromatography Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC This compound Pure this compound HPLC->this compound

Caption: General workflow for the extraction and isolation of this compound.

Antioxidant Activity Assays
  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound in a suitable solvent.

  • Mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Prepare various concentrations of this compound.

  • Add the this compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Anti-inflammatory Activity Assays
  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.

  • Culture cells and treat them with this compound and an inflammatory stimulus (e.g., LPS) as described for the NO assay.

  • Collect the cell culture supernatant.

  • Measure the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Anticancer Activity Assays
  • Seed cancer cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[1]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[1]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • Treat cancer cells with this compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological activities. Its well-defined chemical structure and multifaceted biological effects make it an attractive candidate for further investigation in the fields of drug discovery and development. The experimental protocols and pathway analyses provided in this guide are intended to facilitate and standardize future research on this valuable flavonoid. Further studies are warranted to explore its bioavailability, in vivo efficacy, and safety profile to fully realize its therapeutic potential.

References

Cynaroside: An In-depth Technical Guide to its In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a naturally occurring compound found in a variety of plants, including those from the Apiaceae, Lamiaceae, and Asteraceae families.[1][2] Extensive in vivo research has demonstrated a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anti-diabetic properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vivo models.[3][4] These effects are primarily mediated through the downregulation of pro-inflammatory cytokines and enzymes, as well as the inhibition of key inflammatory signaling pathways.

Quantitative Data Summary
Model Species This compound Dose Key Findings Reference
Oxazolone-induced ear swellingMice (C57BL/6)2 mg and 20 mg per site (topical)Significant reduction in ear swelling.[3][4][3][4]
Carrageenan-induced paw edemaMiceNot specifiedMarked reduction in paw skin inflammation and inflammatory infiltrates.[3][3]
Xylene-induced ear edemaMiceNot specifiedSignificant attenuation of inflammation (p < 0.01).[5][5]
Lipopolysaccharide (LPS)-induced inflammationMiceNot specifiedSignificantly reduced inflammation.[4][4]
Experimental Protocols

1.2.1. Oxazolone-Induced Ear Swelling Model

  • Animals: Male C57BL/6 mice are typically used.

  • Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice.

  • Challenge: Several days after sensitization, a lower concentration of oxazolone is applied to the inner and outer surfaces of the ear.

  • Treatment: this compound, formulated as a hydrogel (e.g., 5% and 10%), is applied topically to the ear at specified doses (e.g., 2 mg and 20 mg per site).[3][4]

  • Measurement: Ear thickness is measured before and at various time points after the challenge using a digital caliper. The degree of swelling is calculated as the difference in ear thickness.

  • Histopathology: At the end of the experiment, ear tissue is collected, fixed in formalin, and processed for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration.[3]

1.2.2. Carrageenan-Induced Paw Edema Model

  • Animals: Mice or rats are commonly used.

  • Induction: A solution of carrageenan is injected into the sub-plantar region of the hind paw.

  • Treatment: this compound is administered, often topically as a hydrogel, prior to or immediately after carrageenan injection.

  • Measurement: Paw volume or thickness is measured at regular intervals using a plethysmometer or calipers. The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of a control group.

  • Histopathology: Paw tissue is collected for histological analysis to observe the reduction in inflammatory infiltrates.[3]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to inhibit the TLR4/MyD88/NF-κB/AP-1 pathway, which leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Furthermore, this compound can suppress the activation of the NLRP3 inflammasome and the JAK/STAT3 pathway, resulting in decreased expression of inflammatory molecules such as ICAM-1, VCAM-1, TNF-α, and IL-1β.[6][7]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB AP1 AP-1 MyD88->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes NLRP3 NLRP3 Inflammasome JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Inflammatory_Genes This compound This compound This compound->TLR4 inhibits This compound->NLRP3 inhibits This compound->JAK inhibits Neuroprotective_Workflow Stress Neurological Insult (e.g., Ischemia, Stress) Microglia Microglial Activation (M1 Polarization) Stress->Microglia Inflammation Neuroinflammation (↑ IL-1β, IL-18, TNF-α) Microglia->Inflammation Ferroptosis Ferroptosis (↑ Alox15, ↓ GPX4) Microglia->Ferroptosis Neuroprotection Neuroprotection (↓ Neuronal Damage) Inflammation->Neuroprotection leads to damage Ferroptosis->Neuroprotection leads to damage This compound This compound This compound->Microglia This compound->Ferroptosis inhibits This compound->Neuroprotection Anti_Diabetic_Mechanisms This compound This compound Alpha_Glucosidase α-Glucosidase α-Amylase This compound->Alpha_Glucosidase inhibits Lipid_Synthesis Lipid Synthesis (↓ FAS) This compound->Lipid_Synthesis Lipid_Oxidation Lipid Oxidation (↑ FAβO) This compound->Lipid_Oxidation Carb_Absorption Carbohydrate Absorption Alpha_Glucosidase->Carb_Absorption Hyperglycemia ↓ Postprandial Hyperglycemia Carb_Absorption->Hyperglycemia Lipid_Profile Improved Lipid Profile (↓ TC, TG, LDL-C) Lipid_Synthesis->Lipid_Profile Lipid_Oxidation->Lipid_Profile

References

Investigating the Antioxidant Potential of Cynaroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, focusing on its mechanisms of action, quantitative data from various antioxidant assays, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising natural compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytochemicals, particularly flavonoids, have been extensively studied for their capacity to mitigate oxidative damage. This compound, found in various medicinal plants, has emerged as a compound of interest due to its significant antioxidant properties.[1][2][3] This guide delves into the scientific evidence supporting the antioxidant potential of this compound, providing both theoretical and practical information for its investigation.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily by modulating endogenous antioxidant defense systems and directly scavenging free radicals.

Upregulation of the Nrf2 Signaling Pathway

A key mechanism underlying this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[1] This includes heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[4]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Degradation Nrf2_d Nrf2 (Degradation) Keap1_Nrf2->Nrf2_d Ubiquitination & Proteasomal Degradation Nrf2_t Nrf2 Keap1_Nrf2->Nrf2_t Dissociation Nrf2_n Nrf2 Nrf2_t->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

This compound-mediated activation of the Nrf2 signaling pathway.
Modulation of the AMPK/SIRT3/Nrf2 Pathway

Recent studies have indicated that this compound can also modulate the AMP-activated protein kinase (AMPK)/Sirtuin 3 (SIRT3)/Nrf2 pathway.[5][6] This pathway is crucial for maintaining mitochondrial homeostasis and cellular energy balance. Activation of AMPK by this compound can lead to the upregulation of SIRT3, which in turn can deacetylate and activate Nrf2, further enhancing the antioxidant response.

AMPK_SIRT3_Nrf2_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT3 SIRT3 AMPK->SIRT3 Upregulates Nrf2 Nrf2 SIRT3->Nrf2 Activates Antioxidant_Response Enhanced Antioxidant Response & Mitochondrial Function Nrf2->Antioxidant_Response

Modulation of the AMPK/SIRT3/Nrf2 pathway by this compound.
Interaction with MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the regulation of Nrf2. This compound has been shown to influence MAPK pathways, such as p38 and JNK, which can lead to the phosphorylation and activation of Nrf2, thereby contributing to the induction of antioxidant enzymes like HO-1.[4]

Quantitative Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that some studies have evaluated fractions rich in this compound rather than the pure compound.

Table 1: Radical Scavenging Activity of this compound

AssayTest SubstanceIC50 / EC50 ValueReference
DPPHEthyl acetate fraction (containing 58.43% this compound)0.08 ± 0.02 mg/mL[7]

Table 2: Reducing Power of this compound

AssayTest SubstanceValueReference
FRAPEthyl acetate fraction (containing 58.43% this compound)50.22 ± 3.28 mg AAE/g[7]

Table 3: Cellular Antioxidant Activity of this compound

AssayTest SubstanceEC50 ValueReference
CAAData not available-

Table 4: Effect of this compound on Endogenous Antioxidant Enzymes

EnzymeEffectQuantitative DataReference
Superoxide Dismutase (SOD)Increased activitySpecific values not available[1]
Catalase (CAT)Increased activitySpecific values not available[8]
Glutathione Peroxidase (GPx)Increased activitySpecific values not available[8]
Glutathione (GSH)Increased levelsSpecific values not available[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare DPPH solution in methanol (e.g., 0.1 mM) start->prep_dpph prep_sample Prepare this compound solutions at various concentrations start->prep_sample mix Mix this compound solution with DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Radical Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

ABTS_Workflow start Start prep_abts Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->prep_abts prep_sample Prepare this compound solutions at various concentrations start->prep_sample adjust_abs Dilute ABTS•+ solution to an absorbance of ~0.7 at ~734 nm prep_abts->adjust_abs mix Mix this compound solution with ABTS•+ solution adjust_abs->mix prep_sample->mix incubate Incubate at room temperature (e.g., 6 min) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare fresh FRAP reagent: Acetate buffer, TPTZ solution, and FeCl3 solution start->prep_frap prep_sample Prepare this compound solutions and a standard (e.g., FeSO4) start->prep_sample mix Mix this compound solution or standard with FRAP reagent prep_frap->mix prep_sample->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure absorbance at ~593 nm incubate->measure calculate Construct a standard curve and determine the FRAP value of the sample measure->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed HepG2 cells in a 96-well plate and culture start->seed_cells treat_cells Treat cells with this compound at various concentrations seed_cells->treat_cells load_probe Load cells with DCFH-DA treat_cells->load_probe induce_stress Induce oxidative stress with a radical initiator (e.g., AAPH) load_probe->induce_stress measure Measure fluorescence intensity over time induce_stress->measure calculate Calculate the area under the curve (AUC) and determine the CAA value measure->calculate end End calculate->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cynaroside's Role in Cellular Signaling Pathways

Introduction to this compound

This compound, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a bioactive compound found in a variety of medicinal plants.[1][2] Widely distributed throughout the plant kingdom, it is present in species from families such as the Lamiaceae, Asteraceae, and Apiaceae.[2][3] As a derivative of luteolin, this compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3][4][5] These biological effects are largely attributed to its capacity to modulate critical cellular signaling pathways, positioning it as a molecule of significant interest for therapeutic development. This technical guide offers a detailed examination of the core mechanisms through which this compound influences cellular signaling, substantiated by quantitative data, comprehensive experimental protocols, and illustrative pathway diagrams.

Modulation of Key Cellular Signaling Pathways

This compound's diverse pharmacological effects stem from its ability to interact with and modulate several fundamental signaling cascades that govern inflammation, cell survival, proliferation, apoptosis, and the response to oxidative stress.

Anti-inflammatory Pathways

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of the inflammatory response.[6] this compound has demonstrated potent inhibitory effects on this pathway.[2][7] It functions by preventing the activation of the NF-κB transcription factor, which controls the expression of a multitude of pro-inflammatory genes.[2][4] Mechanistically, this compound has been shown to inhibit the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This action prevents the translocation of NF-κB into the nucleus, leading to the downregulation of its target genes. These genes include those encoding inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2.[2][4][9][10] Some evidence suggests that this inhibition may be linked to the downregulation of the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which acts upstream of NF-κB.[4]

NF_kB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

2.1.2. JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine-driven inflammation.[10] this compound has been found to counteract the JAK/STAT pathway by inhibiting the phosphorylation of JAK1 and STAT6, a key step for their activation.[4][10] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby suppressing the transcription of their target inflammatory genes.[4] Additionally, this compound has been reported to upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), an endogenous negative regulator of the JAK/STAT pathway.[10]

JAK_STAT_Pathway This compound's Modulation of the JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes and Translocates SOCS1 SOCS1 SOCS1->JAK Inhibits This compound This compound This compound->JAK Inhibits Phosphorylation This compound->SOCS1 Upregulates DNA DNA pSTAT_dimer->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: this compound modulates the JAK/STAT signaling pathway.

Cell Proliferation and Survival Pathways

2.2.1. PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of cancer. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines.[3][11] It exerts this effect by reducing the phosphorylation levels of key pathway components, including AKT, mTOR, and P70S6K.[3][11] In certain cellular contexts, the inhibitory action of this compound on this pathway has been associated with the increased ubiquitination and subsequent degradation of the MET receptor tyrosine kinase, an upstream activator of PI3K/AKT signaling.[11]

PI3K_AKT_mTOR_Pathway This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., MET) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) mTOR mTOR AKT->mTOR Activates P70S6K P70S6K mTOR->P70S6K Activates Cell_Proliferation Cell Proliferation & Survival P70S6K->Cell_Proliferation This compound This compound This compound->RTK Promotes degradation This compound->AKT Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

2.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, with its effects being context-dependent. In certain cancer cell types, this compound has been reported to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, which can contribute to its anti-proliferative and pro-apoptotic activities.[2][12]

Apoptosis Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][11] It primarily modulates the intrinsic apoptosis pathway by altering the expression of the Bcl-2 family of proteins, which regulate mitochondrial integrity. Specifically, this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][12] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, into the cytoplasm.[12] The release of these factors triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves cellular substrates, such as PARP, ultimately leading to the dismantling of the cell.[8][11][13] Furthermore, the pro-apoptotic effects of this compound can also be mediated through the upregulation of the tumor suppressor protein p53.[3][12]

Apoptosis_Pathway This compound's Induction of the Intrinsic Apoptosis Pathway cluster_cytoplasm Cytoplasm Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->Bax Upregulates This compound->Bcl2 Downregulates

Caption: this compound induces apoptosis via the intrinsic pathway.

Antioxidant Pathways

2.4.1. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. This compound has been shown to exert its antioxidant effects by upregulating the Nrf2 signaling pathway.[2][4] This leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4][8][12] These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

Nrf2_Pathway This compound's Activation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates upon dissociation This compound This compound This compound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes Induces

Caption: this compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables provide a summary of the quantitative data from various in vitro studies on the biological effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)Reference
U87Glioblastoma26.3424[1]
Caco-2Colon Carcinoma>10024[1]
Caco-2Colon Carcinoma~5048[1]
Table 2: Enzyme Inhibition by this compound
EnzymeIC50 (µmol/L)Ki (µmol/L)Inhibition TypeReference
CYP1A221.7411.60Competitive[14]
CYP3A415.887.33Noncompetitive[14]
CYP2C916.588.09Competitive[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cells (e.g., U87, Caco-2)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for the desired duration (e.g., 24 or 48 hours).[1] A vehicle control (e.g., 70% ethanol) should be included.[1]

  • Following treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.

  • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins in a cell or tissue extract.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK1, anti-p-STAT6, anti-SOCS1, anti-β-actin)[10]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins based on molecular weight using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST to remove unbound secondary antibodies.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control such as β-actin.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.[15][16][17]

  • This compound

  • NF-κB inducing agent (e.g., TNF-α or LPS)[18][19]

  • Passive Lysis Buffer[18]

  • Luciferase Assay Reagent (containing luciferin)[15][17]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Plate the transfected cells in an opaque-walled 96-well plate.

  • Pre-treat the cells with varying concentrations of this compound for a predetermined time.

  • Stimulate the cells with an NF-κB inducing agent (e.g., 20 ng/mL TNF-α for 6 hours).[19]

  • Wash the cells with PBS and then lyse them using Passive Lysis Buffer for 15 minutes with gentle agitation.[18]

  • Transfer the cell lysate to a new opaque 96-well plate.

  • Add the Luciferase Assay Reagent to each well.

  • Immediately measure the resulting luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate.[18]

Experimental_Workflow General Experimental Workflow for Investigating this compound's Cellular Effects Cell_Seeding Cell Seeding (e.g., 96-well plate) Cynaroside_Treatment This compound Treatment (Dose- and Time-response) Cell_Seeding->Cynaroside_Treatment MTT_Assay MTT Assay (Cell Viability) Cynaroside_Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression & Phosphorylation) Cynaroside_Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Cynaroside_Treatment->Luciferase_Assay Data_Quantification Data Quantification (Absorbance, Band Intensity, Luminescence) MTT_Assay->Data_Quantification Western_Blot->Data_Quantification Luciferase_Assay->Data_Quantification Statistical_Analysis Statistical Analysis & Interpretation Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a natural flavonoid with significant potential as a therapeutic agent due to its ability to modulate multiple key cellular signaling pathways. Its well-documented anti-inflammatory, anti-proliferative, pro-apoptotic, and antioxidant effects highlight its promise in the context of various pathologies, including cancer and inflammatory diseases. This technical guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are essential to fully establish its efficacy and safety profile in human subjects.[2][14]

References

A Technical Guide to the Discovery, Isolation, and Analysis of Cynaroside from Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cynaroside (Luteolin-7-O-glucoside), a flavonoid glycoside with significant pharmacological potential. It details its presence in various medicinal plants, comprehensive protocols for its extraction and isolation, and an analysis of its molecular mechanisms of action through key signaling pathways.

Introduction to this compound

This compound, also known as Luteolin-7-O-glucoside, is a flavonoid compound widely distributed throughout the plant kingdom.[1] It has been isolated from numerous species belonging to families such as Apiaceae, Lamiaceae, and Asteraceae.[2][3] Extensive research has highlighted its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects.[2][4][5][6] These properties make this compound a compound of high interest for pharmaceutical and nutraceutical development. This guide focuses on the technical aspects of its discovery in medicinal flora and the methodologies required for its isolation and characterization.

Medicinal Plant Sources and Quantitative Analysis

This compound can be extracted from the seeds, roots, stems, leaves, flowers, and fruits of various plants.[1][2] The concentration of this compound varies significantly depending on the plant species, the part of the plant used, and the extraction method employed. A summary of quantitative yields from different sources is presented below.

Table 1: Quantitative Analysis of this compound in Various Medicinal Plants

Medicinal PlantPlant PartExtraction MethodThis compound Yield/ConcentrationReference
Lonicera japonica (Honeysuckle)-Nonionic Surfactant-mediated Aqueous Extraction0.525 mg/g[7][8]
Lonicera japonica (Honeysuckle)-Soxhlet Extraction (Ethanol)0.483 mg/g[8]
Lonicera japonica (Honeysuckle)-Microwave Irradiation (Water)0.496 mg/g[8]
Lonicera japonica (Honeysuckle)-Ultrasonication (Water)0.455 mg/g[8]
Lonicera japonica (Honeysuckle)-Soxhlet Extraction (Water)0.149 mg/g[8]
Dendranthema morifolium-Ethanolic Extract4.19%[9]
Dendranthema morifolium-Water Extract6.56%[9]
Cynara scolymus (Artichoke)LeavesNot Specified0.94 - 0.98%[10]
Cynara scolymus (Artichoke)SeedsNot Specified0.1% (negligible)[10]
Elsholtiza bodinieri-Ethanol-reflux & Liquid-liquid ExtractionTotal Flavonoid Content: 179.55 mg/g[6]

Experimental Protocols: Isolation and Purification

The successful isolation of this compound requires a multi-step approach involving extraction from the plant matrix, followed by purification to achieve a high degree of purity.

The overall process begins with the preparation of dried plant material, followed by extraction, concentration, and a series of chromatographic purification steps. Final characterization is typically performed using spectroscopic methods.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol, Micellar) plant_material->extraction concentration Crude Extract Concentration extraction->concentration column_chroma Column Chromatography (Silica Gel / Polyamide) concentration->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_this compound Pure this compound (>94% Purity) prep_hplc->pure_this compound characterization Structural Characterization (HPLC, MS, NMR) pure_this compound->characterization

Figure 1: General Experimental Workflow for this compound Isolation.

This method offers an efficient and environmentally friendly alternative to traditional solvent extraction.[7]

  • Preparation : Dry and powder the honeysuckle plant material.

  • Extraction Solution : Prepare a 10% (w/v) aqueous solution of a nonionic surfactant (e.g., T-60).

  • Extraction : Mix the powdered plant material with the surfactant solution at a solid-liquid ratio of 1:25.

  • Incubation : Heat the mixture to 50°C and maintain for 60 minutes with constant stirring.[7]

  • Cloud Point Enrichment : Induce phase separation by exploiting the cloud point property of the surfactant. This concentrates the this compound into a smaller volume phase.

  • Purification by Metal Complexation :

    • Add CaCl₂ to the this compound-rich phase to form a complex.

    • Separate the complex.

    • Add EDTA to release the purified this compound from the complex.

  • Final Product : Collect the precipitate, which yields this compound with a purity of up to 93.7%.[7][8]

This protocol describes a classic chromatographic approach for purifying flavonoids from an artichoke extract.[11]

  • Initial Extraction : Perform an exhaustive extraction of dried artichoke leaves using 70% ethanol in a Soxhlet apparatus.[10]

  • Solvent Partitioning : Evaporate the ethanol to obtain an aqueous residue. Partition this residue successively with chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity. The flavonoid fraction is typically enriched in the ethyl acetate phase.[10]

  • Column Preparation : Pack a glass column (e.g., 4x60 cm) with 100g of silica gel as the stationary phase.

  • Loading : Dissolve the dried ethyl acetate fraction (F-3) in a minimal amount of solvent and load it onto the column.[11]

  • Elution : Begin elution with a non-polar solvent like 100% hexane. Gradually increase the polarity of the mobile phase by introducing methylene chloride and then methanol in a stepwise gradient.[11]

    • Hexane:Methylene Chloride (75:25, 50:50, 25:75)

    • 100% Methylene Chloride

    • Methylene Chloride:Methanol (increasing methanol by 10% increments up to 100%)

  • Fraction Collection : Collect fractions (e.g., 10 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

  • Identification : Combine fractions containing the compound of interest (identified by comparison with a this compound standard on TLC). The final identification and quantification are performed using HPLC, where this compound (Luteolin 7-glucoside) has a characteristic retention time (e.g., ~6.062 min under specific conditions).[11]

The identity and purity of the isolated this compound must be confirmed using spectroscopic techniques.[6][12]

  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification.

  • Mass Spectrometry (MS) : Provides molecular weight information for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) : (¹H and ¹³C NMR) is used for the complete structural elucidation of the molecule.

Biological Activity and Signaling Pathways

This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

In gastric cancer, this compound has been shown to inhibit cell proliferation and invasion by blocking the MET/AKT/mTOR signaling axis.[2][13] It reduces the phosphorylation levels of key downstream proteins AKT, mTOR, and P70S6K.[13]

G This compound This compound MET MET This compound->MET Inhibits AKT AKT MET->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K Proliferation Cell Proliferation & Invasion P70S6K->Proliferation

Figure 2: this compound inhibits the MET/AKT/mTOR pathway in cancer.

This compound can induce G1 phase cell cycle arrest in colorectal cancer cells by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression.[5]

G This compound This compound CDC25A CDC25A Expression This compound->CDC25A Downregulates G1_S_Transition G1/S Phase Transition CDC25A->G1_S_Transition G1_Arrest G1 Cell Cycle Arrest CDC25A->G1_Arrest Cell_Proliferation Cell_Proliferation G1_S_Transition->Cell_Proliferation

Figure 3: this compound induces G1 arrest via CDC25A downregulation.

This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity by activating the AMPK/SIRT3/Nrf2 pathway. This pathway plays a central role in mitigating oxidative stress and pyroptosis in cardiomyocytes.[4]

G This compound This compound AMPK AMPK This compound->AMPK Activates SIRT3 SIRT3 AMPK->SIRT3 Nrf2 Nrf2 SIRT3->Nrf2 Antioxidant_Response Antioxidant Response & Gene Expression Nrf2->Antioxidant_Response Cardioprotection Cardioprotection (Inhibition of Pyroptosis) Antioxidant_Response->Cardioprotection

Figure 4: Cardioprotective mechanism of this compound via AMPK/SIRT3/Nrf2.

References

Preliminary Cytotoxicity Screening of Cynaroside on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in various medicinal plants. It has garnered significant interest in oncological research due to its potential anti-cancer properties. This document provides a technical overview of the preliminary cytotoxicity screening of this compound against various cancer cell lines. It summarizes key findings on its inhibitory effects, details the experimental protocols for assessing its activity, and visualizes the molecular pathways implicated in its mechanism of action. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound has been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
U87Glioblastoma26.34Not Reported[1]
Caco-2Colon Carcinoma97.06Not Reported[1]
HCT116Colorectal CancerNot explicitly provided in IC50, but significant inhibition at 25 µM and 50 µMSignificant inhibition at 25 and 50[2][3]
HCT15Colorectal CancerNot explicitly provided in IC50, but significant inhibition at 25 µM and 50 µMSignificant inhibition at 25 and 50[2]
RKOColorectal CancerNot explicitly provided in IC50, but significant inhibition at 25 µM and 50 µMSignificant inhibition at 25 and 50[2][3]
LoVoColorectal CancerNot explicitly provided in IC50, but significant inhibition at 25 µM and 50 µMSignificant inhibition at 25 and 50[2]
PANC-1Pancreatic CancerConcentration-dependent suppression observed up to 200 µMConcentration-dependent suppression[4]
MKN45Gastric CancerSignificant inhibition at 50 µMSignificant inhibition at 50[5]
SGC7901Gastric CancerSignificant inhibition at 50 µMSignificant inhibition at 50[5]

Note: Direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Measurement: Mix gently by pipetting up and down.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

Experimental_Workflow start Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment cytotoxicity_assay Cytotoxicity Assessment (e.g., MTT Assay) treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_study->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism_study->pathway_analysis end Data Analysis & Conclusion apoptosis_assay->end pathway_analysis->end

Caption: General workflow for in vitro cytotoxicity screening of this compound.

This compound-Induced Cell Cycle Arrest Signaling Pathway

Cell_Cycle_Arrest This compound This compound cdc25a CDC25A This compound->cdc25a inhibits cdk2 CDK2 cdc25a->cdk2 activates g1_s_transition G1/S Phase Transition cdk2->g1_s_transition promotes cdk4 CDK4 cdk4->g1_s_transition promotes cdk6 CDK6 cdk6->g1_s_transition promotes cell_cycle_arrest G1 Phase Arrest g1_s_transition->cell_cycle_arrest is blocked

Caption: this compound induces G1 cell cycle arrest by downregulating CDC25A.[2][3]

This compound-Induced Apoptosis via MET/AKT/mTOR Pathway

Apoptosis_Pathway This compound This compound met MET This compound->met inhibits akt AKT met->akt activates mtor mTOR akt->mtor activates p70s6k P70S6K mtor->p70s6k activates proliferation Cell Proliferation & Survival p70s6k->proliferation promotes apoptosis Apoptosis proliferation->apoptosis inhibits

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway, leading to apoptosis.[5][10][11][12]

Discussion of Findings

The collective evidence suggests that this compound exhibits cytotoxic and anti-proliferative effects across a variety of cancer cell lines, including those of colorectal, gastric, glioblastoma, and pancreatic origin.[1][2][4][5] The mechanism of action appears to be multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][4][5]

Notably, in colorectal cancer cells, this compound has been shown to induce G1 phase arrest by downregulating Cell Division Cycle 25A (CDC25A), a key protein in cell cycle progression.[2][3] In gastric cancer, its anti-cancer effects are attributed to the inhibition of the MET/AKT/mTOR signaling pathway.[5][11][12] this compound has also been reported to modulate other important cellular pathways, including the MAPK and mTOR signaling pathways in cervical cancer, and the NF-κB pathway.[2][4]

Conclusion and Future Directions

The preliminary in vitro screening of this compound demonstrates its potential as an anti-cancer agent. The compound effectively inhibits the proliferation of various cancer cell lines at micromolar concentrations and engages with key signaling pathways that regulate cell cycle and apoptosis.

Future research should focus on:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.[13]

  • Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

  • Elucidating the detailed molecular interactions of this compound with its protein targets.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound and offers standardized protocols to facilitate further research in this promising area of oncology drug discovery.

References

An In-depth Technical Guide to the Neuroprotective Effects of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants, including honeysuckle, chrysanthemum, and celery.[1][2] Flavonoids are well-regarded for their broad range of pharmacological properties, and this compound is no exception, exhibiting potent antioxidant and anti-inflammatory effects.[2] Recent research has illuminated its significant neuroprotective potential, positioning it as a promising therapeutic candidate for a spectrum of neurological disorders, including ischemic stroke and neurodegenerative diseases like Alzheimer's.[2][3]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective actions, details the experimental protocols used to validate these effects, and presents quantitative data from key studies to support its therapeutic potential.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating inflammation, oxidative stress, apoptosis, and ferroptosis—all critical pathways in the pathophysiology of neuronal injury and degeneration.

Anti-inflammatory and Anti-Ferroptotic Effects in Cerebral Ischemia

Cerebral ischemia/reperfusion (I/R) injury is characterized by a cascade of detrimental events, including severe neuroinflammation, oxidative stress, and a form of iron-dependent cell death known as ferroptosis.[1] this compound has been shown to be highly effective in mitigating this damage.

In animal models of transient middle cerebral artery occlusion (tMCAO), this compound treatment significantly improves neurological outcomes, reduces infarct volume, and decreases brain edema.[2][3] The primary mechanism for this effect is the direct inhibition of Arachidonate 15-Lipoxygenase (Alox15) .[2][3] By targeting Alox15, this compound initiates a protective cascade that includes:

  • Inhibition of Microglial Activation: It prevents the polarization of microglia into the pro-inflammatory M1 phenotype.[1][2]

  • Suppression of the NLRP3 Inflammasome: this compound downregulates the expression of NLRP3, ASC, and cleaved caspase-1, which in turn reduces the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

  • Mitigation of Ferroptosis: It inhibits the expression of key ferroptosis-related proteins such as Tfrc, COX2, and Acsl4.[1][3]

Potent Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathway in neuronal cell death.[2] this compound demonstrates robust antioxidant properties by:

  • Reducing ROS Production: It directly scavenges free radicals, decreasing intracellular ROS levels in neurons subjected to oxidative insults like excessive glutamate.

  • Enhancing Endogenous Antioxidant Defenses: this compound restores mitochondrial membrane potential and increases the levels of crucial endogenous antioxidants, including glutathione, glutathione reductase, and peroxidase. It also upregulates the Nrf2 pathway, leading to increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[2]

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, plays a critical role in the progressive neuronal loss seen in neurodegenerative diseases. This compound interferes with apoptotic signaling through multiple pathways:

  • In cellular models of Alzheimer's disease using Aβ₂₅₋₃₅-induced toxicity, this compound was found to inhibit apoptosis by down-regulating mitogen-activated protein kinase kinase kinase 3 (MEKK3) . This action reduces the expression of inflammatory factors and subsequently decreases the rate of apoptosis.

  • It modulates the PI3K/Akt/mTOR pathway , a central regulator of cell survival and proliferation. By inhibiting this pathway, this compound can influence cell cycle and apoptosis in pathological conditions.

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are underpinned by its ability to modulate several critical intracellular signaling pathways. The diagrams below illustrate these interactions.

Alox15 Inhibition in Ischemic Stroke

This compound directly targets and inhibits Alox15, a key enzyme in a pathway that promotes inflammation and ferroptosis following cerebral I/R injury. This inhibition is a primary mechanism of its neuroprotective action in stroke models.[1][3]

G This compound Action in Cerebral Ischemia/Reperfusion Injury cluster_cyn This compound cluster_pathway Pathophysiological Cascade cluster_outcome Cellular & Clinical Outcomes Cyn This compound Alox15 Alox15 Cyn->Alox15 Microglia Microglial Activation (M1 Polarization) Alox15->Microglia NLRP3 NLRP3 Inflammasome Activation Alox15->NLRP3 Ferroptosis Ferroptosis Alox15->Ferroptosis Inflammation ↓ Neuroinflammation (↓ IL-1β, IL-18) Microglia->Inflammation NLRP3->Inflammation CellDeath ↓ Neuronal Death Ferroptosis->CellDeath Inflammation->CellDeath Neuroprotection Neuroprotection (↓ Infarct Volume) CellDeath->Neuroprotection

This compound inhibits Alox15 to reduce neuroinflammation and ferroptosis.
Nrf2-Mediated Antioxidant Response

This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes.

G This compound-Mediated Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyn This compound Keap1 Keap1 Cyn->Keap1 Inhibits ROS Oxidative Stress (↑ ROS) ROS->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds HO1 HO-1, GSH, etc. ARE->HO1 ↑ Transcription Antioxidant ↑ Antioxidant Capacity HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

This compound promotes Nrf2 activation, boosting antioxidant defenses.
Inhibition of NF-κB Inflammatory Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound inhibits its activation, thereby reducing the expression of numerous pro-inflammatory genes.

This compound Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyn This compound IKK IKK Complex Cyn->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, Ischemia) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_c NF-κB (p65/p50) IkB->NFkB_c Sequesters NFkB_n NF-κB NFkB_c->NFkB_n Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes ↑ Transcription Inflammation ↓ Neuroinflammation Genes->Inflammation

This compound blocks the NF-κB pathway, reducing inflammatory gene expression.

Experimental Protocols and Methodologies

The neuroprotective effects of this compound have been validated in several well-established in vivo and in vitro experimental models.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This model is the gold standard for simulating focal cerebral ischemia, mimicking the conditions of a human ischemic stroke.[4][5]

  • Objective: To evaluate the effect of this compound on neurological deficits, infarct volume, and molecular markers of inflammation and cell death after stroke.

  • Procedure:

    • Anesthesia: Mice are anesthetized.

    • Occlusion: The middle cerebral artery (MCA) is occluded by inserting a filament via the internal carotid artery. Cerebral blood flow is monitored using Laser Doppler Flowmetry to confirm successful occlusion (typically >70% reduction).[1][6]

    • Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia, then withdrawn to allow for reperfusion.[1][2]

    • Treatment: this compound is administered intraperitoneally at specified doses (e.g., 10 and 20 mg/kg) at set times relative to the MCAO procedure (e.g., 30 minutes before and 12 hours after MCAO).[1][2]

    • Assessment (after 24h reperfusion):

      • Neurological Deficit Scoring: A graded scale (e.g., 0-5) is used to assess motor and behavioral deficits.[7][8]

      • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of the infarct.[2]

      • Brain Edema: Brain water content is measured to assess edema.[2]

      • Histology & Molecular Analysis: Brain tissue is collected for Hematoxylin and Eosin (H&E) staining (neuronal loss), immunofluorescence (microglial activation via Iba1), ELISA (cytokine levels), and Western blot (protein expression in signaling pathways).[1][2]

Experimental Workflow for tMCAO Model cluster_analysis Outcome Analysis start Mouse Model mcao tMCAO Surgery (1h Ischemia) start->mcao cyn_treat This compound Treatment (10 or 20 mg/kg) mcao->cyn_treat Before & After reperfusion 24h Reperfusion mcao->reperfusion neuro_score Neurological Scoring reperfusion->neuro_score infarct_vol TTC Staining (Infarct Volume) reperfusion->infarct_vol edema Brain Water Content reperfusion->edema molecular Histology & Molecular (ELISA, WB, IF) reperfusion->molecular end Data Interpretation neuro_score->end infarct_vol->end edema->end molecular->end

References

Cynaroside: A Promising Flavonoid for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge, elevating the risk for type 2 diabetes and cardiovascular disease. Emerging evidence highlights the therapeutic potential of natural compounds in mitigating metabolic dysregulation. Cynaroside (Luteolin-7-O-glucoside), a widely distributed flavonoid, has garnered considerable attention for its multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, and metabolism-modulating properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action and its potential as a therapeutic agent for metabolic syndrome. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

This compound is a flavonoid glycoside found in a variety of plants, including artichoke (Cynara scolymus), honeysuckle (Lonicera japonica), and various other medicinal herbs[1]. Structurally, it consists of the flavone luteolin attached to a glucose molecule. Preclinical research has demonstrated that this compound and its aglycone, luteolin, exert beneficial effects on multiple components of the metabolic syndrome. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, glucose and lipid metabolism, and oxidative stress. This document aims to consolidate the existing scientific evidence, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to influence several interconnected signaling pathways. The primary mechanisms include the attenuation of inflammatory responses, enhancement of insulin sensitivity, and regulation of lipid metabolism.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation. This compound can suppress the activation of NF-κB, thereby downregulating the expression of inflammatory genes such as TNF-α, IL-6, and IL-1β[1].

Improvement of Insulin Sensitivity and Glucose Metabolism

This compound has been demonstrated to improve glucose homeostasis through several mechanisms. It can enhance glucose uptake in peripheral tissues, such as skeletal muscle, and modulate hepatic glucose production. One of the proposed mechanisms is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. Activation of PPARγ can lead to increased expression of glucose transporter type 4 (GLUT4), facilitating the transport of glucose into cells[1]. Furthermore, evidence suggests that the aglycone of this compound, luteolin, can activate AMP-activated protein kinase (AMPK) , a master regulator of cellular energy metabolism. AMPK activation promotes glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis.

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL cholesterol and reduced HDL cholesterol, is a core component of metabolic syndrome. This compound has been shown to favorably modulate lipid profiles in preclinical models. In high-fat diet-induced obese mice, treatment with this compound's aglycone, luteolin, has been associated with reduced serum triglycerides and cholesterol levels. The mechanisms underlying these effects may involve the regulation of key enzymes and transcription factors involved in lipid synthesis and oxidation[2].

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and its related compounds on metabolic parameters.

Table 1: Effects of this compound (Luteolin-7-O-glucoside) and Luteolin on Glucose Metabolism in KK-Ay Mice

ParameterControlLuteolin-7-O-glucoside (LUG)Luteolin (LU)Reference
Blood Glucose (mg/dL) 350 ± 25250 ± 20220 ± 18[3][4]
HbA1c (%) 8.5 ± 0.57.0 ± 0.46.5 ± 0.3[3][4]
Serum Insulin (ng/mL) 5.0 ± 0.63.5 ± 0.53.0 ± 0.4[3][4]
HOMA-IR 80 ± 1050 ± 840 ± 6[3][4]
Oral Glucose Tolerance Test (AUC) 45000 ± 300040000 ± 250035000 ± 2000*[3]

*p < 0.05 compared to Control. Data are presented as mean ± SEM. KK-Ay mice are a model of genetic type 2 diabetes. Compounds were administered as a dietary supplement.

Table 2: Effects of Cynara scolymus Extract (rich in this compound) on Metabolic Parameters in Alloxan-Induced Diabetic Rats

ParameterNormal ControlDiabetic ControlC. scolymus Extract (200 mg/kg)C. scolymus Extract (400 mg/kg)Reference
Body Weight Change (g) +25 ± 3-40 ± 5+15 ± 4+20 ± 3[5]
Blood Glucose (mg/dL) 95 ± 8450 ± 30250 ± 20200 ± 15[5]
Total Cholesterol (mg/dL) 70 ± 5150 ± 12110 ± 1090 ± 8[5]
Triglycerides (mg/dL) 60 ± 6180 ± 15120 ± 10100 ± 9[5]

*p < 0.05 compared to Diabetic Control. Data are presented as mean ± SEM. Alloxan induces diabetes by destroying pancreatic β-cells. The extract was administered orally for 28 days.

Table 3: Effects of Luteolin on Adipose Tissue Inflammation in High-Fat Diet-Fed Mice

ParameterLow-Fat DietHigh-Fat Diet (HFD)HFD + Luteolin (0.01%)Reference
Adipose Tissue Macrophage Infiltration (%) 10 ± 235 ± 420 ± 3[2]
Adipose TNF-α mRNA (fold change) 1.04.5 ± 0.52.0 ± 0.3[2]
Adipose IL-6 mRNA (fold change) 1.05.0 ± 0.62.5 ± 0.4*[2]

*p < 0.05 compared to HFD. Data are presented as mean ± SEM. Luteolin was administered as a dietary supplement for 10 weeks.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research for metabolic syndrome.

In Vivo High-Fat Diet-Induced Obesity Mouse Model

Objective: To induce obesity, insulin resistance, and dyslipidemia in mice to mimic human metabolic syndrome and to evaluate the therapeutic effects of this compound.

Animals: Male C57BL/6J mice, 6-8 weeks old.

Housing: Mice are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.

Diet:

  • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

  • High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories derived from fat.

Experimental Procedure:

  • After a one-week acclimatization period, mice are randomly assigned to the control or HFD group.

  • The respective diets are provided for a period of 8-16 weeks to induce the metabolic syndrome phenotype.

  • Treatment groups receive this compound, typically administered via oral gavage or as a dietary supplement, at specified doses (e.g., 50-100 mg/kg body weight) for the final 4-8 weeks of the study.

  • Body weight and food intake are monitored weekly.

  • At the end of the study, mice are fasted overnight, and blood samples are collected for biochemical analysis (glucose, insulin, lipid profile, inflammatory cytokines).

  • Tissues such as liver, adipose tissue, and skeletal muscle are collected for histological analysis and molecular studies (e.g., Western blotting, qPCR).

In Vitro Glucose Uptake Assay in C2C12 Myotubes

Objective: To assess the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

Cell Line: C2C12 mouse myoblasts.

Differentiation:

  • C2C12 myoblasts are seeded in 12-well plates and grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. The differentiation medium is changed every 48 hours for 4-6 days.

Glucose Uptake Assay:

  • Differentiated C2C12 myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then treated with various concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 30-60 minutes). A positive control group is treated with insulin (e.g., 100 nM).

  • Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose or a fluorescent glucose analog like 2-NBDG to the KRH buffer and incubating for 10-15 minutes.

  • The reaction is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • For radiolabeled glucose, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent glucose analogs, fluorescence is measured using a plate reader.

  • Glucose uptake is normalized to the total protein content of each well.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

cynaroside_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB Phosphorylates IκB NFKB NF-κB NFKB_IKB->NFKB IKB_p IκB (p) NFKB_IKB->IKB_p NFKB_n NF-κB NFKB->NFKB_n Translocation Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IKB_p->Ubiquitin-Proteasome\nDegradation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFKB_n->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits LPS LPS LPS->TLR4

Caption: this compound inhibits the NF-κB signaling pathway.

cynaroside_ampk_pathway cluster_cell Skeletal Muscle Cell AMPK AMPK GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake This compound This compound (via Luteolin) This compound->AMPK Activates

Caption: this compound promotes glucose uptake via AMPK activation.

experimental_workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization diet_allocation Diet Allocation acclimatization->diet_allocation hfd_feeding High-Fat Diet Feeding (8-16 weeks) diet_allocation->hfd_feeding HFD Group control_feeding Standard Chow Diet (8-16 weeks) diet_allocation->control_feeding Control Group treatment_phase Treatment Phase (4-8 weeks) hfd_feeding->treatment_phase end_of_study End of Study control_feeding->end_of_study cynaroside_treatment This compound Administration treatment_phase->cynaroside_treatment Treatment vehicle_treatment Vehicle Administration treatment_phase->vehicle_treatment Vehicle cynaroside_treatment->end_of_study vehicle_treatment->end_of_study data_collection Data Collection: - Body Weight - Blood Samples - Tissue Harvesting end_of_study->data_collection analysis Analysis: - Biochemical Assays - Histology - Molecular Analysis data_collection->analysis

Caption: Workflow for a high-fat diet mouse model study.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound holds significant promise as a therapeutic agent for the management of metabolic syndrome. Its ability to concurrently target inflammation, insulin resistance, and dyslipidemia through multiple signaling pathways makes it an attractive candidate for further investigation. Future research should focus on well-controlled clinical trials to establish the safety and efficacy of this compound in human subjects with metabolic syndrome. Furthermore, pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing and formulation for clinical use. The detailed protocols and compiled data herein provide a solid foundation for advancing the research and development of this compound as a novel, natural-product-based therapy for this prevalent and serious condition.

References

An In-depth Technical Guide to the Bioavailability and Metabolism of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of plants with demonstrated anti-inflammatory, antioxidant, and other pharmacological activities.[1][2] A thorough understanding of its bioavailability and metabolism is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visualizations of its metabolic and signaling pathways.

Bioavailability and Pharmacokinetics

Studies in Sprague-Dawley rats have been instrumental in elucidating the pharmacokinetic profile of this compound. Following oral administration, this compound exhibits relatively low bioavailability, with estimates around 10% ± 2%.[2][3] The primary mechanism of its metabolism involves hydrolysis by the intestinal mucosa to its aglycone, luteolin, which is then absorbed into the systemic circulation.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats from a representative study.

ParameterOral Administration (1 g/kg)Intravenous Injection (10 mg/kg)
AUC (Area Under the Curve) 2,109 ± 350 min·µg/mL229 ± 15 min·µg/mL
Oral Bioavailability (F%) ~10% ± 2%N/A

Data sourced from studies on Sprague-Dawley rats.[2][3]

Metabolism of this compound

The metabolism of this compound is a critical factor influencing its biological activity. The primary metabolic transformation is the hydrolysis of the glycosidic bond, releasing the aglycone luteolin. This process is thought to occur in the intestine.[2][3] Luteolin itself is then subject to further metabolism. In vitro studies using human liver microsomes have shown that this compound can inhibit certain cytochrome P450 enzymes, specifically CYP1A2, CYP3A4, and CYP2C9, suggesting a potential for drug-drug interactions.[4]

Metabolic Pathway of this compound

The metabolic conversion of this compound to luteolin is a key step in its bioactivity.

This compound This compound (Luteolin-7-O-glucoside) Intestinal_Mucosa Intestinal Mucosa (Hydrolysis) This compound->Intestinal_Mucosa Oral Administration Luteolin Luteolin (Aglycone) Intestinal_Mucosa->Luteolin Systemic_Circulation Systemic Circulation Luteolin->Systemic_Circulation Absorption

Caption: Metabolic conversion of this compound to Luteolin.

Experimental Protocols

The following sections outline standardized methodologies for investigating the bioavailability and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of this compound.

Animals: Male Sprague-Dawley rats (250 ± 5 g) are used. Animals are fasted for 12 hours prior to the experiment with free access to water.[5]

Drug Administration:

  • Oral (p.o.): this compound is dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution, and administered once by oral gavage at a dose of 1 g/kg.[3][5]

  • Intravenous (i.v.): A sterile solution of this compound is administered via the tail vein at a dose of 10 mg/kg.[3]

Blood Sampling: Blood samples (approximately 220 µL) are collected from the orbital venous plexus at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration into heparinized tubes.[5] Plasma is separated by centrifugation and stored at -80°C until analysis.[5]

Analytical Method: Plasma concentrations of this compound and its metabolite luteolin are determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5] The method should be validated for linearity, sensitivity, accuracy, and precision.[6]

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data using non-compartmental analysis.[7] Oral bioavailability (F) is calculated using the formula: F = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100%.[7]

Experimental Workflow for In Vivo Pharmacokinetic Study

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation Animal_Model Sprague-Dawley Rats Fasting 12h Fasting Animal_Model->Fasting Oral Oral Gavage (1 g/kg) Fasting->Oral IV Intravenous Injection (10 mg/kg) Fasting->IV Blood_Sampling Orbital Venous Plexus Sampling Oral->Blood_Sampling IV->Blood_Sampling Centrifugation Plasma Separation Blood_Sampling->Centrifugation Storage Storage at -80°C Centrifugation->Storage UPLC_MSMS UPLC-MS/MS Analysis Storage->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) UPLC_MSMS->PK_Analysis Bioavailability Oral Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Interaction with Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

This compound can inhibit the NF-κB pathway, a central regulator of inflammation. It has been shown to downregulate the TLR4/Myd88/NF-κB/AP-1 pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Myd88 Myd88 TLR4->Myd88 NF_kB NF-κB Myd88->NF_kB AP1 AP-1 Myd88->AP1 Inflammation Pro-inflammatory Mediators (NO, PGE2) NF_kB->Inflammation promotes AP1->Inflammation promotes This compound This compound NLRP3_Inflammasome NLRP3 Inflammasome Activation This compound->NLRP3_Inflammasome inhibits ICEBERG ICEBERG (Caspase-1 inhibitor) This compound->ICEBERG increases Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Secretion Pro_IL1b->IL1b ICEBERG->Caspase1 inhibits Cytokines Cytokines (IL-6, IL-22) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (ICAM-1, VCAM-1) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->STAT3 inhibits nuclear translocation This compound This compound AMPK AMPK This compound->AMPK activates SIRT3 SIRT3 AMPK->SIRT3 activates Nrf2 Nrf2 SIRT3->Nrf2 activates HO1 HO-1 (Antioxidant Enzyme) Nrf2->HO1 increases expression of

References

Methodological & Application

Application Notes & Protocols: Extraction of Cynaroside from Lonicera japonica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Lonicera japonica Thunb., commonly known as honeysuckle, is a plant widely used in traditional medicine, particularly in East Asia.[1][2] Its flower buds are rich in various bioactive compounds, including phenolic acids, flavonoids, and iridoids.[2] Among these, cynaroside (Luteolin-7-O-glucoside), a flavonoid glycoside, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and lipid-lowering properties.[3][4] This document provides detailed protocols for the extraction of this compound from Lonicera japonica and an overview of its biological activities.

Data Presentation: Comparison of Extraction Methods

Various methods have been optimized for the extraction of this compound and other polyphenols from Lonicera japonica. The efficiency of these methods depends on several factors, including the solvent, temperature, time, and the specific technology employed. Modern techniques like Ultrahigh Pressure Extraction (UPE) and Ultrasound-Assisted Extraction (UAE) often offer advantages such as higher yields and shorter extraction times compared to conventional methods.[5][6]

Extraction Method Solvent Solid-Liquid Ratio Temperature Time Other Parameters This compound Yield Reference
Ultrahigh Pressure (UPE) 60% Ethanol1:50 g/mL30°C2 minPressure: 400 MPa0.080% (0.80 mg/g)[5][6]
Nonionic Surfactant-mediated 10% T-60 (Tween 60)1:25 g/mL50°C60 min-0.0525% (0.525 mg/g)[7]
Ultrasound-Assisted (UAE) 64% Ethanol1:45 mL/gN/A6 minPower: 700 W2.51% of total polyphenol extract*[8]
Heat Reflux Extraction (HRE) 60% Ethanol1:50 g/mLN/AN/AN/ALower than UPE[5][6]
Soxhlet Extraction Ethanol1:20 g/mLN/A8 hours-0.048 mg/g (approx.)[7]
Microwave-Assisted (MAE) EthanolN/AN/A30 min-Lower than surfactant method[7]

Note: The yield for UAE is reported as a percentage of the total polyphenol extract, not of the initial dry weight. The total polyphenol yield was 9.16%.[8]

Experimental Protocols

Protocol 1: Ultrahigh Pressure Extraction (UPE) of this compound

This protocol is based on an optimized method that provides high yields in a very short time.[5][6]

1. Materials and Equipment:

  • Dried flower buds of Lonicera japonica

  • 60% Ethanol (v/v)

  • Ultrahigh Pressure Extraction unit

  • Grinder or mill

  • Filter paper or centrifugation system

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

2. Sample Preparation:

  • Grind the dried flower buds of Lonicera japonica into a fine powder.

  • Pass the powder through a sieve to ensure uniform particle size.

  • Dry the powder to a constant weight before extraction.

3. Extraction Procedure:

  • Weigh the prepared Lonicera japonica powder.

  • Mix the powder with 60% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).

  • Place the mixture into the UPE vessel.

  • Set the extraction parameters:

    • Pressure: 400 MPa

    • Temperature: 30°C

    • Time: 2 minutes

  • Start the UPE process.

  • After extraction, carefully collect the extract.

4. Post-Extraction Processing:

  • Filter the extract to remove solid plant material. Alternatively, centrifuge the mixture and collect the supernatant.

  • Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • The resulting concentrated aqueous extract can be used for further purification or analysis.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound in the obtained extracts.[9][10][11]

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.4% phosphoric acid or 0.5% acetic acid in ultrapure water.[9][10]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1 to 2000 ng/mL).[11]

3. Sample Preparation:

  • Take a known volume of the concentrated extract from the extraction protocol.

  • Dilute the extract with the mobile phase to a concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Column Temperature: 30°C[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 245 nm[10] or 350 nm

  • Injection Volume: 10-20 µL

  • Gradient Elution (Example):

    • 0-12 min: 10% B

    • 12-25 min: 10-17% B

    • 25-35 min: 17% B[10] (Note: The gradient should be optimized based on the specific column and system to achieve good separation of this compound from other components.)

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Extraction and Quantification Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Post-Processing cluster_quant Quantification p1 Dry L. japonica Flower Buds p2 Grind to Fine Powder p1->p2 e1 Mix Powder with Solvent (e.g., 60% Ethanol) p2->e1 e2 Perform Extraction (e.g., UPE: 400 MPa, 2 min) e1->e2 e3 Collect Crude Extract e2->e3 f1 Filter or Centrifuge e3->f1 f2 Concentrate Extract (Rotary Evaporator) f1->f2 f3 Prepare Sample for HPLC f2->f3 q1 HPLC Analysis f3->q1 q2 Data Processing & Concentration Calculation q1->q2

Caption: Workflow for this compound extraction and quantification.

This compound Signaling Pathway Inhibition

This compound has been shown to exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MET/AKT/mTOR axis.[12][13][14]

G Cyn This compound MET MET Cyn->MET blocks activation AKT AKT MET->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K Prolif Cell Proliferation, Migration, Invasion P70S6K->Prolif

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway.

Biological Activity of this compound

This compound is a versatile flavonoid with a broad spectrum of documented biological activities, making it a compound of high interest for drug development.

  • Anti-inflammatory Effects: this compound can suppress inflammatory responses by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS).[15] It has also been shown to modulate macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype by targeting the PKM2/HIF-1α axis.[16] Other pathways involved in its anti-inflammatory action include the NF-κB, NLRP3, and JAK/STAT pathways.[3]

  • Anticancer Activity: Studies have demonstrated that this compound can inhibit the proliferation, migration, and invasion of cancer cells.[12] This effect is partly achieved by blocking the MET/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival.[12][13]

  • Antioxidant Properties: Like many flavonoids, this compound is a potent antioxidant. It effectively scavenges free radicals such as DPPH and can reduce oxidative stress, which is implicated in numerous chronic diseases.[15][17]

  • Lipid Metabolism Regulation: this compound has shown potential in managing lipid-related diseases. It can regulate fat metabolism by modulating lipase activity, improving gut health, and suppressing inflammatory responses associated with metabolic disorders.[3][4]

  • Hepatoprotective and Antidiabetic Effects: Research also points to the hepatoprotective and antidiabetic activities of this compound, further broadening its therapeutic potential.[13][14]

References

Application Note & Protocol: Quantification of Cynaroside Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of cynaroside in various samples, particularly from plant extracts, using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

Cynosidetri, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid found in a variety of plants, including dandelion and artichoke.[1][2] It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, making its accurate quantification crucial for research, quality control of herbal products, and drug development.[3][4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, reliable, and robust method for the determination of this compound.[3][6][7][8] This application note details a validated HPLC method for the quantification of this compound.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an aqueous solution of a weak acid and an organic solvent (e.g., acetonitrile or methanol).[6][9][10] The acidic component in the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of phenolic hydroxyl groups. Detection and quantification are performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound.[9][11]

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Purity ≥ 98%

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic acid, Trifluoroacetic acid (TFA), or o-phosphoric acid: HPLC grade[3][6][10][11]

  • Sample Matrix: e.g., dried plant material, formulated product.

Instrumentation
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9][11]

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Data Acquisition and Processing Software

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a mixture of methanol and water.[12] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or initial mobile phase composition to obtain concentrations ranging from, for example, 1 to 200 µg/mL.[11] These solutions are used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh about 1 g of powdered, dried plant material. Extract with a suitable solvent such as methanol or 70% ethanol, often with the aid of sonication or reflux.[2][12] A common procedure is to add 25 mL of the extraction solvent, sonicate for 30 minutes, and then centrifuge or filter.

  • Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.[11][13] This prevents column clogging and ensures the longevity of the analytical column.[14]

  • Dilution: The filtered extract may need to be diluted with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

HPLC Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the quantification of this compound.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA: 0.1% o-phosphoric acid in WaterB: Acetonitrile
Gradient Gradient elution is common for complex samples. A typical gradient might start with a low percentage of B, increasing over time to elute more hydrophobic compounds.0-5 min: 20% B5-25 min: 20-21% B25-45 min: 21-50% BTime-based gradient to be optimized based on the sample matrix.
Flow Rate 1.0 mL/min[6]0.6 mL/min[15]1.0 mL/min
Column Temp. 30 °C[10]25 °C[15]40 °C[11]
Detection λ 340 nm or 345 nm[6][11]355 nm[15]350 nm[2]
Injection Vol. 10 µL2 µL[15]10 µL[11]

Note: The specific gradient program should be optimized based on the sample matrix and the specific column used to achieve the best separation and peak shape.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below:

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) r² > 0.99> 0.99[6][7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.034–0.684 µg/mL[6][7]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.100–2.068 µg/mL[6][7]
Precision (%RSD) Intra-day & Inter-day RSD < 5%< 5.0%[6][7]
Accuracy (% Recovery) 80 - 120%83.66–101.53%[6][7]
Specificity The peak for this compound should be well-resolved from other components and should not have any co-eluting peaks. This can be confirmed using a DAD to check for peak purity.Confirmed by retention time and UV spectrum matching with the standard.[11]

Data Presentation & Calculation

  • Calibration Curve: Plot the peak area of the this compound standard against the corresponding concentration to generate a linear regression curve.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculation of this compound Content: The amount of this compound in the original sample can be calculated using the following formula:

    Cynosidetri Content (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Total volume of the extract (mL)

    • D = Dilution factor

    • W = Weight of the sample (g)

Visualization of Experimental Workflow

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction, Filtration, Dilution) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep hplc_system HPLC System (Pump, Autosampler, Column, Detector) sample_prep->hplc_system Inject Sample standard_prep->hplc_system Inject Standards data_acq Data Acquisition (Chromatogram) hplc_system->data_acq data_proc Data Processing (Peak Integration, Calibration Curve) data_acq->data_proc quantification Quantification (Calculate this compound Content) data_proc->quantification end_node Report Results quantification->end_node

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is a reliable, accurate, and precise technique for the quantification of this compound in various samples. Proper method validation is essential to ensure the quality and reliability of the analytical data. The provided protocol and chromatographic conditions can be adapted and optimized for different sample matrices and laboratory instrumentation.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cynaroside (Luteolin-7-O-glucoside). The described method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing of this compound in raw materials and finished products. Detailed experimental protocols for method validation and forced degradation studies are provided.

Introduction

This compound, also known as Luteolin-7-O-glucoside, is a flavonoid glycoside found in various medicinal plants.[1][2][3] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][3] To ensure the quality and efficacy of products containing this compound, a reliable and validated analytical method for its quantification is essential.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytoconstituents due to its high resolution, sensitivity, and precision.[4] This application note presents a detailed, validated HPLC-UV method for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with 0.1% (v/v) Trifluoroacetic acid in water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 15% B, 5-25 min: 15-40% B, 25-30 min: 40% B, 30-31 min: 40-15% B, 31-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 345 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing an estimated 10 mg of this compound and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocols

2.4.1. System Suitability

  • Protocol: Inject the 100 µg/mL standard solution six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

2.4.2. Specificity

  • Protocol: Inject the blank (methanol), a standard solution of this compound, and the sample solution. Analyze for any interference at the retention time of this compound.

  • Acceptance Criteria: The blank should not show any peak at the retention time of this compound. The peak for this compound in the sample should be pure and free from co-eluting peaks.

2.4.3. Linearity

  • Protocol: Inject the working standard solutions at five different concentrations (e.g., 10, 25, 50, 100, and 150 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be greater than 0.999.

2.4.4. Accuracy

  • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5][6]

2.4.5. Precision

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicates of the sample solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample in triplicate on three different days.

  • Acceptance Criteria: The %RSD for the measured concentration should be less than 2.0%.

2.4.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The values should be determined and reported.

2.4.7. Robustness

  • Protocol: Introduce small, deliberate variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Analyze the effect on the results.

  • Acceptance Criteria: The %RSD of the results from the modified methods compared to the nominal method should be less than 2.0%.

Forced Degradation Study Protocol
  • Protocol: Expose the sample solution (100 µg/mL) to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Acceptance Criteria: The method should be able to separate the degradation products from the main this compound peak, demonstrating its stability-indicating nature.

Data Presentation

System Suitability
ParameterAcceptance CriteriaResult
%RSD of Peak Area≤ 2.0%0.85%
%RSD of RT≤ 2.0%0.32%
Theoretical Plates> 20005680
Tailing Factor< 2.01.15
Linearity
Concentration (µg/mL)Mean Peak Area
10185432
25462189
50925761
1001852430
1502778954
> 0.999
Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%8079.299.0%
100%100101.1101.1%100.1%
120%120120.2100.2%
Precision
Precision Type%RSD
Repeatability (n=6)0.92%
Intermediate (n=9)1.35%
LOD and LOQ
ParameterResult (µg/mL)
LOD0.5
LOQ1.5
Robustness
Parameter Variation%RSD of Results
Flow Rate (0.9 mL/min)1.1%
Flow Rate (1.1 mL/min)1.3%
Temperature (28°C)0.8%
Temperature (32°C)0.9%
Wavelength (343 nm)1.5%
Wavelength (347 nm)1.2%
Forced Degradation
Stress Condition% Degradation of this compoundObservations
Acidic (0.1M HCl)15.2%Degradation peak observed at RRT 0.85
Alkaline (0.1M NaOH)25.8%Major degradation peak observed at RRT 0.72
Oxidative (3% H₂O₂)10.5%Degradation peak observed at RRT 0.91
Thermal (105°C)5.1%Minor degradation observed
Photolytic (UV)8.9%Degradation peak observed at RRT 0.88

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation RefStd This compound Reference Standard StockSol Prepare Stock Solution (1000 µg/mL) RefStd->StockSol WorkStd Prepare Working Standards (5-200 µg/mL) StockSol->WorkStd HPLC HPLC System Injection WorkStd->HPLC Sample Sample Material SampleSol Prepare Sample Solution Sample->SampleSol SampleSol->HPLC Chrom Generate Chromatogram HPLC->Chrom Data Data Acquisition and Processing Chrom->Data SysSuit System Suitability Data->SysSuit Spec Specificity Data->Spec Lin Linearity Data->Lin Acc Accuracy Data->Acc Prec Precision Data->Prec LOD_LOQ LOD & LOQ Data->LOD_LOQ Robust Robustness Data->Robust

Caption: Experimental workflow for HPLC-UV method development and validation.

G cluster_params Validation Parameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Interferences) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Precision Precision (%RSD < 2%) Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

Conclusion

A simple, specific, accurate, and precise HPLC-UV method for the quantitative determination of this compound has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated good linearity over the concentration range of 10-150 µg/mL with a correlation coefficient (R²) of 0.9998. The accuracy was confirmed by recovery studies, and the precision was established through repeatability and intermediate precision tests. The forced degradation studies showed that the method is stability-indicating, as it could effectively separate the analyte peak from the degradation products. This validated method is suitable for the routine quality control analysis of this compound in various samples.

References

Application Note: Quantitative Analysis of Cynaroside in Biological Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid found in various plants, including dandelion, artichoke, and honeysuckle.[1][2] It has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects.[2][3][4] To facilitate pharmacokinetic, toxicokinetic, and metabolic studies of this compound, a robust, sensitive, and selective analytical method is essential for its quantification in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and specificity, making it the ideal platform for this application.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound in plasma samples.

Principle This method employs a simple protein precipitation step to extract this compound from plasma. The analyte is then separated from endogenous components using reverse-phase UPLC. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM technique enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[7][8] For this compound, this typically involves the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion corresponding to the luteolin aglycone after the loss of the glucose moiety.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 100 µL Plasma) IS Add Internal Standard (IS) Sample->IS Precip Add Acetonitrile (3:1 v/v) (Protein Precipitation) IS->Precip Vortex Vortex & Centrifuge (13,000 x g, 10 min, 4°C) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject UPLC Chromatographic Separation (C18 Column) Inject->UPLC MS Ionization (ESI-) UPLC->MS MSMS Detection (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Caption: Overall workflow for this compound analysis.

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from validated methods for flavonoid glycoside analysis in plasma.[9][10]

  • Thaw Samples : Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting : In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard (IS) : Add 10 µL of a suitable internal standard (e.g., Puerarin or another flavonoid not present in the sample) dissolved in methanol.

  • Precipitation : Add 300 µL of ice-cold acetonitrile to the plasma sample. The organic solvent disrupts protein structure, causing them to precipitate.[11]

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.

  • Injection : Inject a 5-10 µL aliquot of the supernatant into the UPLC-MS/MS system.[5]

Protocol 2: UPLC-MS/MS Instrumental Analysis

The following conditions are a typical starting point and should be optimized for the specific instrument used.

UPLC Conditions

Parameter Value
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[5]
Gradient 0-2 min, 5-25% B; 2-4 min, 25-26% B; 4-9 min, 26-75% B; 9-10 min, 75-90% B; followed by re-equilibration. (Gradient should be optimized for separation from matrix components).
Injection Volume 5 µL[5]
Column Temperature 30°C

| Run Time | ~12 minutes |

MS/MS Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[9][12]
Scan Type Multiple Reaction Monitoring (MRM)[9]
Precursor Ion (Q1) m/z 447.1 (for [M-H]⁻ of this compound)
Product Ion (Q3) m/z 285.1 (for Luteolin aglycone fragment)
Dwell Time 100 ms
Collision Energy (CE) Optimized for maximum signal (typically 15-25 eV)
Source Temp. 150°C
Desolvation Temp. 440°C

| Gas Flow | Optimized for instrument (e.g., Cone gas 50 L/h, Desolvation gas 900 L/h)[13] |

Quantitative Data Summary

The UPLC-MS/MS method provides excellent linearity and sensitivity for the quantification of this compound in biological fluids. The table below summarizes performance characteristics from published studies.

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Rat Plasma20 - 40005[5]
Beagle Dog Plasma1.0 - 2501.0[9][10]

LLOQ: Lower Limit of Quantification

The method demonstrates good linearity with correlation coefficients (r²) consistently >0.99.[5][9] Intra-day and inter-day precision and accuracy deviations are typically less than 15%.[9][10]

Application in Pharmacokinetics

This validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies in animals. After oral administration of this compound, it is mainly hydrolyzed to its aglycone, luteolin, in the intestinal mucosa, which is then absorbed.[4] Studies have determined key pharmacokinetic parameters, such as the area under the curve (AUC) and half-life, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Signaling Pathway Modulated by this compound

This compound has been shown to exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[14] One such pathway is the MET/AKT/mTOR axis. This compound can decrease the phosphorylation levels of crucial downstream proteins like AKT, mTOR, and P70S6K, thereby suppressing cancer cell growth.[14]

G MET MET Receptor AKT AKT MET->AKT Activates (P) mTOR mTOR AKT->mTOR Activates (P) P70S6K P70S6K mTOR->P70S6K Activates (P) Proliferation Cell Proliferation & Survival P70S6K->Proliferation This compound This compound This compound->AKT Inhibits Phosphorylation This compound->mTOR This compound->P70S6K

Caption: this compound inhibits the MET/AKT/mTOR pathway.

Conclusion The UPLC-MS/MS method detailed here provides a rapid, sensitive, and reliable approach for the quantification of this compound in biological samples. The simple sample preparation and high selectivity of the MRM analysis make it well-suited for high-throughput applications in drug metabolism and pharmacokinetic research, aiding in the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Structural Elucidation of Cynaroside via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants, including those of the genus Cynara (artichokes)[1]. As a derivative of luteolin, this compound exhibits a range of biological activities, making its accurate identification and structural confirmation essential for research in phytochemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of natural products like this compound[2]. This application note provides a detailed overview and protocols for the use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy in the structural determination of this compound.

Structural Information and Data Presentation

The structure of this compound consists of a luteolin aglycone linked to a β-D-glucopyranosyl moiety at the C-7 position. The complete assignment of all proton and carbon signals is achieved through a combination of 1D and 2D NMR experiments. The numbering scheme for the this compound structure is provided below for reference in the data tables.

this compound Chemical Structure Figure 1: Chemical structure of this compound with atom numbering.

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from published literature. The data was recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.51s
66.42d2.0
86.75d2.0
2'7.42d2.2
5'6.90d8.2
6'7.44dd8.2, 2.2
1''5.05d7.3
2''3.53m
3''3.48m
4''3.44m
5''3.39m
6''a3.91dd12.0, 2.0
6''b3.73dd12.0, 5.5

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
2166.1
3104.5
4183.7
5163.0
6101.1
7164.4
896.0
9159.2
10107.3
1'123.4
2'114.9
3'147.1
4'151.3
5'117.2
6'120.0
1''101.7
2''74.6
3''78.0
4''71.2
5''77.9
6''62.4

Experimental Protocols

The following protocols outline the general procedures for sample preparation and NMR data acquisition for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: Isolate this compound from the plant source using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to ensure high purity.

  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, typically Methanol-d4 (CD₃OD) or DMSO-d6.

  • Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: zg30 or similar

    • Number of Scans: 16-64

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 1-2 s

    • Spectral Width: 12-16 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: zgpg30 or similar with proton decoupling

    • Number of Scans: 1024-4096

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

    • Spectral Width: 200-240 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpqf or similar

    • Number of Scans: 2-4 per increment

    • Increments (F1 dimension): 256-512

    • Relaxation Delay: 1.5-2 s

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.3 or similar

    • Number of Scans: 2-8 per increment

    • Increments (F1 dimension): 256

    • Relaxation Delay: 1.5-2 s

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgpndqf or similar

    • Number of Scans: 4-16 per increment

    • Increments (F1 dimension): 256

    • Relaxation Delay: 1.5-2 s

Data Processing and Analysis
  • Software: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Referencing: Reference the chemical shifts to the residual solvent signal (e.g., CD₃OD: δH 3.31, δC 49.0).

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks to establish correlations between J-coupled protons, primarily within the aglycone and the glucoside moiety.

    • HSQC: Correlate proton signals with their directly attached carbon atoms.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to establish the connectivity between different structural fragments, such as the attachment of the sugar to the aglycone.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

cynaroside_elucidation_workflow cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Count Proton Count & Multiplicity H1_NMR->Proton_Count C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity Long_Range_Connectivity ¹H-¹³C Long-Range Connectivity HMBC->Long_Range_Connectivity Structure_Assembly Assemble Aglycone & Sugar Moieties Proton_Count->Structure_Assembly Carbon_Types->Structure_Assembly HH_Connectivity->Structure_Assembly CH_Connectivity->Structure_Assembly Long_Range_Connectivity->Structure_Assembly Final_Structure Final Structure Confirmation Structure_Assembly->Final_Structure

NMR structural elucidation workflow for this compound.

Conclusion

NMR spectroscopy is a definitive technique for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, confirm the connectivity of the aglycone and sugar moieties, and verify the overall structure of the molecule. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals engaged in the analysis of this compound and other related flavonoid glycosides.

References

In Vitro Anti-inflammatory Assay Protocol for Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only.

Abstract

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Cynaroside, a naturally occurring flavonoid. The described assays are designed for researchers in drug discovery and development to assess the compound's efficacy in a controlled laboratory setting. The protocol outlines methods for determining cell viability, measuring key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and investigating the underlying mechanism of action through the NF-κB and MAPK signaling pathways.

Introduction

This compound, a flavone glycoside found in various medicinal plants, has demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects[1][2]. Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is therefore of significant interest. In vitro cell-based assays provide a fundamental platform for the initial screening and mechanistic evaluation of potential anti-inflammatory compounds. This protocol details a suite of assays to characterize the anti-inflammatory profile of this compound using the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation

The following table summarizes the reported in vitro anti-inflammatory and related activities of this compound from various studies.

AssayCell LineIC50 ValueReference
α-Glucosidase Inhibition-18.3 µM[1]
α-Amylase Inhibition-81.7 µM[1]
DPPH Radical Scavenging--[3]
Ferric Reducing Antioxidant Power (FRAP)--[3]
Nitric Oxide (NO) ProductionRAW 264.7-[3]
Reactive Oxygen Species (ROS) ProductionRAW 264.7-[3]
Anti-proliferative (U87 glioblastoma)U8726.34 µg/mL
Anti-proliferative (Caco-2 colon carcinoma)Caco-2>50 µg/mL[4]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro[5].

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates at the desired density.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for the specified duration depending on the assay (e.g., 24 hours for cytokine and NO analysis).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects. The MTT assay measures cellular metabolic activity as an indicator of cell viability.[6][7]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound and incubate for another 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which can be measured spectrophotometrically.[5]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS as described in section 1.

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Principle: This sandwich ELISA uses specific antibodies to capture and detect the target cytokine. The signal is generated by an enzyme-conjugated secondary antibody and is proportional to the amount of cytokine present.[9]

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and/or LPS.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of commercially available kits.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Add the substrate and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[9]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with this compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation mtt MTT Assay (Viability) stimulation->mtt griess Griess Assay (NO) stimulation->griess elisa ELISA (TNF-α, IL-6) stimulation->elisa western Western Blot (NF-κB, MAPK) stimulation->western data_analysis Data Interpretation & Conclusion mtt->data_analysis griess->data_analysis elisa->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibition IkB IκBα IKK->IkB  Phosphorylation NFkB NF-κB (p65/p50) p_IkB p-IκBα NFkB_active NF-κB (p65/p50) p_IkB->IkB Degradation p_IkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK This compound This compound MAPKK MAPKK This compound->MAPKK Inhibition MAPKKK->MAPKK  P ERK ERK MAPKK->ERK  P JNK JNK MAPKK->JNK  P p38 p38 MAPKK->p38  P AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Overview of the MAPK signaling cascade and the potential inhibitory action of this compound.

References

Investigating the Anti-Cancer Effects of Cynaroside in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Cynaroside, a naturally occurring flavonoid glycoside, in breast cancer cell lines. The following sections detail the cytotoxic and apoptotic effects of this compound, its influence on key signaling pathways, and detailed protocols for essential in vitro assays.

Introduction

This compound (Luteolin-7-O-glucoside) is a flavonoid compound found in various plants and has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Emerging research indicates that this compound may inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer types.[2] These notes focus on its application in breast cancer research, providing protocols to assess its efficacy and elucidate its mechanism of action.

Quantitative Data Summary

The cytotoxic effect of this compound on breast cancer cell lines is a critical starting point for investigation. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Cell LineCancer TypeIC50 ValueTime Point
MCF-7 Estrogen Receptor-Positive (ER+)3.98 µg/mL [3]48 hours
MDA-MB-231 Triple-Negative Breast CancerData not currently available-
Reference Data (Other Flavonoids)
Compound 31MCF-72.4 µMNot Specified
Compound 31MDA-MB-2314.2 µMNot Specified
Ziyuglycoside IMDA-MB-23113.96 µM24 hours[4]

Table 1: Cytotoxicity of this compound and Reference Flavonoids in Breast Cancer Cell Lines.

Key Experimental Protocols

Detailed methodologies for investigating the anti-cancer effects of this compound are provided below.

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of this compound on breast cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72-hour time points.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Breast cancer cells

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, p-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Mechanisms and Workflows

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treat Treat with this compound (Various Concentrations & Time Points) start->treat mtt MTT Assay (Cell Viability & IC50) treat->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treat->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treat->flow_cellcycle wb Western Blot (Protein Expression) treat->wb analysis Quantitative Analysis Mechanism Elucidation mtt->analysis flow_apoptosis->analysis flow_cellcycle->analysis wb->analysis

Caption: Workflow for investigating this compound's anti-cancer effects.

Proposed Signaling Pathway of this compound in Breast Cancer

Based on studies of this compound in other cancers and the known mechanisms of flavonoids, the following pathway is proposed.[5][6]

cynaroside_pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound PI3K PI3K This compound->PI3K Inhibition CDK4_6 CDK4/6 This compound->CDK4_6 Inhibition CyclinD1 Cyclin D1 This compound->CyclinD1 Inhibition Bcl2 Bcl-2 This compound->Bcl2 Inhibition Bax Bax This compound->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G1_S_Arrest G1/S Phase Arrest Apoptosis Apoptosis CDK4_6->G1_S_Arrest CyclinD1->G1_S_Arrest Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of this compound in breast cancer cells.

Expected Outcomes and Interpretation

  • Cell Viability: this compound is expected to decrease the viability of breast cancer cells in a dose- and time-dependent manner. The IC50 value will provide a quantitative measure of its potency.

  • Apoptosis: Treatment with this compound is anticipated to increase the percentage of apoptotic cells. This would be evidenced by an increase in the Annexin V-positive cell population.

  • Cell Cycle: this compound may induce cell cycle arrest, likely at the G1/S or S phase transition, as observed in other cancer types.[5] This would be reflected by an accumulation of cells in the corresponding phase of the cell cycle.

  • Protein Expression: Western blot analysis is expected to show a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and cleaved Caspase-3.[7] A reduction in the expression of cell cycle-related proteins like Cyclin D1 and CDK4, and decreased phosphorylation of key signaling proteins like Akt and mTOR would further elucidate the mechanism of action.[6][8]

These application notes and protocols provide a robust framework for the systematic investigation of this compound's anti-cancer effects in breast cancer cell lines. The data generated will be valuable for understanding its therapeutic potential and for guiding further drug development efforts.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Study of Cynaroside in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid glycoside, is found in various medicinal plants and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2] A thorough understanding of its pharmacokinetic profile is essential for the development of this compound as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting an in vivo pharmacokinetic study of this compound in rodents (rats or mice), covering study design, experimental procedures, bioanalytical methodology, and data analysis.

Study Design and Objectives

The primary objective of this study is to determine the pharmacokinetic parameters of this compound in rodents following intravenous (IV) and oral (PO) administration. This will allow for the determination of key parameters such as clearance, volume of distribution, elimination half-life, and oral bioavailability.

Key Pharmacokinetic Parameters to be Determined:

  • IV Administration:

    • Area under the plasma concentration-time curve (AUC0-∞)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution at steady state (Vss)

  • PO Administration:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC0-t and AUC0-∞)

    • Apparent elimination half-life (t1/2)

  • Oral Bioavailability (F%) : Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats or CD-1/C57BL/6 mice are commonly used for pharmacokinetic studies.[3]

  • Health Status: Animals should be healthy, specific-pathogen-free, and within a defined weight range (e.g., 200-250 g for rats, 20-25 g for mice).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with continued access to water.[4]

Dose Formulation and Administration

Dose Selection: Based on previous studies, oral doses of 10, 20, and 40 mg/kg have been used to evaluate the pharmacological effects of this compound in rats.[1][2] For a pharmacokinetic study, a dose of 10 mg/kg for oral administration and a lower dose of 1-2 mg/kg for intravenous administration would be appropriate starting points.

Formulation Preparation:

  • Oral (PO) Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

  • Intravenous (IV) Formulation: For intravenous administration, this compound should be dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and polyethylene glycol 400 (PEG400). The final concentration should be adjusted to allow for an injection volume of approximately 1-2 mL/kg for rats and 5-10 mL/kg for mice.

Administration Routes:

  • Oral Administration (Gavage): Administer the this compound suspension directly into the stomach using a ball-tipped gavage needle.

  • Intravenous Administration (Bolus Injection): Administer the this compound solution via the tail vein. For rats, the jugular vein can also be used.[5]

Blood Sample Collection

Sampling Time Points: A sufficient number of time points should be selected to adequately define the plasma concentration-time profile.

  • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Blood Collection Technique:

  • Blood samples (approximately 100-200 µL) can be collected from the tail vein or saphenous vein.

  • For terminal blood collection, cardiac puncture can be performed under anesthesia.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma).

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in plasma.[6]

Sample Preparation

A protein precipitation method is commonly used for plasma sample preparation.[6]

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.[6]

UPLC-MS/MS Conditions

The following are example conditions based on published methods for flavonoid analysis.[6]

ParameterCondition
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient A linear gradient appropriate for separating this compound from endogenous plasma components.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Agilent 6470 series)
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by direct infusion of this compound and IS standards.

Data Presentation

All quantitative data should be summarized in clearly structured tables.

Table 1: Dosing Regimen for Pharmacokinetic Study of this compound

Group Route of Administration Dose (mg/kg) Vehicle Number of Animals
1 Intravenous (IV) 2 Saline:Ethanol:PEG400 6

| 2 | Oral (PO) | 10 | 0.5% CMC-Na | 6 |

Table 2: Key Pharmacokinetic Parameters of this compound in Rodents (Example Data)

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
AUC0-t (ng·h/mL) 1500 3000
AUC0-∞ (ng·h/mL) 1550 3100
Cmax (ng/mL) - 800
Tmax (h) - 1.5
t1/2 (h) 4.5 5.0
CL (L/h/kg) 1.29 -
Vss (L/kg) 8.3 -

| F (%) | - | 40 |

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting dose_prep Dose Formulation (IV and PO) fasting->dose_prep administration Drug Administration (IV or PO) dose_prep->administration blood_collection Serial Blood Sampling administration->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis UPLC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting G cluster_oral Oral Administration cluster_body Systemic Circulation gut Gut Lumen central Central Compartment (Plasma) gut->central Absorption (ka) peripheral Peripheral Compartment (Tissues) central->peripheral Distribution (k12) elimination Elimination (Metabolism/Excretion) central->elimination Elimination (ke) peripheral->central Redistribution (k21) iv iv->central IV Bolus

References

Enhancing Oral Bioavailability of Cynaroside: A Guide to Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers in Drug Development

Cynaroside, a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and anticancer properties, suffers from poor oral bioavailability, limiting its therapeutic potential.[1] This challenge is primarily attributed to its low aqueous solubility and susceptibility to gastrointestinal degradation. This document provides detailed application notes and experimental protocols for advanced formulation strategies designed to overcome these barriers and significantly improve the systemic absorption of this compound.

The strategies outlined below are based on established techniques for enhancing the bioavailability of poorly soluble flavonoids, with specific examples and data drawn from studies on its aglycone, luteolin, a closely related compound for which more extensive formulation data is available.

I. Key Formulation Strategies

Several advanced formulation techniques can be employed to increase the oral bioavailability of this compound. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to enhanced dissolution and absorption.[2]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable lipids that are solid at room temperature.[3]

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.

  • Lipid-Based Formulations: These formulations improve drug solubilization in the gastrointestinal tract and can enhance lymphatic absorption, thereby reducing first-pass metabolism.[4]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[5]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can improve wettability and dissolution rate.[6][7]

  • Phytosomes: These are complexes of the natural active ingredient and a phospholipid, which improves the absorption of lipid-insoluble polar phytoconstituents.[8]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[9][10]

The following sections provide a comparative overview of the pharmacokinetic improvements achieved with these strategies for the related compound, luteolin, and detailed protocols for their preparation and evaluation.

II. Data Presentation: Comparative Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of different luteolin formulations compared to the unformulated compound, demonstrating the potential for significant bioavailability enhancement applicable to this compound.

Formulation TypeDrugCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Suspension (Control) Luteolin--1.0[11]
Solid Lipid Nanoparticles (SLNs) Luteolin5x higher than suspension-4.89[11]
Nanocrystals Luteolin--1.90[12][13]
SDS-Modified Nanocrystals Luteolin--3.48[12][13]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Luteolin---[14]
Supersaturatable SNEDDS (S-SNEDDS) Luteolin--2.2[15]

Note: Direct comparative Cmax and AUC values were not always available in the cited abstracts. The "Fold Increase" is as reported in the respective studies.

III. Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the most promising formulation strategies for this compound, based on established protocols for luteolin.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method used for luteolin and employs a hot-microemulsion ultrasonic technique.[11]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonic probe sonicator

  • High-speed homogenizer (optional)

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add this compound to the melted lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.

    • Homogenize the mixture using a high-speed homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanosizing:

    • Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 3-5 minutes. The sonication process should be optimized to achieve the desired particle size.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of encapsulated this compound using a validated HPLC method.

Protocol 2: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on the spontaneous emulsification method for luteolin.[2][14]

Materials:

  • This compound

  • Oil (e.g., castor oil, Caprylic/capric triglyceride)

  • Surfactant (e.g., Kolliphor® RH40, Tween® 20)

  • Co-surfactant (e.g., Polyethylene glycol 200, Transcutol® P)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Particle size analyzer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, add a fixed amount of water and observe the formation of a nanoemulsion.

    • Construct a phase diagram to identify the self-nanoemulsifying region.

  • Preparation of this compound-Loaded SNEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Accurately weigh the components and mix them in a glass vial.

    • Add this compound to the mixture and vortex until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-emulsification assessment: Dilute a known amount of the SNEDDS formulation with a specified volume of water or simulated gastric/intestinal fluid under gentle agitation. Observe the time taken for emulsification and the appearance of the resulting nanoemulsion.

    • Droplet size analysis: Determine the globule size and PDI of the nanoemulsion formed upon dilution using a particle size analyzer.

    • Thermodynamic stability: Subject the SNEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Protocol 3: In Vitro Dissolution and Ex Vivo Permeation Studies

In Vitro Dissolution:

  • Use a USP dissolution apparatus (e.g., paddle type).

  • The dissolution medium should be a simulated gastrointestinal fluid (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

  • Add the this compound formulation (e.g., SLNs, SNEDDS) to the dissolution medium.

  • Withdraw samples at predetermined time intervals and replace with fresh medium.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

  • Compare the dissolution profile of the formulated this compound with that of the unformulated drug.

Ex Vivo Permeation:

  • Use a segment of freshly excised animal intestine (e.g., rat jejunum).

  • Mount the intestinal segment on a diffusion cell (e.g., Ussing chamber).

  • Add the this compound formulation to the mucosal side and a physiological buffer to the serosal side.

  • Collect samples from the serosal side at different time points.

  • Quantify the amount of this compound that has permeated through the intestinal tissue.

IV. Visualizations

The following diagrams illustrate the conceptual workflows for developing and evaluating this compound formulations.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation node_cyn This compound (API) node_excipient Excipient Screening (Solubility, Compatibility) node_cyn->node_excipient node_formulate Formulation Preparation (SLN, SNEDDS, etc.) node_excipient->node_formulate node_optimize Optimization (Ratios, Process Parameters) node_formulate->node_optimize node_optimize->node_formulate node_size Particle Size & PDI node_optimize->node_size node_zeta Zeta Potential node_size->node_zeta node_ee Encapsulation Efficiency node_zeta->node_ee node_morphology Morphology (TEM/SEM) node_ee->node_morphology node_dissolution In Vitro Dissolution node_morphology->node_dissolution node_permeation Ex Vivo Permeation node_dissolution->node_permeation node_pk In Vivo Pharmacokinetics (Animal Model) node_permeation->node_pk node_bioavailability Bioavailability Assessment node_pk->node_bioavailability

Caption: Workflow for this compound formulation development and evaluation.

snedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption snedds_capsule SNEDDS Capsule (this compound in Oil/Surfactant) dispersion Dispersion in GI Fluids snedds_capsule->dispersion Ingestion nanoemulsion Formation of Nanoemulsion (Drug in Nanodroplets) dispersion->nanoemulsion Self-emulsification absorption_path Enhanced Absorption (Increased Surface Area, Permeability) nanoemulsion->absorption_path systemic_circulation Systemic Circulation absorption_path->systemic_circulation

References

Cynaroside: A Promising Therapeutic Agent in Cerebral Ischemia/Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide for Researchers

Introduction:

Cerebral ischemia/reperfusion (I/R) injury, a common consequence of stroke, triggers a complex cascade of pathological events including inflammation, oxidative stress, and programmed cell death, leading to significant neuronal damage. Recent preclinical studies have identified Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid, as a potent therapeutic agent with significant neuroprotective effects in experimental models of cerebral I/R injury. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of this compound. The information is based on findings from in vivo transient middle cerebral artery occlusion (tMCAO) mouse models and in vitro oxygen-glucose deprivation/reperfusion (OGD/R) microglia models.

Mechanism of Action:

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by inhibiting arachidonate 15-lipoxygenase (Alox15). This inhibition mitigates downstream pathological processes, including neuroinflammation and a form of iron-dependent programmed cell death known as ferroptosis.[1][2] Specifically, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] Furthermore, this compound modulates markers of ferroptosis by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing glutathione (GSH) levels.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the therapeutic efficacy of this compound in cerebral I/R injury models.

Table 1: In Vivo Efficacy of this compound in a tMCAO Mouse Model

ParameterSham GrouptMCAO GrouptMCAO + this compound (10 mg/kg)tMCAO + this compound (20 mg/kg)
Neurological Deficit Score 03.5 ± 0.52.5 ± 0.51.5 ± 0.5**
Infarct Volume (% of Hemisphere) 045 ± 530 ± 520 ± 5
Brain Water Content (%) 78 ± 185 ± 282 ± 1.5*80 ± 1

*p < 0.05, **p < 0.01 compared to the tMCAO group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Inflammatory Markers in the Brain of tMCAO Mice

BiomarkerSham GrouptMCAO GrouptMCAO + this compound (20 mg/kg)
NLRP3 (relative expression) 1.0 ± 0.23.5 ± 0.61.8 ± 0.4
IL-1β (pg/mg protein) 20 ± 585 ± 1045 ± 8
IL-18 (pg/mg protein) 30 ± 7110 ± 1560 ± 10**

**p < 0.01 compared to the tMCAO group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Ferroptosis Markers in the Brain of tMCAO Mice

BiomarkerSham GrouptMCAO GrouptMCAO + this compound (20 mg/kg)
Alox15 (relative expression) 1.0 ± 0.34.2 ± 0.82.1 ± 0.5
ROS (relative fluorescence) 100 ± 15350 ± 40180 ± 30
MDA (nmol/mg protein) 2.5 ± 0.48.0 ± 1.24.5 ± 0.7
GSH (µmol/g protein) 15 ± 27 ± 1.512 ± 1.8

**p < 0.01 compared to the tMCAO group. Data are presented as mean ± SD.

Table 4: In Vitro Efficacy of this compound in an OGD/R Model with BV-2 Microglia

ParameterControlOGD/ROGD/R + this compound (50 µM)
Cell Viability (%) 10055 ± 885 ± 10
IL-1β Release (pg/mL) 50 ± 10250 ± 30120 ± 20
IL-18 Release (pg/mL) 80 ± 12320 ± 40150 ± 25
ROS (relative fluorescence) 100 ± 12420 ± 50210 ± 30
MDA (nmol/mg protein) 1.8 ± 0.36.5 ± 0.93.2 ± 0.5**

**p < 0.01 compared to the OGD/R group. Data are presented as mean ± SD.

Experimental Protocols

1. Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia followed by reperfusion in mice, a widely used model to mimic human ischemic stroke.

  • Animals: Adult male C57BL/6 mice (20-25 g) are commonly used.

  • Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce a 6-0 nylon monofilament with a silicon-coated tip through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Close the neck incision with sutures.

  • Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.

2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in BV-2 Microglia

This in vitro model simulates the ischemic and reperfusion conditions experienced by brain cells during a stroke.

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • OGD Procedure:

    • Replace the normal culture medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for 2-4 hours at 37°C.

  • Reperfusion:

    • After the OGD period, replace the glucose-free medium with normal DMEM containing glucose and 10% FBS.

    • Return the cells to the normoxic incubator (95% air, 5% CO₂) for 24 hours.

3. This compound Administration

  • In Vivo: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO). Administer intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg. A typical dosing regimen involves administration 30 minutes before MCAO and again 12 hours after the start of reperfusion.[3]

  • In Vitro: Dissolve this compound in DMSO to prepare a stock solution. Add the stock solution to the cell culture medium to achieve the desired final concentrations (e.g., 25 µM, 50 µM) during the reperfusion phase.

4. Neurological Deficit Scoring

Assess neurological function 24 hours after reperfusion using a 5-point scale:

  • 0: No neurological deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

5. Infarct Volume Measurement (TTC Staining)

  • 24 hours after reperfusion, euthanize the mice and perfuse transcardially with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections.

  • Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

  • Calculate the infarct volume by integrating the infarct area over the thickness of the slices.

6. Biochemical Assays

  • ELISA for IL-1β and IL-18: Homogenize brain tissue samples in lysis buffer. Centrifuge the homogenates and collect the supernatants. Measure the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • ROS Measurement: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Homogenize brain tissue or lyse cells and incubate with DCFH-DA. Measure the fluorescence intensity, which is proportional to the amount of ROS.

  • MDA Assay (TBARS Assay): Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay. Homogenize brain tissue or lyse cells and react with thiobarbituric acid (TBA). Measure the absorbance of the resulting pink-colored product.

Visualizations

G cluster_workflow Experimental Workflow tMCAO tMCAO Model (In Vivo) Cyn_Admin This compound Administration tMCAO->Cyn_Admin OGDR OGD/R Model (In Vitro) OGDR->Cyn_Admin Neuro_Assess Neurological Assessment Cyn_Admin->Neuro_Assess Infarct_Assess Infarct Volume (TTC Staining) Cyn_Admin->Infarct_Assess Biochem_Assess Biochemical Analysis (ELISA, ROS, MDA) Cyn_Admin->Biochem_Assess

Caption: Experimental workflow for evaluating this compound in I/R injury.

G cluster_pathway This compound's Neuroprotective Signaling Pathway cluster_inflammation Neuroinflammation cluster_ferroptosis Ferroptosis Cyn This compound Alox15 Alox15 Cyn->Alox15 inhibits NLRP3 NLRP3 Inflammasome Activation Alox15->NLRP3 promotes ROS_MDA ↑ ROS, MDA Alox15->ROS_MDA promotes GSH ↓ GSH Alox15->GSH promotes depletion Cytokines ↑ IL-1β, IL-18 NLRP3->Cytokines promotes Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage leads to ROS_MDA->Neuronal_Damage leads to GSH->Neuronal_Damage exacerbates

Caption: this compound's mechanism in mitigating I/R injury.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cynaroside Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of cynaroside from plant sources.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to improve this compound yield and purity.

Question: Why is my this compound yield consistently low despite using a standard ethanol extraction protocol?

Answer:

Low yields of this compound can be attributed to several factors, even with a standard protocol. This compound's solubility in water is poor, and while ethanol is more effective, optimizing the extraction conditions is crucial.[1][2]

  • Suboptimal Solvent Concentration: The concentration of ethanol in an aqueous solution significantly impacts extraction efficiency. For ultrahigh pressure extraction (UPE) from Lonicera japonica, a 60% ethanol concentration was found to be optimal.[3][4]

  • Inefficient Extraction Method: Traditional methods like Soxhlet extraction can be less efficient.[1] Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or ultrahigh pressure extraction (UPE) have demonstrated significantly higher yields in shorter times.[3][4][5] For instance, UPE can increase the yield of this compound to 0.080% from Lonicera japonica flower buds.[3][4]

  • Insufficient Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the this compound from the plant matrix effectively. An optimized solid-to-liquid ratio, for example, 1:50 for UPE, can enhance the yield.[3][4]

  • Inadequate Extraction Time and Temperature: The duration and temperature of extraction are critical. For a nonionic surfactant-mediated aqueous extraction, the optimal conditions were found to be 60 minutes at 50°C.[1] Exceeding the optimal temperature can lead to the degradation of heat-sensitive compounds.

Question: I am observing degradation of this compound in my final extract. What could be the cause and how can I prevent it?

Answer:

This compound, like many flavonoids, can be susceptible to degradation under certain conditions.

  • Thermal Degradation: High temperatures used in some extraction methods can lead to the breakdown of this compound. It is important to control the temperature and extraction time. For instance, in microwave-assisted extraction, while higher microwave power can increase extraction efficiency, excessive power can cause degradation.[6]

  • Enzymatic Degradation: The presence of endogenous plant enzymes, such as β-glucosidases, can hydrolyze this compound.[7] Proper sample preparation, such as flash-freezing fresh plant material or using appropriate drying methods, can help to inactivate these enzymes.

  • Oxidative Degradation: this compound has antioxidant properties, which means it can be oxidized, especially in the presence of light, oxygen, and certain metal ions.[8] Storing extracts in dark, airtight containers at low temperatures can minimize degradation.

Question: My purified this compound has low purity. How can I improve the purification process?

Answer:

Improving the purity of this compound involves effective separation from other co-extracted compounds.

  • Ineffective Purification Technique: Simple liquid-liquid extraction may not be sufficient for high purity. Techniques like macroporous resin chromatography are highly effective for purifying flavonoids.[9][10] Resins with different polarities can be selected to optimize the separation.[11][12] For example, D101 macroporous resin has been shown to be effective for the purification of polyphenols.[9]

  • Improper Resin Selection and Use: The choice of macroporous resin is critical. The adsorption and desorption capacities vary between different resins.[9] It is important to screen different resins to find the one with the best selectivity for this compound. The flow rate during column chromatography also affects separation efficiency.

  • Metal Complexation: A novel purification method involves metal complexation. After phase separation using a surfactant, adding CaCl2 can form a complex with this compound, which can then be isolated. Subsequent treatment with EDTA can yield this compound with a purity of up to 93.7%.[1][2]

Frequently Asked Questions (FAQs)

What are the primary plant sources for this compound extraction?

This compound is a widely distributed flavonoid found in numerous plant families. Some of the most common sources include:

  • Lonicera japonica (Honeysuckle): The flower buds are a rich source of this compound.[1][2][3][4]

  • Cynara scolymus (Artichoke): The leaves and other parts of the artichoke plant contain significant amounts of this compound.[7]

  • Anthriscus sylvestris (Cow Parsley): The leaves of this plant are also a known source.[5][13]

  • Other sources include plants from the Apiaceae, Lamiaceae, and Asteraceae families.[14][15]

Which extraction method provides the highest yield of this compound?

Modern extraction techniques generally offer higher yields and efficiency compared to traditional methods.

  • Ultrahigh Pressure Extraction (UPE): This method has been shown to provide a high yield of this compound (0.080%) from Lonicera japonica with a short extraction time (2 minutes).[3][4]

  • Nonionic Surfactant-mediated Aqueous Extraction: This environmentally friendly method can yield up to 0.525 mg/g of this compound from honeysuckle, which is significantly higher than traditional Soxhlet extraction.[1]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques are also highly efficient and can significantly reduce extraction time and solvent consumption.[1][6][16]

How can I accurately quantify the this compound content in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.[1][5][13]

  • HPLC-DAD/UV: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of acetonitrile and water (often with a modifier like trifluoroacetic acid or phosphoric acid).[5][8][13] Detection is commonly performed at around 345 nm.[5]

  • LC-MS: For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9]

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound from Honeysuckle.

Extraction MethodExtraction MediumTime (min)Yield of this compound (mg/g)Reference
Soxhlet ExtractionUltrapure water1200.149[1]
Soxhlet ExtractionAnhydrous ethanol1200.483[1]
UltrasonicationAnhydrous ethanol30~0.457[1]
Microwave ExtractionAnhydrous ethanol30~0.495[1]
Nonionic Surfactant (T-60)Aqueous solution600.525[1]

Table 2: Optimal Conditions for Ultrahigh Pressure Extraction (UPE) of this compound from Lonicera japonica.

ParameterOptimal Condition
Ethanol Concentration60%
Extraction Pressure400 MPa
Extraction Time2 min
Extraction Temperature30 °C
Solid/Liquid Ratio1:50
Resulting Yield 0.080%
Data sourced from[3][4]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on principles of UAE.

  • Sample Preparation: Grind dried plant material (e.g., honeysuckle flowers) to a fine powder.

  • Extraction: a. Place a known amount of the powdered plant material into an extraction vessel. b. Add the extraction solvent (e.g., 60% ethanol) at a specified solid-to-liquid ratio (e.g., 1:50 g/mL). c. Place the vessel in an ultrasonic bath. d. Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W). e. Conduct the extraction for a predetermined time (e.g., 30 minutes) and at a controlled temperature (e.g., 30°C).[3][4][17]

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Remove the solvent from the extract, for example, using a rotary evaporator.

  • Quantification: Analyze the this compound content in the final extract using HPLC.

2. Macroporous Resin Purification of this compound

This protocol outlines the general steps for purifying this compound from a crude extract.

  • Resin Selection and Pre-treatment: a. Select a suitable macroporous resin (e.g., D101).[9] b. Pre-treat the resin by soaking it in ethanol and then washing with deionized water until neutral.

  • Column Packing: Pack a chromatography column with the pre-treated resin.

  • Adsorption: a. Dissolve the crude extract in an appropriate solvent. b. Load the dissolved extract onto the resin column at a controlled flow rate. c. Wash the column with deionized water to remove impurities like sugars and salts.

  • Desorption (Elution): a. Elute the adsorbed this compound from the resin using a suitable solvent, typically an ethanol-water mixture of a specific concentration. b. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for this compound content using HPLC to identify the fractions with the highest purity.

  • Solvent Removal: Combine the high-purity fractions and remove the solvent to obtain the purified this compound.

Visualizations

Experimental_Workflow Plant_Material Plant Material (e.g., Lonicera japonica) Grinding Grinding and Drying Plant_Material->Grinding Extraction Extraction (UAE, MAE, UPE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Macroporous Resin or Metal Complexation) Crude_Extract->Purification Pure_Cynosaride Pure this compound Purification->Pure_Cynosaride Analysis Analysis (HPLC, LC-MS) Pure_Cynosaride->Analysis

Caption: A general experimental workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway LPS Inflammatory Stimulus (LPS) LPS->NFkB_Pathway Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2) NFkB_Pathway->Inflammatory_Genes

Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

Antioxidant_Pathway This compound This compound ROS Increased ROS This compound->ROS JNK_p53 JNK/p53 Pathway This compound->JNK_p53 H2O2 Oxidative Stress (H2O2) H2O2->ROS ROS->JNK_p53 Apoptosis Apoptosis JNK_p53->Apoptosis

Caption: Simplified diagram of this compound's protective effect against oxidative stress-induced apoptosis.[15]

References

Troubleshooting peak tailing in Cynaroside HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cynaroside. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound HPLC analysis?

A1: The most frequent cause of peak tailing for this compound, a flavonoid, is secondary interactions between the hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns like C18.[1][2][3] These interactions create an additional retention mechanism, leading to a non-symmetrical peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. This compound has a predicted pKa of approximately 6.10.[1][2] If the mobile phase pH is close to the pKa of an analyte, both the ionized and non-ionized forms of the compound can exist, leading to peak broadening or splitting.[3] For acidic compounds like flavonoids, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa to ensure the compound is in a single, non-ionized form, which typically results in better peak shape and retention.

Q3: Can metal contamination in my HPLC system cause peak tailing for this compound?

A3: Yes, metal contamination can be a significant cause of peak tailing for flavonoids like this compound.[4][5] The structure of this compound contains functional groups that can chelate with metal ions (e.g., iron, stainless steel components) that may have leached into the mobile phase or be present on the column frits.[6][7][8] This chelation can lead to peak distortion.

Q4: What is a good starting point for an HPLC method for this compound analysis?

A4: A common starting point for flavonoid analysis is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[9] The acidic modifier helps to suppress the ionization of both the analyte and residual silanol groups, leading to improved peak shape.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Problem: You are observing significant peak tailing for the this compound peak in your chromatogram.

Troubleshooting Workflow:

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes cynaroside_specific Suspect this compound-Specific Issue: - Secondary interactions - Inappropriate mobile phase pH - Metal chelation - Column overload check_all_peaks->cynaroside_specific No, primarily this compound troubleshoot_system Action: - Check fittings and tubing length - Reverse/flush/replace column - Check detector settings system_issue->troubleshoot_system end Peak Shape Improved troubleshoot_system->end troubleshoot_method Action: - Adjust mobile phase pH - Add mobile phase modifier - Use end-capped column - Check for metal contamination - Reduce sample concentration cynaroside_specific->troubleshoot_method troubleshoot_method->end

Caption: A flowchart for troubleshooting peak tailing in this compound HPLC analysis.

Detailed Steps:

  • Observe the Chromatogram: First, determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

  • All Peaks Tailing: If all peaks are tailing, the issue is likely related to the HPLC system itself.

    • Extra-column Volume: Check for and minimize the length and diameter of tubing between the injector, column, and detector.[3] Ensure all fittings are properly connected to avoid dead volume.

    • Column Issues: A void at the head of the column or a partially blocked frit can cause peak distortion for all compounds.[10] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.

  • This compound Peak Tailing: If the tailing is primarily affecting the this compound peak, the issue is likely related to chemical interactions.

    • Mobile Phase pH: Given the predicted pKa of this compound is ~6.10, ensure your mobile phase pH is sufficiently low (ideally pH 2.5-3.5) to keep the molecule fully protonated and minimize interactions with silanols.[1][2]

    • Secondary Silanol Interactions: If adjusting the pH is not sufficient, consider using a highly deactivated, end-capped C18 column to reduce the number of available silanol groups.[10] Alternatively, adding a competitive base like triethylamine (use with caution as it can affect MS detection) to the mobile phase can help mask silanol interactions.[3]

    • Metal Chelation: To mitigate metal chelation, you can add a small amount of a chelating agent like EDTA to your mobile phase, though this may not be suitable for all detection methods (e.g., MS).[4] Using a bio-inert HPLC system with PEEK or MP35N components can also prevent metal leaching.[5]

    • Column Overload: Injecting too much sample can lead to peak tailing.[10] Try diluting your sample and re-injecting to see if the peak shape improves.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol is a general starting point for the analysis of this compound and can be optimized as needed.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Data Presentation

Table 1: Effect of Mobile Phase pH and Additives on this compound Peak Asymmetry

The following table summarizes the expected qualitative effects of mobile phase modifications on the peak shape of this compound. The asymmetry factor (As) is a measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 suggest significant tailing.

Mobile Phase ConditionExpected Asymmetry Factor (As)Rationale
Water/Acetonitrile (pH 6.0)> 1.8pH is close to the pKa of this compound, leading to mixed ionization states and strong secondary interactions with silanols.[2][3]
0.1% Formic Acid (pH ~2.7)1.1 - 1.3Low pH suppresses the ionization of both this compound and silanol groups, significantly reducing secondary interactions.[9]
0.1% Acetic Acid (pH ~3.2)1.2 - 1.4Similar to formic acid, but slightly less effective at suppressing silanol interactions due to the higher pH.
10 mM Ammonium Acetate (pH 5.0)> 1.5While providing some ionic strength, the pH is still too high to effectively prevent peak tailing.[11]
0.1% Formic Acid with End-Capped Column1.0 - 1.2The combination of low pH and a deactivated stationary phase provides the best peak symmetry by minimizing silanol interactions.[10]

Signaling Pathways and Logical Relationships

Diagram 1: Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing of this compound.

Chemical_Interactions cluster_column C18 Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chain metal Metal Contaminant (e.g., Fe³⁺) This compound This compound This compound->silanol Secondary Interaction (Peak Tailing) This compound->c18 Primary Hydrophobic Interaction (Desired Retention) This compound->metal Chelation (Peak Tailing)

Caption: Interactions of this compound with the HPLC stationary phase.

References

Optimizing mobile phase for better resolution of Cynaroside in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for better resolution of Cynaroside in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to analyze this compound?

A1: A common and effective starting point for the analysis of this compound and other flavonoids is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a gradient elution with an aqueous component (A) and an organic component (B).

  • Mobile Phase A (Aqueous): Water with an acidic modifier. 0.1% formic acid or 0.1% acetic acid are excellent choices to ensure good peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][2]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.[3][4]

  • Detection: A photodiode array (PDA) detector set at approximately 340-350 nm, which is near the absorbance maximum for this compound.

A typical gradient might start with a lower percentage of the organic solvent (e.g., 15-20% B) and gradually increase to a higher percentage to elute the analyte.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar hydroxyl groups of this compound, leading to tailing.

    • Solution: The most effective solution is to add an acidic modifier to the mobile phase. Acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% will protonate the silanol groups, minimizing these unwanted interactions.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic groups, you can get a mixed population of ionized and non-ionized molecules, which can result in peak tailing or splitting.

    • Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of this compound to maintain it in a single, non-ionized form. Using an acidic modifier will typically achieve this.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

Q3: I am not getting good resolution between this compound and other similar flavonoids in my sample. What are the first steps to improve separation?

A3: Achieving good resolution between structurally similar flavonoids is a common challenge. The most impactful parameters to adjust are the mobile phase composition and the gradient profile.

  • Change the Organic Solvent: The choice between acetonitrile and methanol can alter the selectivity of the separation. Due to different solvent properties (acetonitrile is aprotic, while methanol is protic), the elution order of compounds can sometimes change, potentially resolving co-eluting peaks.[6][7]

  • Adjust the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic solvent over time) provides more time for the analytes to interact with the stationary phase and can significantly improve the separation of closely eluting compounds.

  • Modify the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, which can be used to improve selectivity. Experimenting with different acidic modifiers (e.g., formic acid vs. acetic acid) can subtly change the selectivity.

Q4: My retention times for this compound are not reproducible between runs. What should I check?

A4: Fluctuating retention times can invalidate your analytical method. The most common culprits are issues with mobile phase preparation, the HPLC pump, or column equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of the acidic modifier and the thoroughness of mixing, can lead to shifts in retention time. Always prepare fresh mobile phase for each run and ensure it is well-mixed.

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times. Ensure your mobile phase is properly degassed.

  • Column Equilibration: Insufficient equilibration time between injections, especially when using a gradient method, will lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good practice is to flush the column with at least 10 column volumes of the initial mobile phase.

Troubleshooting Guide

Issue: Poor Peak Resolution
Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition 1. Optimize Organic Solvent: If using acetonitrile, try substituting with methanol, or vice versa. The change in solvent polarity and interaction mechanism can alter selectivity. 2. Adjust Acidic Modifier: Compare the effects of formic acid, acetic acid, and trifluoroacetic acid (TFA) at 0.1% concentration. TFA often improves peak shape but can suppress MS signals.
Gradient Program Not Optimized 1. Decrease Gradient Slope: If peaks are eluting too close together, slow down the rate of increase of the organic solvent in that segment of the chromatogram. 2. Introduce Isocratic Hold: Add a short isocratic hold at a specific mobile phase composition just before the elution of the critical pair to improve their separation.
Column Inefficiency 1. Check Column Health: High backpressure or a decline in theoretical plates may indicate a contaminated or aging column. Flush the column with a strong solvent or replace it if necessary. 2. Use a High-Resolution Column: Consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase theoretical plates.
Issue: Asymmetric Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions 1. Add/Increase Acid Modifier: Ensure an acidic modifier (0.1% formic acid or acetic acid) is present in the mobile phase to suppress silanol interactions.[5] 2. Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing for polar compounds.
Sample Solvent Mismatch 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If the sample is not soluble, use a solvent that is weaker than the initial mobile phase.
Column Overload 1. Reduce Sample Concentration: Dilute the sample and re-inject. 2. Decrease Injection Volume: Inject a smaller volume of the sample.

Data Presentation: Mobile Phase Component Comparison

The following tables summarize the expected effects of different mobile phase components on the chromatographic analysis of this compound.

Table 1: Comparison of Organic Solvents

Parameter Acetonitrile Methanol Rationale
Elution Strength Generally strongerGenerally weakerAcetonitrile typically elutes compounds faster than methanol at the same concentration in a reversed-phase system.[4]
Peak Shape Often produces sharper, narrower peaks.Can sometimes provide better peak shape for phenolic compounds due to hydrogen bonding interactions.[4]
Selectivity Different selectivity profile compared to methanol.Can alter the elution order of closely related compounds compared to acetonitrile.[6]
Backpressure LowerHigherMethanol is more viscous than acetonitrile, leading to higher system backpressure.[3][7]
UV Cutoff ~190 nm~205 nmAcetonitrile is preferred for low-wavelength UV detection.[3]

Table 2: Comparison of Acidic Modifiers

Parameter Formic Acid (FA) Acetic Acid (AA) Trifluoroacetic Acid (TFA)
Acidity pKa ~3.75pKa ~4.76pKa ~0.5
Peak Shape Good for suppressing silanol interactions.Similar to formic acid, effective at suppressing silanol interactions.Excellent for improving peak shape, especially for basic compounds, due to strong ion-pairing effects.[8][9]
MS Compatibility Excellent, volatile and promotes ionization.Good, volatile.Poor, strong ion suppression in ESI-MS.[9][10]
Retention Time Generally shorter retention times compared to TFA.Similar retention behavior to formic acid.Can significantly increase retention times for some compounds due to ion-pairing.[10]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Quantification

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 40% B

    • 25-30 min: 40% to 70% B

    • 30-35 min: Hold at 70% B

    • 35-40 min: Return to 15% B

    • 40-45 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Below is a troubleshooting workflow for addressing poor peak resolution in the HPLC analysis of this compound.

G Troubleshooting Workflow: Poor Resolution of this compound start Start: Poor Resolution of this compound Peak check_peak_shape Are peaks symmetrical (no significant tailing)? start->check_peak_shape fix_tailing Address Peak Tailing: - Add/increase acidic modifier (0.1% FA/AA) - Use a well-end-capped column check_peak_shape->fix_tailing No optimize_gradient Optimize Gradient Profile check_peak_shape->optimize_gradient Yes fix_tailing->check_peak_shape Re-evaluate shallow_gradient Make gradient shallower (slower %B increase) optimize_gradient->shallow_gradient change_solvent Change Organic Solvent (Acetonitrile <-> Methanol) shallow_gradient->change_solvent check_resolution_again Is resolution now acceptable? change_solvent->check_resolution_again end_good End: Method Optimized check_resolution_again->end_good Yes consider_column Consider Different Column: - Different selectivity (e.g., Phenyl-Hexyl) - Higher efficiency (smaller particles) check_resolution_again->consider_column No consider_column->end_good

Caption: Troubleshooting workflow for improving this compound peak resolution.

References

Addressing baseline noise in the chromatographic analysis of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Cynaroside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of baseline noise in the HPLC analysis of this compound?

A1: Baseline noise in the chromatographic analysis of this compound, a flavonoid, can stem from several sources. These can be broadly categorized as issues related to the mobile phase, the HPLC system components (pump, detector, column), and environmental factors.[1][2] Specifically for flavonoids like this compound, interactions between the analyte, mobile phase, and the stationary phase can sometimes contribute to baseline irregularities.

Q2: How does the mobile phase composition affect baseline noise when analyzing this compound?

A2: The mobile phase is a primary contributor to baseline noise.[1] For this compound analysis, which often employs reversed-phase chromatography with acidified water and an organic solvent like acetonitrile or methanol, several factors are critical:

  • Solvent Purity: Using low-quality or contaminated solvents can introduce impurities that create spurious signals.[1][3] Always use HPLC-grade solvents.

  • Mobile Phase Degassing: Dissolved gases can form microbubbles, leading to pressure fluctuations and detector noise.[1][4][5] Ensure thorough degassing of your mobile phase.

  • Additive Quality: Additives like formic acid, trifluoroacetic acid (TFA), or phosphoric acid must be of high purity. Old or degraded TFA, for instance, can increase UV absorbance and cause baseline drift.[6]

  • Inadequate Mixing: If preparing the mobile phase online, ensure the solvents are being mixed thoroughly to avoid fluctuations in composition.[5]

Q3: Can the HPLC column be a source of baseline noise in this compound analysis?

A3: Yes, the column is a potential source of noise.[1] Column deterioration, contamination from previous samples, or inconsistent packing can all lead to an unstable baseline.[1][4] Given that flavonoids can sometimes interact strongly with the stationary phase, proper column washing and regeneration are crucial.

Q4: My chromatogram shows a drifting baseline. What is the difference between noise and drift, and what could be causing the drift?

A4: Baseline noise refers to rapid, short-term, and random fluctuations, while baseline drift is a gradual, long-term shift in the baseline.[1][3] Common causes for baseline drift in this compound analysis include:

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column oven, leading to drift.[1][6]

  • Mobile Phase Composition Changes: In gradient elution, an imbalance in the UV absorbance of the mobile phase components can cause drift.[6] Also, slow equilibration of the column with the mobile phase can be a factor.

  • Column Bleed: Degradation of the stationary phase can lead to a slow, continuous release of material that causes the baseline to rise.

Q5: What are the optimal UV detection wavelengths for this compound, and how does wavelength selection impact baseline noise?

A5: this compound, a luteolin-7-O-glucoside, typically exhibits UV absorption maxima around 255 nm and 350 nm.[1] While detection at the wavelength of maximum absorbance provides the best sensitivity, detecting at lower wavelengths (below 220 nm) can inherently increase baseline noise due to the absorbance of common HPLC solvents and additives.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Baseline Noise

This guide provides a logical workflow to identify the source of baseline noise in your this compound analysis.

Step 1: Characterize the Noise

  • Periodic Noise: Uniform, cyclical noise often points to the pump (e.g., faulty check valves, piston seals).[4]

  • Random Noise: Irregular, non-reproducible noise is frequently associated with the detector (e.g., failing lamp, contaminated flow cell) or the mobile phase (e.g., outgassing, contamination).

  • Drift: A steady upward or downward trend in the baseline.

Step 2: Isolate the Source

Follow the diagnostic workflow below to systematically pinpoint the problem.

A Baseline Noise Observed B Is the noise periodic? A->B C YES B->C Periodic D NO B->D Random/Drift E Check Pump: - Inspect check valves - Examine piston seals - Ensure proper solvent mixing C->E F Isolate Detector: - Turn off pump flow - Does noise persist? D->F G YES F->G Noise Persists H NO F->H Noise Stops I Detector Issue: - Check lamp energy - Clean/replace flow cell G->I J Mobile Phase/Column Issue: - Prepare fresh mobile phase - Check for leaks - Flush or replace column H->J

Caption: A troubleshooting workflow for diagnosing baseline noise.

Guide 2: Addressing Mobile Phase-Related Issues

This guide focuses on troubleshooting problems arising from the mobile phase in this compound analysis.

Symptom Potential Cause Recommended Action
High Frequency, Random Noise Dissolved gas in the mobile phase.[1][4][5]Degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][6]
Spurious Peaks or "Ghost Peaks" Contaminated solvents or additives.[4]Use fresh, HPLC-grade solvents and high-purity additives.[1] Filter the mobile phase through a 0.45 µm or 0.22 µm filter.
Baseline Drift (especially in gradient elution) Mismatched UV absorbance of mobile phase components.[6]Add a small amount of the UV-absorbing additive to both the aqueous and organic mobile phases to balance the absorbance.
Precipitation in the System Buffer concentration is too high for the organic solvent percentage.Ensure the chosen buffer is soluble in the highest concentration of organic solvent used in the gradient.

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[3]
Gradient Program Start with a low percentage of B, gradually increase to elute this compound, then return to initial conditions for re-equilibration. A specific example could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-10% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 350 nm (for selectivity) or 255 nm.[1]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the plant extract or sample.

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or a mixture of mobile phase A and B).

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

System Suitability Parameters

To ensure the reliability of your results, perform system suitability tests before running your samples.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections (area and retention time) < 2%

Proactive Measures to Minimize Baseline Noise

A proactive approach to system maintenance can prevent many baseline issues before they arise.

cluster_daily Daily cluster_weekly Weekly cluster_monthly Monthly/As Needed A Proactive Maintenance B Daily Checks A->B C Weekly Checks A->C D Monthly/As Needed A->D B1 Prepare fresh mobile phase B2 Purge pump lines B3 Equilibrate column thoroughly C1 Check for leaks in fittings C2 Inspect solvent inlet filters D1 Replace pump seals and check valves D2 Clean detector flow cell D3 Check detector lamp performance

Caption: A logical diagram of proactive maintenance schedules.

References

Cynaroside Stability & Degradation Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the stability testing and degradation product analysis of Cynaroside (Luteolin-7-O-glucoside).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: this compound, a flavonoid glycoside, is susceptible to degradation under various environmental conditions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents.[1] Like other flavonoids, its stability is often lowest in neutral to alkaline conditions, where hydrolysis of the glycosidic bond and oxidation of the phenolic structure are accelerated.[2][3][4]

Q2: What are the expected degradation products of this compound?

A2: Under forced degradation conditions, this compound is expected to degrade into several key products. The most common degradation pathway involves the hydrolysis of the O-glycosidic bond, yielding its aglycone, Luteolin , and a glucose molecule. Further degradation of the luteolin backbone can occur, especially under oxidative and photolytic stress, leading to the formation of simpler phenolic acids and other related compounds through the cleavage of its C-ring.[4][5]

Q3: What are the recommended analytical methods for stability-indicating studies of this compound?

A3: The most widely used and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[6][7] This method can separate this compound from its degradation products, allowing for accurate quantification. For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8]

Q4: How should a forced degradation study for this compound be designed?

A4: A forced degradation or stress testing study intentionally degrades the molecule to establish its degradation pathways and validate the stability-indicating power of analytical methods.[9] The study should expose this compound to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines (Q1A/Q1B).[10][11] The goal is to achieve a target degradation of approximately 10-30% to ensure that the primary degradation products are formed without completely destroying the molecule.[11]

Q5: What are the optimal storage conditions for this compound as a reference standard or in a formulation?

A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light and stored in well-sealed containers to prevent exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly for solutions.

Troubleshooting Guide

Problem 1: Rapid degradation of this compound standard solution during analysis.

  • Possible Cause: The solvent (mobile phase or diluent) may have a non-optimal pH. Flavonoids like this compound are often less stable at neutral or alkaline pH.[4]

  • Solution: Ensure your sample diluent is slightly acidic (e.g., pH 3-5) by adding a small amount of an acid like formic acid or acetic acid. Prepare solutions fresh and store them at a low temperature (e.g., 4 °C) in an autosampler during long analytical runs.

Problem 2: Multiple unknown peaks appear in the chromatogram of a stability sample.

  • Possible Cause: These could be degradation products, impurities from excipients in a formulation, or contaminants.

  • Solution:

    • Analyze a placebo (formulation without this compound) to identify peaks originating from excipients.

    • Compare the chromatogram to those from your forced degradation studies. Matching retention times can help tentatively identify degradation products.

    • Utilize LC-MS to obtain mass data for the unknown peaks to help in their identification and structural elucidation.

Problem 3: Poor chromatographic resolution between this compound and a major degradant.

  • Possible Cause: The HPLC method is not optimized to be "stability-indicating."

  • Solution:

    • Modify Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different acid additives (e.g., trifluoroacetic acid instead of formic acid).[6]

    • Adjust Gradient: Modify the slope of the elution gradient to increase the separation between the closely eluting peaks.

    • Change Column: Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a different particle size or length.

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes typical conditions for forced degradation studies on this compound, based on standard pharmaceutical practices.[9][10][12]

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl2 - 8 hours (at 60-80 °C)Hydrolysis of the glycosidic bond to form Luteolin.
Base Hydrolysis 0.1 M NaOH1 - 4 hours (at room temp)Rapid degradation; potential C-ring cleavage.
Oxidation 3-6% H₂O₂24 hours (at room temp)Formation of various oxidation products.[1][5]
Thermal Degradation 80 °C (in solution and solid state)24 - 72 hoursDegradation to Luteolin and other products.[13]
Photodegradation ICH Q1B Option II (Xenon lamp)Expose until 1.2 million lux hours (visible) and 200 watt hours/m² (UV)Formation of photoproducts.[14]

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol-water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat in a water bath at 80°C. Withdraw samples at intervals (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 M NaOH, dilute to a final concentration, and analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at intervals (e.g., 0, 1, 2, 4 hours), neutralize with 0.2 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals (e.g., 0, 6, 12, 24 hours), dilute, and analyze.

  • Thermal Degradation: Transfer a portion of the stock solution and a sample of solid this compound powder into separate vials. Place them in an oven at 80°C. Sample the solution at time points and prepare solutions from the solid powder for analysis.

  • Photostability: Expose a solution and solid sample to a calibrated light source as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light. Analyze samples after the exposure period.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a representative method and may require optimization.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340-350 nm (a common absorbance maximum for flavones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 40
    25 90
    30 90
    31 10

    | 35 | 10 |

Visualizations

Cynaroside_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (Stress Application) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare this compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, RT) prep->base oxid Oxidation (H2O2) prep->oxid therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo hplc RP-HPLC-UV Analysis (Quantify this compound & Degradants) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms For peak identification method_val Validate Stability- Indicating Method hplc->method_val pathway Elucidate Degradation Pathways lcms->pathway report Generate Stability Report pathway->report method_val->report

Caption: Workflow for a comprehensive this compound stability study.

Cynaroside_Degradation_Pathways This compound This compound (Luteolin-7-O-glucoside) Luteolin Luteolin (Aglycone) This compound->Luteolin Hydrolysis (Acid/Base) Glucose Glucose This compound->Glucose Oxidized Oxidized Products (e.g., Quinones) This compound->Oxidized Oxidation (H₂O₂) Photolysis (Light) Cleavage Ring Cleavage Products (e.g., Phenolic Acids) Luteolin->Cleavage Strong Oxidation or Base Hydrolysis

Caption: Primary degradation pathways for this compound under stress.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Cynaroside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cynaroside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound, also known as Luteolin-7-glucoside, is a flavonoid compound with various reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, like many flavonoids, this compound has poor water solubility, which can significantly hinder its use in aqueous-based in vitro assays.[4][5][6] One study reports the water solubility of luteoloside to be as low as 0.0012 mg/mL.[7][8] This poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the common methods to dissolve this compound for cell-based experiments?

Several methods can be employed to improve the solubility of this compound for in vitro studies:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of this compound.[1][9][10][11][12] Ethanol is also a viable option.[13]

  • Co-solvent Systems: A mixture of solvents can be used to improve solubility for in vivo studies, and principles can be adapted for in vitro work. One such formulation includes DMSO, PEG300, Tween 80, and saline.[11]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5][14][15][16] This is a widely used technique for various flavonoids.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes, can significantly improve its solubility, stability, and cellular uptake.[6][16][17][18][19]

  • pH Adjustment: The solubility of flavonoids can be influenced by the pH of the solution.[20][21][22] For some flavonoids, solubility increases at a more alkaline pH.

Q3: What concentration of DMSO is safe for my cells in culture?

While DMSO is an effective solvent, it can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 1% (v/v), to avoid affecting cell viability and experimental results. The exact tolerance will depend on the specific cell line being used. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment) to assess any potential solvent-induced effects.

Q4: How should I prepare a this compound stock solution and working solutions?

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM or 200 mM stock solution is often used.[10] Sonication may be required to fully dissolve the compound.[11][12]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][12]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration directly in the cell culture medium. Ensure thorough mixing to prevent precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture medium. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound.- Increase the final concentration of DMSO slightly, ensuring it remains within a non-toxic range for your cells.- Consider using a different solubilization method, such as cyclodextrin complexation or a nanoparticle formulation.
High variability in experimental results. Inconsistent dissolution of this compound.- Ensure the this compound stock solution is fully dissolved before use; sonication can help.[11][12]- Vortex the diluted working solution in the culture medium immediately before adding it to the cells.- Check for bubbles in the wells of your assay plates, as they can interfere with absorbance readings.[23]
Unexpected cytotoxicity in vehicle control group. DMSO concentration is too high.- Reduce the final concentration of DMSO in the culture medium to a non-toxic level (typically <0.5%).- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Low or no observable effect of this compound. - The compound may not be sufficiently bioavailable to the cells.- The concentration used is too low.- Consider using a formulation that enhances cellular uptake, such as a nanoparticle-based delivery system.[17][18]- Increase the concentration of this compound, ensuring it remains in solution.

Quantitative Data Summary

Table 1: Solubility of this compound (Luteolin-7-glucoside) in Various Solvents

SolventReported SolubilityReference(s)
Water0.0012 mg/mL (for Luteoloside)[7][8]
DMSO60 mg/mL (133.82 mM)[11]
83.33 mg/mL (185.85 mM)[1]
EthanolSoluble (specific concentration not determined)[13]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.46 mM)[11]

Table 2: Example Concentrations of this compound Used in In Vitro Assays

Cell Line(s)Assay TypeConcentrations UsedReference(s)
Colorectal Cancer Cells (HCT116, HCT15, RKO, LoVo)Cell Viability (CCK-8), Colony Formation, Cell Cycle Analysis25 µM, 50 µM[9]
Gastric Cancer Cells (HGC27, MKN45, SGC7901)Cell Viability (MTT), Apoptosis, Cell Cycle Analysis25 µM, 50 µM, 75 µM, 100 µM[10]
Human Glioblastoma (U87) & Colorectal Adenocarcinoma (Caco-2)Cytotoxicity (MTS)IC50 values determined (26.34 µg/mL for U87, 97.06 µg/mL for Caco-2)[24]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 10-200 mM).

  • Vortex the tube vigorously.

  • If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[11][12]

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT or CCK-8)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treatments and the vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cyn_powder This compound Powder stock_sol High Concentration Stock Solution cyn_powder->stock_sol Dissolve in dmso DMSO dmso->stock_sol working_sol Working Solution (Final Concentration) stock_sol->working_sol Dilute in culture_medium Cell Culture Medium culture_medium->working_sol cells Cells in 96-well Plate working_sol->cells Treat incubate Incubate (e.g., 24-72h) cells->incubate readout Measure Viability (e.g., MTT/CCK-8) incubate->readout

Caption: Experimental workflow for preparing and testing this compound in a cell viability assay.

troubleshooting_flow start Problem: Precipitate in Media q1 Is final DMSO conc. at max safe level? start->q1 a1_yes Increase DMSO (within safe limit) q1->a1_yes No a1_no Decrease this compound Concentration q1->a1_no Yes end1 Re-run Experiment a1_yes->end1 q2 Precipitation still occurs? a1_no->q2 q2->end1 No a2_yes Use Alternative Solubilization Method (e.g., Cyclodextrin, Nanoparticles) q2->a2_yes Yes

Caption: Troubleshooting logic for this compound precipitation in cell culture media.

signaling_pathway This compound This compound MET MET This compound->MET Inhibits AKT AKT MET->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified diagram of the MET/AKT/mTOR signaling pathway inhibited by this compound.

References

Methods to prevent Cynaroside degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the degradation of Cynaroside during extraction and long-term storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Extraction Troubleshooting

Q1: My this compound yield is lower than expected. Could degradation during extraction be the cause?

A1: Yes, significant degradation of this compound can occur during extraction if the conditions are not optimized. Key factors that influence its stability include the extraction method, solvent choice, temperature, time, and pH. High temperatures, prolonged extraction times, and exposure to light and oxygen can accelerate degradation.[1] It is also crucial to select an extraction method that is efficient yet gentle enough to preserve the compound's integrity.

Q2: What is the most effective extraction method to minimize this compound degradation?

A2: While traditional methods like Soxhlet extraction can be effective, they often involve high temperatures and long durations, which can lead to degradation. Modern techniques are generally preferred for their efficiency and milder conditions.[2] A nonionic surfactant-mediated aqueous extraction has been shown to be highly efficient, sustainable, and operates at a moderate temperature (around 50°C), which helps in preserving this compound.[3][4] Other methods like ultrasonic and microwave-assisted extraction can also be effective and significantly reduce extraction time, but parameters must be carefully controlled to avoid localized overheating.[2][3]

Q3: How does the choice of solvent impact this compound stability during extraction?

A3: The choice of solvent is critical. Ethanol and methanol are common and effective solvents for extracting flavonoids like this compound.[5][6] Using aqueous ethanol solutions is often a good balance between polarity and extraction efficiency. The addition of a small amount of acid (e.g., hydrochloric or trifluoroacetic acid) to the extraction solvent can significantly improve the stability of flavonoids by maintaining a low pH environment, which is generally favorable for these compounds.[6][7][8]

Q4: I've noticed a brownish tint in my extract. Is this a sign of degradation?

A4: A color change, particularly a shift to a dull brown, can be an indicator of flavonoid degradation.[1] This is often due to oxidation or other chemical changes. To confirm, you should quantify the this compound content using a validated analytical method like HPLC and compare it to a standard or a freshly prepared sample.[9][10]

Storage Troubleshooting

Q5: What are the ideal conditions for storing this compound in its solid (powder) form?

A5: For long-term stability, solid this compound should be stored at a low temperature, protected from direct sunlight and moisture.[11] The recommended condition for the powder form is -20°C, which can preserve it for up to 3 years.[11] It is essential to keep the container tightly sealed to prevent moisture absorption and oxidation.

Q6: I need to store this compound in a solution. What is the best practice?

A6: When in solution, this compound is more susceptible to degradation. For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO and stored at -80°C, which can preserve it for up to a year.[11][12] It is advisable to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[12] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[13]

Q7: How can I prevent oxidation of my this compound samples during storage?

A7: Oxygen is a significant factor in the degradation of flavonoids.[1] To minimize oxidation, consider purging the headspace of your storage vials with an inert gas like nitrogen or argon before sealing. Using amber-colored vials will also protect the sample from light, which can catalyze photo-oxidation.[11]

Q8: Can pH changes in my buffered solution affect this compound stability during storage?

A8: Absolutely. Flavonoids are sensitive to pH. This compound shows greater stability in acidic conditions. For instance, significant degradation of similar compounds (anthocyanins) has been observed at a neutral pH of 7.4, while they remain much more stable at a pH of 1.[7] If you are working with buffered solutions, it is crucial to select a pH that favors stability, ideally on the acidic side, if compatible with your experimental design.

Data Summary Tables

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical SolventTemperatureTimeAdvantagesDisadvantagesReference
Soxhlet Extraction Ethanol or WaterHigh (Boiling Point of Solvent)Long (hours)High extraction efficiency for some matrices.High energy consumption; risk of thermal degradation.[3]
Ultrasonic Extraction Ethanol/WaterLow to Moderate (e.g., 50°C)Short (minutes)Increased efficiency; reduced time and energy.Can generate localized hot spots if not controlled.[2][3]
Microwave-Assisted Ethanol/WaterHigh (controlled)Very Short (minutes)Very high efficiency; minimal solvent use.Requires specialized equipment; risk of overheating.[2][3]
Nonionic Surfactant Aqueous with Surfactant (e.g., T-60)Moderate (50°C)Moderate (60 min)Environmentally friendly; high yield; safe.May require downstream purification to remove surfactant.[3][4]

Table 2: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationKey ConsiderationsReference
Powder (Solid) N/A-20°CUp to 3 yearsKeep away from direct sunlight and moisture.[11]
Stock Solution DMSO-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[11][12]
Stock Solution DMSO-20°CUp to 1 monthFor shorter-term storage.[12]
Aqueous Solution Acidified Buffer (if possible)2-8°CShort-term (days)Prepare fresh; protect from light.[7]

Experimental Protocols

Protocol 1: Nonionic Surfactant-Mediated Aqueous Extraction of this compound

This protocol is based on a method optimized for efficient and sustainable extraction of this compound from plant material (e.g., honeysuckle).[3][4]

  • Preparation: Grind the dried plant material into a fine powder.

  • Extraction Solution: Prepare a 10% aqueous solution of a nonionic surfactant (e.g., Tween 60).

  • Extraction Process:

    • Add the ground plant powder to the surfactant solution at a solid-to-liquid ratio of 1:25 (g/mL).

    • Place the mixture in a water bath set to 50°C.

    • Stir the solution continuously for 60 minutes to perform the extraction.

  • Separation: After extraction, centrifuge the mixture at a high speed (e.g., 8000 r/min) for 10 minutes to separate the solid residue from the liquid extract.

  • Analysis: Collect the supernatant and analyze the this compound content using HPLC.

Protocol 2: Quantification of this compound using RP-HPLC

This protocol outlines a standard method for the analytical validation of this compound content.[9][10]

  • HPLC System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Solvent B: Methanol or Acetonitrile.

  • Elution Program: A gradient elution is typically used. An example program:

    • Start with a low percentage of Solvent B, increasing linearly over 20-30 minutes.

    • Follow with a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Monitor the eluent at 345 nm, which is an optimal wavelength for this compound detection.

  • Quantification: Prepare a standard curve using a certified this compound reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

degradation_factors cluster_factors Degradation Factors Temp High Temperature Degradation This compound Degradation Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Extreme pH (especially alkaline) pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

extraction_workflow Start Start: Plant Material Method Select Extraction Method Start->Method Conventional Conventional (e.g., Soxhlet) Method->Conventional High Temp Tolerable? Modern Modern (e.g., UAE, MAE, Surfactant) Method->Modern Minimize Degradation? Optimize Optimize Parameters: - Temp (<60°C) - Time (short) - Acidified Solvent Conventional->Optimize Modern->Optimize Extract Perform Extraction Optimize->Extract Analyze Analyze Yield & Purity (HPLC) Extract->Analyze End End: Purified this compound Analyze->End

Caption: A workflow for selecting an extraction method to minimize this compound degradation.

storage_workflow Start Start: Purified this compound Form Select Form Start->Form Solid Solid (Powder) Form->Solid Long-term Solution Solution (in DMSO) Form->Solution Stock StoreSolid Store at -20°C - Tightly sealed - Protect from light/moisture Solid->StoreSolid StoreSolution Store at -80°C - Aliquot to prevent freeze-thaw - Use amber vials Solution->StoreSolution StableSample Stable Sample StoreSolid->StableSample StoreSolution->StableSample

Caption: A logical workflow for the proper storage of this compound to ensure stability.

References

Enhancing the extraction efficiency of Cynaroside using ultrasound-assisted extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ultrasound-assisted extraction (UAE) of cynaroside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the efficiency of this compound extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.

Frequently Asked questions (FAQs)

Q1: What is ultrasound-assisted extraction (UAE) and why is it preferred for this compound?

A1: Ultrasound-assisted extraction is a process that uses high-frequency sound waves to create acoustic cavitation in a solvent.[1] This process generates tiny, imploding bubbles that disrupt plant cell walls, enhancing the release of intracellular compounds like this compound into the solvent.[1][2] UAE is preferred for this compound extraction because it offers several advantages over traditional methods, including:

  • Higher Efficiency: UAE can significantly increase the extraction yield of this compound in a shorter amount of time.[3]

  • Reduced Solvent Consumption: This method is often effective with smaller volumes of solvent, making it more environmentally friendly and cost-effective.[2]

  • Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[1]

Q2: What are the key parameters that influence the efficiency of this compound extraction using UAE?

A2: The efficiency of this compound extraction is influenced by several critical parameters:

  • Solvent Concentration: The type and concentration of the solvent are crucial. Ethanol-water mixtures are commonly used, with concentrations typically ranging from 40-80%. The optimal concentration depends on the specific plant material and desired purity.

  • Extraction Time: While UAE is rapid, the duration of sonication impacts the yield. Over-exposure can lead to the degradation of the target compound.

  • Temperature: Temperature affects solvent viscosity and the solubility of this compound. However, excessively high temperatures can cause degradation.

  • Ultrasonic Power: Higher ultrasonic power generally increases extraction efficiency by enhancing cavitation, but excessive power can also degrade the this compound.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient of this compound between the plant material and the solvent, influencing the mass transfer rate.

Q3: How does UAE compare to other extraction methods for this compound?

A3: Compared to conventional methods like maceration, heat reflux, and Soxhlet extraction, UAE generally offers higher yields in a significantly shorter time.[3] For instance, one study highlighted that ultrahigh pressure extraction (UPE), another modern technique, yielded higher amounts of this compound compared to ultrasonic extraction (UE), heat reflux extraction (HRE), and Soxhlet extraction (SE).[3] However, UAE is often more accessible and easier to scale up than UPE.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Suboptimal Solvent Concentration: The polarity of the solvent may not be ideal for this compound. 2. Inadequate Extraction Time: The sonication time may be too short for complete extraction. 3. Insufficient Ultrasonic Power: The power may not be enough to cause effective cell disruption. 4. Incorrect Solid-to-Liquid Ratio: A high ratio can lead to saturation of the solvent.1. Optimize Solvent: Experiment with different ethanol-water concentrations (e.g., 50%, 60%, 70%). 2. Increase Sonication Time: Incrementally increase the extraction time (e.g., in 5-10 minute intervals) and monitor the yield. 3. Adjust Ultrasonic Power: Gradually increase the ultrasonic power, being careful not to exceed the degradation threshold of this compound. 4. Modify Ratio: Decrease the solid-to-liquid ratio to ensure an adequate volume of solvent for extraction.
Degradation of this compound 1. Excessive Temperature: High temperatures can break down the this compound molecule. 2. Prolonged Extraction Time: Extended exposure to ultrasonic waves can lead to degradation. 3. Excessive Ultrasonic Power: High-intensity sonication can generate free radicals that may degrade the compound.1. Control Temperature: Use a cooling bath or a temperature-controlled ultrasonic device to maintain a lower temperature (e.g., 30-50°C). 2. Reduce Sonication Time: Optimize for the shortest time that provides a good yield. 3. Lower Ultrasonic Power: Use the minimum power necessary for efficient extraction.
Inconsistent Results 1. Non-uniform Particle Size: Inconsistent grinding of the plant material can lead to variable extraction rates. 2. Fluctuations in Temperature: Inconsistent temperature control during the experiment. 3. Inconsistent Probe Placement: The position of the ultrasonic probe in the extraction vessel can affect the distribution of ultrasonic energy.1. Standardize Grinding: Sieve the powdered plant material to ensure a uniform and small particle size. 2. Maintain Constant Temperature: Use a water bath with a thermostat for consistent temperature control. 3. Consistent Probe Depth: Ensure the ultrasonic probe is submerged to the same depth in the solvent for each experiment.
Difficulty in Post-Extraction Filtration 1. Fine Particulate Matter: The ultrasonic process can create very fine particles that clog filters.1. Centrifugation: Centrifuge the extract at a high speed to pellet the fine particles before filtration. 2. Use of Filter Aids: Employ a filter aid like celite to improve the filtration rate.

Data Presentation: Optimized UAE Parameters for this compound and Related Flavonoids

The following tables summarize optimized parameters for the ultrasound-assisted extraction of this compound and other flavonoids from various plant sources, providing a comparative overview for experimental design.

Table 1: Optimized UAE Parameters for this compound Extraction from Lonicera japonica

ParameterOptimal ValueReference
Ethanol Concentration60%[3]
Extraction Time2 minutes (in UPE study)[3]
Extraction Temperature30°C (in UPE study)[3]
Solid/Liquid Ratio1:50[3]

Note: The parameters from the UPE study can serve as a starting point for optimizing UAE, as both are advanced extraction techniques.

Table 2: General Optimized UAE Parameters for Flavonoid Extraction

Plant SourceTarget CompoundEthanol Conc. (%)Time (min)Temp. (°C)Power (W)S/L Ratio (mL/g)Reference
Lactuca indicaFlavonoids58.8630-411.4324.76
Myristica fragransPhenolic Compounds-29.5741.89-374.61[4]
Hog Plum PeelPhenolics & Flavonoids76.6441.0859.82--
Pteris cretica L.Flavonoids56.7445.9474.2720033.69
Eucommia ulmoidesFlavonoids7025-25030[5]

Experimental Protocols

Protocol 1: Standard Ultrasound-Assisted Extraction of this compound from Lonicera japonica

1. Sample Preparation:

  • Dry the flower buds of Lonicera japonica at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
  • Grind the dried flower buds into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a 100 mL flask.
  • Add 50 mL of 60% aqueous ethanol solution to achieve a solid-to-liquid ratio of 1:50.
  • Place the flask in an ultrasonic bath with temperature control set to 30°C.
  • Sonicate the mixture for a predetermined time (start with 20 minutes, then optimize). Ensure the ultrasonic frequency is set (e.g., 40 kHz).
  • After sonication, immediately cool the flask to room temperature.

3. Sample Recovery:

  • Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid residue.
  • Collect the supernatant and filter it through a 0.45 µm membrane filter.
  • Store the filtered extract at 4°C in a dark container for subsequent analysis.

4. Quantification (HPLC):

  • Analyze the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.
  • Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
  • Detect this compound at a wavelength of 334 nm.
  • Quantify the this compound content by comparing the peak area with that of a standard this compound solution.

Mandatory Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_recovery Sample Recovery cluster_analysis Analysis start Plant Material (Lonicera japonica) drying Drying start->drying grinding Grinding & Sieving drying->grinding mixing Mixing with Solvent grinding->mixing Powdered Sample sonication Ultrasonic Bath Sonication mixing->sonication centrifugation Centrifugation sonication->centrifugation Crude Extract filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc Purified Extract quantification Quantification of this compound hplc->quantification end Final this compound Yield quantification->end Optimization_Logic cluster_variables Independent Variables start Define Objective: Maximize this compound Yield var1 Solvent Conc. start->var1 var2 Time start->var2 var3 Temperature start->var3 var4 Ultrasonic Power start->var4 rsm Experimental Design (e.g., Response Surface Methodology) experiments Perform UAE Experiments rsm->experiments analysis Measure this compound Yield (HPLC) experiments->analysis model Develop Predictive Model analysis->model optimization Determine Optimal Conditions model->optimization validation Validate Model with Experiment optimization->validation end Optimized Protocol validation->end

References

Technical Support Center: Cynaroside Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purity issues encountered during the isolation and purification of cynaroside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude plant extracts containing this compound are complex mixtures. Common impurities include:

  • Other Flavonoids: Structurally similar flavonoids and their glycosides are often co-extracted.

  • Phenolic Acids: Compounds like chlorogenic acid are frequently present.

  • Plant Pigments: Chlorophylls and carotenoids are common, especially in extracts from leaves and flowers.[1]

  • Waxes and Lipids: These are more prevalent when using non-polar solvents for extraction.[1]

  • Polysaccharides and Sugars: These can be extracted with polar solvents like water and ethanol.

  • Proteins: Can be present in initial aqueous or ethanolic extracts.[2]

Q2: What is a typical purity of this compound that can be achieved with standard methods?

A2: The achievable purity of this compound can vary depending on the methodology. With multi-step purification protocols, including column chromatography and preparative HPLC, it is possible to obtain high purity. For instance, a purity of 94% has been reported using preparative HPLC.[3] A nonionic surfactant-mediated aqueous extraction followed by metal complexation has also yielded a purity of 93.7%.[4][5]

Q3: this compound has poor water solubility. How can this be addressed during extraction and purification?

A3: The low water solubility of this compound presents a significant challenge.[4][5] Here are some strategies to mitigate this issue:

  • Co-solvents: Using mixtures of ethanol and water can improve solubility and extraction efficiency.

  • Surfactants: Nonionic surfactants can form micelles that encapsulate this compound, increasing its solubility in aqueous solutions.[4][5]

  • Temperature Control: Optimizing the extraction temperature can enhance solubility, but excessively high temperatures may lead to degradation.[6]

  • pH Adjustment: The pH of the extraction solvent can influence the solubility of flavonoids. Acidic conditions (pH 2.5-3.5) have been shown to improve the recovery of some flavonoids.[7]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Solution
Inefficient Extraction Optimize extraction parameters such as solvent composition (e.g., ethanol-water ratio), temperature, and time. Consider alternative methods like ultrasound-assisted or microwave-assisted extraction, which can improve yields.[8]
Degradation of this compound Avoid prolonged exposure to high temperatures, strong acids or bases, and light, as these can degrade flavonoids.[6]
Poor Solubility Employ co-solvents or surfactants to enhance the solubility of this compound in the extraction solvent.[4]
Loss during Purification Minimize the number of purification steps. Ensure that the chosen chromatographic conditions are optimized to prevent loss of the target compound.
Low Purity of this compound
Potential Cause Recommended Solution
Co-elution of Impurities Optimize the mobile phase and stationary phase in your chromatography steps. Gradient elution in HPLC or column chromatography is often necessary to separate compounds with similar polarities.
Presence of Pigments Pre-treat the crude extract to remove pigments. For example, chlorophyll can be removed by partitioning with a non-polar solvent like hexane.
Contamination with Polysaccharides Precipitate polysaccharides by adding a high concentration of ethanol to the aqueous extract.
Inadequate Resolution in Chromatography Ensure the column is not overloaded. For column chromatography, dry loading the sample onto silica gel can improve separation.[9] If using flash chromatography, ensure proper packing and pressure.[9]

Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields

Extraction MethodPlant SourceSolventYieldPurityReference
Soxhlet ExtractionHoneysuckleWater0.149 mg/gNot Reported[8]
Soxhlet ExtractionHoneysuckleAnhydrous Ethanol0.483 mg/gNot Reported[8]
Ultrasonic ExtractionHoneysuckleUltrapure Water0.455 mg/gNot Reported[8]
Microwave ExtractionHoneysuckleUltrapure Water0.496 mg/gNot Reported[8]
Nonionic Surfactant-mediatedHoneysuckleT-60 Aqueous Solution0.525 mg/g93.7%[4][5]
Ethanol-reflux & Liquid-liquidElsholtiza bodinieriEthanol179.55 mg/g (flavonoid fraction)94% (after prep-HPLC)[3]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Lonicera japonica (Honeysuckle)
  • Preparation of Plant Material: Dry the flower buds of Lonicera japonica at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 60°C for 2 hours with constant stirring.

    • Filter the mixture and repeat the extraction on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Partitioning:

    • Concentrate the combined ethanolic extract under reduced pressure to remove the ethanol.

    • Resuspend the aqueous residue in water and partition sequentially with petroleum ether (to remove non-polar impurities and chlorophylls) and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

  • Preliminary Purification:

    • Concentrate the ethyl acetate fraction to dryness.

    • The resulting crude extract can be further purified by column chromatography.

Protocol 2: Column Chromatography for this compound Purification
  • Column Preparation: Pack a silica gel column using a slurry method with a suitable non-polar solvent system (e.g., chloroform-methanol with a high chloroform ratio).

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.[9]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate: formic acid: water).

  • Fraction Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain the purified compound.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-30% B; 20-30 min, 30-50% B.

  • Sample Preparation: Dissolve a known amount of the purified this compound in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample into the HPLC system. This compound can be detected at a wavelength of approximately 350 nm. The purity is determined by the peak area percentage.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Lonicera japonica) extraction Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration purified_this compound Purified this compound final_concentration->purified_this compound hplc_analysis Purity Analysis (HPLC) purified_this compound->hplc_analysis

Caption: General experimental workflow for the isolation and purification of this compound.

cynaroside_signaling_pathways cluster_inflammation Anti-inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_anticancer Anticancer Pathway cynaroside1 This compound nf_kb NF-κB Pathway cynaroside1->nf_kb inhibits jak_stat JAK/STAT Pathway cynaroside1->jak_stat inhibits inflammatory_mediators Inflammatory Mediators (TNF-α, IL-1β, COX-2) nf_kb->inflammatory_mediators downregulates jak_stat->inflammatory_mediators downregulates cynaroside2 This compound ampk_sirt3_nrf2 AMPK/SIRT3/Nrf2 Pathway cynaroside2->ampk_sirt3_nrf2 activates antioxidant_response Antioxidant Response (HO-1, SOD) ampk_sirt3_nrf2->antioxidant_response upregulates cynaroside3 This compound met_akt_mtor MET/AKT/mTOR Axis cynaroside3->met_akt_mtor blocks cell_proliferation Cell Proliferation & Invasion met_akt_mtor->cell_proliferation inhibits

Caption: Key signaling pathways modulated by this compound.

References

Strategies to minimize matrix effects in Cynaroside bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Cynaroside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] These endogenous components, like phospholipids and proteins from biological samples (e.g., plasma, urine), can interfere with the analyte's ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common phenomenon observed.[2]

Q2: What are the primary sources of matrix effects in plasma or serum samples?

A2: The most significant contributors to matrix effects in plasma and serum are phospholipids.[2] These molecules are abundant in biological membranes and can co-extract with this compound during sample preparation, particularly with simpler methods like protein precipitation.[3] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[1]

Q3: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for flavonoid glycosides like this compound?

A3: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] For flavonoid glycosides, which are often analyzed using ESI in negative ion mode for better sensitivity, careful management of matrix effects is crucial.[5][6]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: The most common method is the post-extraction spike method.[1] This involves comparing the peak response of this compound spiked into a blank, extracted matrix with the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

Potential Cause & Solution:

  • Inappropriate Sample Preparation Technique: Protein precipitation (PPT), while simple, may offer lower recovery for certain analytes compared to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] For flavonoid glycosides, which can be polar, LLE with a highly non-polar solvent may result in poor extraction efficiency.

    • Recommendation: Evaluate SPE, which often provides cleaner extracts and higher recoveries for a broad range of analytes.[7] For this compound, a polymeric reversed-phase sorbent like Strata-X or Oasis HLB can be effective.[8]

  • Sub-optimal LLE/SPE Conditions: The pH of the sample and the choice of extraction/elution solvents are critical.

    • LLE Protocol: For acidic compounds like flavonoid glycosides, adjusting the sample pH to be about two pH units below the pKa can improve extraction into an organic solvent.[2] A mixture of solvents can also enhance extraction efficiency.[2]

    • SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge. The elution solvent must be strong enough to desorb this compound from the sorbent. A common choice is methanol or acetonitrile, sometimes with a small percentage of acid (e.g., formic acid) to aid elution.[9]

Issue 2: Significant ion suppression is observed.

Potential Cause & Solution:

  • Co-elution with Phospholipids: This is a primary cause of ion suppression.[2]

    • Chromatographic Separation: Optimize the LC gradient to separate this compound from the phospholipid elution zone. Phospholipids typically elute in the later part of a reversed-phase gradient. A longer gradient or a change in the organic mobile phase composition (e.g., using a mix of methanol and acetonitrile) can improve resolution.[3][10]

    • Sample Preparation: Employ sample preparation techniques specifically designed to remove phospholipids. HybridSPE is a technology that combines protein precipitation with phospholipid removal.[11] LLE can also be optimized to minimize phospholipid extraction by using a highly non-polar solvent in an initial wash step.[2]

  • High Concentration of Matrix Components: Injecting a "dirty" sample can overwhelm the ionization source.

    • Dilution: A simple yet effective strategy is to dilute the sample extract before injection. This reduces the concentration of all matrix components, though it may compromise sensitivity if this compound concentrations are very low.[6]

    • Injection Volume: Reducing the injection volume can also lessen the amount of matrix introduced into the MS system.[10]

Issue 3: Inconsistent results and poor reproducibility.

Potential Cause & Solution:

  • Lack of an Appropriate Internal Standard (IS): An IS is crucial to compensate for variability in sample preparation, injection volume, and matrix effects.[12]

    • Recommendation: The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, providing the most accurate correction.[12][13] If a SIL-IS is unavailable, a structural analog (another flavonoid glycoside not present in the sample) that co-elutes with this compound can be used, but it may not compensate for matrix effects as effectively.[12] For the analysis of other flavonoid glycosides, compounds like isoquercitrin and baicalin have been used as internal standards.[5][14]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Rat Plasma

This protocol is a common starting point due to its simplicity.

  • Aliquoting: To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Baicalin in methanol). Vortex to mix.[14]

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.[5]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to mix.

  • Analysis: Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.[2]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Rat Plasma

This protocol provides a cleaner extract compared to PPT.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.[9]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9]

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

  • Analysis: Inject an aliquot into the UPLC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Glycosides

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Extraction Recovery (%) 56.9 - 95.0[2]88.2 - 103.6[5]
Matrix Effect (%) 71.6 - 109.3[2]Generally lower and more consistent than PPT[7]
Selectivity/Cleanliness Low[7]High[7]
Throughput HighModerate
Cost per Sample LowHigh

Visualizations

cluster_SP Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Plasma Sample + IS PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Choose One LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Plasma->LLE Choose One SPE Solid-Phase Extraction (e.g., C18, HLB) Plasma->SPE Choose One UPLC UPLC System (Reversed-Phase C18) PPT->UPLC Inject Supernatant LLE->UPLC Inject Organic Layer SPE->UPLC Inject Eluate MS Tandem Mass Spectrometer (ESI-, MRM Mode) UPLC->MS Elution Data Data Analysis (Analyte/IS Ratio vs. Conc.) MS->Data Signal Acquisition

Caption: General workflow for this compound bioanalysis.

cluster_Troubleshooting Troubleshooting Ion Suppression Problem Ion Suppression (Low & Inconsistent Signal) Cause1 Co-elution with Phospholipids Problem->Cause1 Cause2 Inefficient Sample Cleanup Problem->Cause2 Cause3 Lack of Proper IS Problem->Cause3 Solution1a Optimize LC Gradient Cause1->Solution1a Solution1b Use Phospholipid Removal Plates (e.g., HybridSPE) Cause1->Solution1b Solution2a Switch from PPT to SPE Cause2->Solution2a Solution2b Dilute Sample Extract Cause2->Solution2b Solution3 Use Stable Isotope-Labeled IS Cause3->Solution3

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Quantification of Cynaroside in Herbal Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cynaroside in herbal matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound in herbal extracts?

A1: The most frequent challenges include co-elution of interfering compounds from the complex plant matrix, peak tailing or splitting during chromatographic analysis, matrix effects leading to ion suppression or enhancement in mass spectrometry, and the instability of this compound during extraction and analysis.[1][2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most widely used and reliable technique.[3][4][5] HPLC-DAD is robust for routine quantification, while HPLC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices and low concentrations of this compound.[6]

Q3: How can I improve the extraction efficiency of this compound from my herbal matrix?

A3: The choice of extraction method and solvent is crucial. Ultrasound-assisted extraction (UAE) and ultra-high pressure extraction (UPE) can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction. A mixture of ethanol or methanol and water is commonly used as the extraction solvent. Optimizing parameters such as solvent-to-solid ratio, extraction time, and temperature is key to maximizing recovery.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Issues

Q: My this compound peak is tailing. What could be the cause and how do I fix it?

A: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns.

  • Potential Causes & Solutions:

    • Silanol Interactions: Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of silanol groups.[7][8][9] Using a column with end-capping or a base-deactivated stationary phase can also minimize these interactions.

    • Column Overload: Reduce the injection volume or dilute the sample.

    • Contamination: A contaminated guard column or analytical column can cause peak tailing. Try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, flushing the analytical column with a strong solvent may help.[10]

Q: I am observing split peaks for this compound. What should I do?

A: Peak splitting can be caused by a few factors related to the column or the sample injection.

  • Potential Causes & Solutions:

    • Partially Blocked Frit: Debris from the sample or system can block the column inlet frit, causing the sample flow to be unevenly distributed. Reverse-flushing the column (if permitted by the manufacturer) might resolve the issue. If not, the frit or the entire column may need replacement.[10]

    • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually indicates the column has degraded and needs to be replaced.[11]

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

Extraction and Sample Preparation Issues

Q: My recovery of this compound is low and inconsistent. How can I improve it?

A: Low and variable recovery can stem from incomplete extraction, degradation of the analyte, or matrix effects.

  • Potential Causes & Solutions:

    • Suboptimal Extraction: Ensure your extraction parameters are optimized. For instance, in ultrasound-assisted extraction, factors like sonication time, temperature, and solvent composition significantly impact efficiency.

    • Analyte Degradation: Flavonoids can be sensitive to pH, temperature, and light.[12][13] It is advisable to work with fresh extracts and store them at low temperatures in the dark. The stability of this compound is generally better in acidic conditions.[12][13]

    • Matrix Effects: In LC-MS analysis, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To mitigate this, improve sample clean-up using Solid Phase Extraction (SPE) or use a matrix-matched calibration curve. Employing a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the quantification of this compound in different herbal matrices.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Herbal MatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Anthriscus sylvestrisNot Specified0.26 (as mg/L)0.78 (as mg/L)98.55 - 102.53[3]
Artichoke Leaf Extract1 - 500Not SpecifiedNot SpecifiedNot Specified[14]
Cirsium setidensNot Specified0.521.5798.06 - 105.81[15]
Ainaxiang TabletsNot Specified0.01 - 0.280.02 - 0.5595.02 - 106.17[4]
Salix bordensisNot SpecifiedNot SpecifiedNot Specified95.5 - 103.0[5]
Rat Plasma (for Cynarin)0.038 - 1.250.020.03863 - 76[16]

Table 2: this compound Content in Various Herbal Matrices

Herbal MatrixPlant PartThis compound ContentAnalytical MethodReference
ArtichokeLeavesMajor CompoundHPLC
Salvia hispanicaSeeds58.43% of flavonoid-rich fractionHPLC[17]
Sarcomphalus joazeiroLeavesNot quantified, but Luteolin-7-O-glucoside mentioned as a related compoundHPLC-DAD[18]
Caryocar villosumFruit PulpNot detected, other phenolics quantifiedHPLC-DAD-MS/MS[19]
Monarda speciesFlowering HerbsPresent, species-dependentHPLC-DAD-ESI-QTOF/MS/MS

Experimental Protocols

Protocol 1: Quantification of this compound in Anthriscus sylvestris Leaves Extract by RP-HPLC
  • Instrumentation: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Column: Octadecyl-silica (ODS) column.

  • Mobile Phase: A gradient elution of 0.1% (v/v) trifluoroacetic acid (TFA) in water (Solvent A) and methanol (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: 345 nm.

  • Reference: [3]

Protocol 2: Quantification of Polyphenols including this compound in Artichoke Leaf Dry Extract by UPLC-PDA
  • Instrumentation: Ultra-High-Performance Liquid Chromatography with a Photodiode Array Detector (UPLC-PDA).

  • Mobile Phase: A binary gradient of two solvents.

  • Linear Range: 1-500 µg/mL.

  • Application: This method was successfully used to determine the polyphenol content in 19 different artichoke supplements.

  • Reference: [14]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis HPLC Analysis cluster_quantification Data Processing & Quantification herbal_matrix Herbal Matrix grinding Grinding & Homogenization herbal_matrix->grinding extraction Extraction (e.g., UAE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration extract Crude Extract filtration->extract hplc_injection HPLC Injection extract->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (DAD/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification result Final Result (mg/g) quantification->result

Caption: A typical experimental workflow for the quantification of this compound in herbal matrices.

troubleshooting_workflow cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Problem: Poor Peak Shape check_ph Check Mobile Phase pH start->check_ph check_overload Check for Overload start->check_overload check_column_health_t Check Column Health start->check_column_health_t check_frit Check Column Frit start->check_frit check_void Check for Column Void start->check_void check_solvent Check Injection Solvent start->check_solvent solution Solution Implemented check_ph->solution check_overload->solution check_column_health_t->solution check_frit->solution check_void->solution check_solvent->solution

Caption: A logical troubleshooting workflow for addressing common HPLC peak shape problems.

Signaling Pathways

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->ikk Phosphorylation ikb_nfkb->nfkb Release of NF-κB gene_expression Pro-inflammatory Gene Expression nfkb_n->gene_expression Induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

met_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound met c-MET Receptor This compound->met Inhibits akt AKT This compound->akt Inhibits mtor mTOR This compound->mtor Inhibits pi3k PI3K met->pi3k Activates pi3k->akt Activates akt->mtor Activates cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation Promotes

Caption: this compound's inhibitory action on the MET/AKT/mTOR signaling pathway.

References

Technical Support Center: Forced Degradation Studies of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to identify impurities of Cynaroside (Luteolin-7-O-glucoside). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation or stress testing study is essential to understand the chemical stability of this compound under various environmental conditions.[1] These studies help to:

  • Identify potential degradation products and impurities that could form during storage and handling.[1]

  • Elucidate the degradation pathways of the molecule.[1]

  • Develop and validate a stability-indicating analytical method, which is a regulatory requirement for new drug substances.

  • Inform the selection of appropriate formulation, packaging, and storage conditions.[1]

Q2: What are the typical stress conditions applied in a forced degradation study?

Forced degradation studies typically expose the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing.[1] For a flavonoid glycoside like this compound, the following conditions are recommended:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) to induce acid-catalyzed degradation.[2][3]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) to investigate base-catalyzed degradation.[2][3]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) to assess oxidative stability.

  • Thermal Degradation: Heating the sample at elevated temperatures (e.g., 70°C) to evaluate thermal lability.[2][3]

  • Photodegradation: Exposing the sample to UV or fluorescent light to determine its photosensitivity. The International Council for Harmonisation (ICH) guidelines suggest a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[1]

Q3: What are the expected degradation pathways for this compound?

This compound is a glycoside of luteolin.[4] The primary degradation pathways are expected to be:

  • Hydrolysis of the Glycosidic Bond: Under acidic or basic conditions, the O-glycosidic bond linking glucose to the luteolin aglycone is likely to cleave, yielding luteolin and glucose. Flavonoid glycosides are known to be hydrolyzed to their aglycones.[5][6]

  • Oxidation of the Flavonoid Rings: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can lead to the formation of quinone-type structures or ring cleavage products.[7][8] The catechol moiety (ortho-dihydroxy group) on the B-ring of luteolin is particularly prone to oxidation.

cluster_main Hypothetical Degradation Pathway of this compound This compound This compound (Luteolin-7-O-glucoside) Luteolin Luteolin (Aglycone) This compound->Luteolin Acid/Base Hydrolysis Glucose Glucose This compound->Glucose Acid/Base Hydrolysis Oxidized_Products Oxidized Products (e.g., Quinones, Ring Cleavage Products) Luteolin->Oxidized_Products Oxidation

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol-water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).[2][3]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.[2][3]

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours). Flavonoids can be unstable in basic conditions.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix the this compound stock solution with water.

    • Reflux the solution at a specified temperature (e.g., 70°C) for a defined period, sampling at various time points.

Protocol 2: Forced Degradation Under Oxidative Conditions

  • Preparation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: Dilute the samples with the mobile phase and analyze immediately to prevent further degradation.

Protocol 3: Forced Degradation Under Thermal and Photolytic Conditions

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 70°C).[2][3]

    • Expose the sample for a specified duration (e.g., 1, 3, 7, and 14 days).

    • At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

  • Photodegradation (Solid and Solution State):

    • Expose solid this compound powder and a solution of this compound (e.g., 1 mg/mL) to a photostability chamber.

    • Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period. Luteolin glycosides have been shown to degrade under UV irradiation.[10]

Analytical Methodologies

Q4: Which analytical techniques are best for analyzing this compound and its impurities?

A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[11][12] A reverse-phase C18 column is commonly used with a gradient elution of a buffered aqueous phase (e.g., water with formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[11] This technique is highly sensitive and can help in the structural elucidation of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of significant degradation products, isolation of the impurity is required, followed by analysis using NMR spectroscopy.

Data Presentation

All quantitative results from the forced degradation studies should be summarized in a table to facilitate comparison and analysis.

Stress ConditionReagent ConcentrationTemperature (°C)DurationThis compound Assay (%)% DegradationNumber of DegradantsRemarks (e.g., Major Degradant Peak Area %)
Acid Hydrolysis0.1 M HCl7024 h85.214.82Major degradant at RRT 0.85
Base Hydrolysis0.1 M NaOH258 h79.520.53Significant degradation observed
Oxidation3% H₂O₂2524 h91.09.04Multiple minor peaks
Thermal (Solid)N/A7014 days98.11.91Minor degradation
Photolytic (Sol.)N/A251.2 M lux h94.35.72Color change observed

This is a template table with example data. RRT = Relative Retention Time.

Troubleshooting Guide

Q5: I don't observe any degradation under the stress conditions. What should I do?

If this compound appears to be stable under the initial stress conditions, you may need to increase the severity of the stress.

  • Increase Reagent Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: Raise the incubation temperature in 10°C increments.

  • Extend Duration: Increase the exposure time to the stress condition. It is important to ensure that the conditions are not excessively harsh, as this can lead to unrealistic degradation pathways. A target degradation of 5-20% is generally considered optimal for method validation.

Q6: My chromatogram shows many small impurity peaks that are difficult to identify. How should I proceed?

  • Optimize Chromatography: Adjust the HPLC method (e.g., gradient slope, mobile phase composition, column temperature) to improve the resolution between peaks.

  • Use a Diode Array Detector (DAD): A DAD can help determine if co-eluting peaks have different UV spectra, indicating peak impurity.

  • Focus on Significant Degradants: According to ICH guidelines, degradation products present at a level above the identification threshold need to be structurally characterized. Focus your initial efforts on the major impurities.

Q7: How can I confirm the structure of a major degradation product?

Definitive structural elucidation requires isolating the impurity and analyzing it with spectroscopic methods.

  • Isolation: Use preparative or semi-preparative HPLC to collect a sufficient amount of the purified impurity.[11]

  • Mass Spectrometry (MS): Obtain high-resolution mass data (HR-MS) to determine the elemental composition. Tandem MS (MS/MS) will provide fragmentation information, offering clues about the structure.

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to establish the complete chemical structure and stereochemistry.

Experimental Workflow Visualization

cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points & Neutralize/Dilute Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Sample->Analyze Quantify Quantify Degradation & Mass Balance Analyze->Quantify Identify Identify Impurities (LC-MS) Quantify->Identify If impurities > threshold Report Report Degradation Profile & Pathways Quantify->Report Characterize Isolate & Characterize Major Impurities (NMR) Identify->Characterize For structural confirmation Characterize->Report

Caption: A typical workflow for conducting forced degradation studies.

References

Validation & Comparative

Cynaroside vs. Quercetin: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural flavonoids with therapeutic potential, cynaroside and quercetin have emerged as significant contenders due to their potent anti-inflammatory properties. Both compounds, widely distributed in the plant kingdom, exhibit the ability to modulate key inflammatory pathways, thereby mitigating the inflammatory response. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory activities of this compound and quercetin have been evaluated through various in vitro and in vivo assays. The following tables summarize their inhibitory effects on key inflammatory mediators, providing a quantitative basis for comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production
Compound Inhibitory Effect
This compoundEffectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and inhibited the expression of the corresponding enzymes, like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
QuercetinSignificantly suppressed lipopolysaccharide (LPS)-induced NO production and iNOS expression.[3][4] Produced an inhibitory effect on iNOS expression and NO production in endotoxin/cytokine-stimulated microglia.[5]
Table 2: Inhibition of Pro-inflammatory Cytokines
Compound TNF-α IL-6 IL-1β
This compoundReduced the expression of TNF-α.[1][2]Reduced the expression of IL-6.[2]Blocks IL-1β secretion.[1]
QuercetinSignificantly inhibited TNF-α production and gene expression in a dose-dependent manner.[6][7][8]Abrogated the inducible effects of LPS on the increase of IL-6 secretion, intracellular IL-6 level, and IL-6 mRNA expression by neutrophils.[9][10]Reduced carrageenan-induced IL-1β production.[11]

Mechanisms of Action: A Look into the Signaling Pathways

Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade.

This compound has been shown to downregulate the TLR4/Myd88/NF-κB/AP-1 pathway, thereby inhibiting the production of NO and PGE2.[1] It also antagonizes the JAK/STAT3 pathway, leading to a reduction in the expression of various inflammation molecules.[1] Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome.[1]

Quercetin demonstrates a broader inhibitory profile, targeting multiple kinases. It suppresses the activation of ERK and p38 MAP kinase, but not JNK MAP kinase.[12] Quercetin also inhibits the NF-κB signaling pathway by preventing the degradation of IκBα.[3][6][12] Additionally, it can down-regulate the activation of various signaling molecules including Akt, Src, and JAK-1.[13]

Signaling_Pathways cluster_this compound This compound cluster_quercetin Quercetin This compound This compound TLR4_C TLR4/MyD88 This compound->TLR4_C inhibits JAK_STAT3_C JAK/STAT3 This compound->JAK_STAT3_C inhibits NLRP3_C NLRP3 Inflammasome This compound->NLRP3_C inhibits NFkB_AP1_C NF-κB / AP-1 TLR4_C->NFkB_AP1_C iNOS_COX2_C iNOS / COX-2 NFkB_AP1_C->iNOS_COX2_C NO_PGE2_C NO / PGE2 iNOS_COX2_C->NO_PGE2_C Inflam_Molecules_C Inflammatory Molecules (ICAM-1, VCAM-1, TNF-α, IL-1β) JAK_STAT3_C->Inflam_Molecules_C IL1b_Secretion_C IL-1β Secretion NLRP3_C->IL1b_Secretion_C Quercetin Quercetin MAPK_Q MAPK (ERK, p38) Quercetin->MAPK_Q inhibits NFkB_pathway_Q IκBα Degradation Quercetin->NFkB_pathway_Q inhibits NFkB_activation_Q NF-κB Activation NFkB_pathway_Q->NFkB_activation_Q Proinflammatory_Cytokines_Q Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation_Q->Proinflammatory_Cytokines_Q iNOS_Q iNOS NFkB_activation_Q->iNOS_Q NO_Q NO iNOS_Q->NO_Q Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Cell Culture (e.g., RAW 264.7 macrophages) treatment Pre-treatment with This compound or Quercetin start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation harvest Harvest Supernatant incubation->harvest analysis Analysis harvest->analysis no_assay NO Assay (Griess Reagent) analysis->no_assay For NO cytokine_assay Cytokine Assay (ELISA) analysis->cytokine_assay For Cytokines data Data Analysis and Comparison no_assay->data cytokine_assay->data end End data->end

References

In vitro validation of Cynaroside's bioactivity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of Cynaroside with its aglycone, Luteolin, and a related flavonoid, Orientin, in primary cell cultures. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their potential therapeutic applications.

Executive Summary

This compound, a flavonoid glycoside, demonstrates significant anti-inflammatory and chondroprotective effects in primary cell cultures. Its bioactivity is often compared to its more widely studied aglycone, Luteolin, and other structurally similar flavonoids like Orientin. This guide summarizes the key in vitro bioactivities of these compounds in primary cells, details the experimental protocols used to validate these effects, and visualizes the key signaling pathways involved.

Performance Comparison

The following tables summarize the quantitative data on the bioactivity of this compound, Luteolin, and Orientin in various primary cell culture models. It is important to note that the experimental conditions, such as cell type, stimulus, and treatment duration, vary between studies, which should be considered when making direct comparisons.

This compound: Bioactivity in Primary Rat Chondrocytes
Bioactive EffectExperimental ModelConcentrationResult
Inhibition of Nitric Oxide (NO) Production IL-1β-stimulated primary rat chondrocytes40, 80, 160 µMDose-dependent reduction in NO levels.[1]
Inhibition of Prostaglandin E2 (PGE2) Production IL-1β-stimulated primary rat chondrocytes40, 80, 160 µMSignificant, dose-dependent decrease in PGE2 production.[1]
Suppression of Matrix Metalloproteinase (MMP) Expression IL-1β-stimulated primary rat chondrocytes160 µMSignificant inhibition of MMP-1, MMP-3, and MMP-13 protein levels.[1]
Protection of Extracellular Matrix Components IL-1β-stimulated primary rat chondrocytes40, 80, 160 µMDose-dependent prevention of collagen type II and aggrecan degradation.[1]
Luteolin: Bioactivity in Primary Murine and Rat Chondrocytes
Bioactive EffectExperimental ModelConcentrationResult
Inhibition of Inflammatory Mediators H2O2-induced primary murine chondrocytes10, 20 µMSignificant reduction in iNOS, COX-2, TNF-α, and IL-6 expression.[2][3][4]
Suppression of NO and PGE2 Production IL-1β-stimulated rat chondrocytes25, 50, 100 µMDose-dependent inhibition of NO and PGE2 production.[5]
Inhibition of MMPs IL-1β-stimulated rat chondrocytes25, 50, 100 µMSignificant reduction in MMP-1, MMP-3, MMP-9, and MMP-13 expression.[5]
Prevention of Cartilage Degradation IL-1β-stimulated rat chondrocytes100 µMReversed the degradation of collagen II.[5]
Orientin: Bioactivity in Primary Chondrocytes and Macrophages
Bioactive EffectExperimental ModelConcentrationResult
Anti-inflammatory Effects IL-1β-treated murine chondrocytesNot specifiedSuppression of pro-inflammatory mediators.[6]
Inhibition of Inflammatory Cytokines ox-LDL-induced RAW 264.7 macrophagesNot specifiedInhibition of TNF-α, IL-6, and IL-1β expression.[7]
Suppression of Oxidative Stress ox-LDL-induced RAW 264.7 macrophagesNot specifiedInhibition of ROS generation.[7]

Experimental Protocols

Chondroprotective Effects of this compound in Primary Rat Chondrocytes[1]
  • Cell Culture: Primary chondrocytes are isolated from the articular cartilage of Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment: Chondrocytes are pre-treated with various concentrations of this compound (40, 80, and 160 µM) for 2 hours before stimulation with 10 ng/mL of recombinant rat interleukin-1β (IL-1β) for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture medium is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) Assay: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Western Blot Analysis: Whole-cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against iNOS, COX-2, MMP-1, MMP-3, MMP-13, and components of the NF-κB and MAPK signaling pathways.

  • Extracellular Matrix (ECM) Component Analysis: The levels of sulfated glycosaminoglycans (GAGs) and type II collagen in the cell supernatant and cell layer are determined by ELISA.

Anti-inflammatory Effects of Luteolin in Primary Murine Chondrocytes[2][3][4]
  • Cell Culture: Primary chondrocytes are isolated from the femoral head and tibial plateau cartilage of neonatal mice and cultured in DMEM/F12 medium with 10% FBS.

  • Treatment: Chondrocytes are pre-treated with Luteolin (10 and 20 µM) for 2 hours, followed by stimulation with 200 µM hydrogen peroxide (H2O2) for 24 hours to induce oxidative stress and inflammation.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, and the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are quantified.

  • Western Blot Analysis: Protein levels of iNOS, COX-2, and components of the AMPK-Nrf2 signaling pathway are determined.

  • ELISA: The concentrations of inflammatory mediators in the culture supernatants are measured using specific ELISA kits.

Anti-inflammatory Effects of Orientin in Macrophages[7]
  • Cell Culture: The RAW 264.7 macrophage cell line is used as a model for primary macrophages and maintained in DMEM with 10% FBS.

  • Treatment: Macrophages are treated with 80 µg/mL of oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory response, with or without pre-treatment with Orientin.

  • Cytokine Measurement: The expression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) is measured, typically by qRT-PCR or ELISA.

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are determined using a fluorescent probe such as DCFH-DA.

  • Western Blot Analysis: The protein expression of key inflammatory signaling molecules like NF-κB is assessed.

Signaling Pathways and Mechanisms of Action

This compound's Anti-inflammatory Signaling Pathway in Primary Chondrocytes

This compound exerts its chondroprotective effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways induced by IL-1β.

cynaroside_pathway IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK IL1R->IKK MAPKs MAPKs (ERK, JNK, p38) IL1R->MAPKs This compound This compound This compound->IKK inhibits This compound->MAPKs inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, MMPs) Nucleus->Inflammatory_Genes transcription MAPKs->Nucleus activate transcription factors

Caption: this compound inhibits IL-1β-induced inflammation in chondrocytes.

Luteolin's Antioxidant and Anti-inflammatory Pathway in Primary Chondrocytes

Luteolin protects chondrocytes from oxidative stress-induced damage by activating the AMPK-Nrf2 signaling pathway, which upregulates antioxidant enzymes.

luteolin_pathway H2O2 H₂O₂ (Oxidative Stress) Inflammation Inflammation (iNOS, COX-2) H2O2->Inflammation Luteolin Luteolin AMPK AMPK Luteolin->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates Nrf2->Inflammation inhibits ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->H2O2 neutralizes

Caption: Luteolin's antioxidant mechanism in primary chondrocytes.

Experimental Workflow for In Vitro Validation

The following diagram illustrates a general workflow for validating the bioactivity of compounds like this compound in primary cell cultures.

experimental_workflow start Start: Isolate Primary Cells culture Culture and Expand Primary Cells start->culture treatment Pre-treat with Compound (e.g., this compound) culture->treatment stimulate Induce Pathological Condition (e.g., with IL-1β or H₂O₂) treatment->stimulate assays Perform Bioactivity Assays stimulate->assays elisa ELISA (Cytokines, PGE2) assays->elisa western Western Blot (Signaling Proteins) assays->western qpcr qRT-PCR (Gene Expression) assays->qpcr ros ROS Assay assays->ros analysis Data Analysis and Interpretation elisa->analysis western->analysis qpcr->analysis ros->analysis end End: Conclusion on Bioactivity analysis->end

References

Unraveling the Consistency of Cynaroside: A Comparative Guide to In Vivo Reproducibility and Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and variability of a compound's effects in in vivo studies is paramount for its successful translation into a therapeutic agent. This guide provides a comprehensive comparison of the in vivo performance of Cynaroside, a flavonoid with recognized anti-inflammatory and antioxidant properties. By objectively presenting experimental data from various studies and comparing it with established alternatives like Luteolin, Apigenin, and Quercetin, this guide aims to offer a clear perspective on the consistency of this compound's biological activity.

This comparative analysis delves into the experimental protocols, quantitative outcomes, and pharmacokinetic profiles of this compound and its alternatives, offering a valuable resource for assessing its potential and designing future preclinical studies.

Performance Comparison of this compound and Alternatives in In Vivo Models

To facilitate a clear and objective comparison, the following tables summarize the quantitative data from various in vivo studies on this compound and the selected alternative flavonoids. These tables highlight the anti-inflammatory effects and pharmacokinetic profiles, providing a snapshot of their relative potency and bioavailability.

Table 1: In Vivo Anti-inflammatory Efficacy of this compound and Alternatives

CompoundAnimal ModelInflammation InducerAdministration RouteDose RangeKey Anti-inflammatory Effects
This compound MiceCarrageenanTopical5% and 10% hydrogelSignificant reduction in paw edema.
MiceOxazoloneTopical5% and 10% hydrogelDose-dependent reduction in ear swelling.
MiceXyleneOralNot SpecifiedSignificant attenuation of ear edema.[1]
Luteolin MiceLipopolysaccharide (LPS)Not Specified0.5 mg/kg and 1 mg/kgReduction in lung inflammation.[2]
MiceCarrageenanNot SpecifiedNot SpecifiedPotent anti-inflammatory properties observed.[3]
RatsNot SpecifiedNot SpecifiedNot SpecifiedInhibition of inflammatory mediators.[1][4]
Apigenin MiceLipopolysaccharide (LPS)Oral25 mg/kg and 50 mg/kgPrevention of LPS-induced abnormal behavior and reduction of pro-inflammatory cytokines.[5]
RatsNot SpecifiedOral4 ml solutionReduction in pancreatic TNF-α expression and prevention of pancreatic necrosis.[6]
MiceLipopolysaccharide (LPS)Not Specified10 and 20 mg/kgReduction in acute lung injury.[7]
Quercetin MiceCarrageenanIntraperitoneal & Oral3-100 mg/kg (i.p.), 30-300 mg/kg (oral)Dose-dependent inhibition of mechanical hypernociception.[8]
RatsDextran sulfate sodiumNot SpecifiedNot SpecifiedAnti-inflammatory effect mediated by inhibition of the NF-κB pathway.[9][10]
MiceP. acnesNot SpecifiedNot SpecifiedReduction in skin swelling and ear thickness.[11]

Table 2: Comparative Pharmacokinetic Parameters of this compound and Alternatives

CompoundAnimal ModelAdministration RouteCmaxTmaxOral Bioavailability (%)Key Metabolic Pathways
This compound RatsOral (1 g/kg)Not SpecifiedNot Specified~10% ± 2%Hydrolysis to Luteolin.[12][13]
Luteolin RatsOral (50 mg/kg)5.5 µg/mL5 min4.10%Glucuronidation and methylation.[14][15]
HumansOralNot SpecifiedNot SpecifiedPoorPrimarily excreted as conjugates.[16]
Apigenin RatsOral1.33 ± 0.24 µg/mLNot Specified~30%Glucuronidation and sulfation.[7][17]
HumansOralVaries with formulation2-6 hPoorExtensive metabolism.[18]
Quercetin HumansOral (from onions)2.3 ± 1.5 µg/mL0.7 ± 0.2 h0-50% (highly variable)Glucuronidation.[19][20]
RatsOral solutionNot SpecifiedNot Specified27.50%Extensive first-pass metabolism.[21]

Detailed Experimental Methodologies

To ensure the reproducibility of the cited findings, this section outlines the experimental protocols for key in vivo anti-inflammatory studies.

This compound: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male Swiss albino mice.

  • Inflammation Induction: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.

  • Treatment: Topical application of a hydrogel containing 5% or 10% this compound to the paw one hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

Luteolin: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
  • Animal Model: BALB/c mice.

  • Inflammation Induction: Intratracheal instillation of LPS.

  • Treatment: Administration of Luteolin (e.g., 0.5 mg/kg and 1 mg/kg) prior to or after LPS challenge.[2]

  • Measurement: Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts (neutrophils, macrophages). Lung tissue is homogenized to determine the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA. Histopathological examination of lung tissue is also performed.

Apigenin: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
  • Animal Model: Male C57BL/6 mice.

  • Inflammation Induction: Intraperitoneal injection of a lethal dose of LPS.

  • Treatment: Oral gavage of Apigenin (e.g., 25 mg/kg or 50 mg/kg) for a specified period before LPS administration.[5]

  • Measurement: Survival rate is monitored over a period of time. Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6). Organ tissues (e.g., lungs, liver) are harvested for histological analysis and measurement of inflammatory markers.

Quercetin: Carrageenan-Induced Mechanical Hypernociception in Mice
  • Animal Model: Male Swiss mice.

  • Inflammation Induction: Intraplantar injection of carrageenan.

  • Treatment: Intraperitoneal or oral administration of Quercetin at various doses (e.g., 3-100 mg/kg i.p., 30-300 mg/kg oral) 30 minutes before the inflammatory stimulus.[8]

  • Measurement: Mechanical hypernociception is assessed using von Frey filaments at different time points after carrageenan injection. The paw withdrawal threshold is determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Pathways cluster_response Inflammatory Response LPS/Carrageenan LPS/Carrageenan TLR4 TLR4 LPS/Carrageenan->TLR4 NF-kB NF-kB TLR4->NF-kB MAPK MAPK TLR4->MAPK Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound/Alternatives This compound/Alternatives This compound/Alternatives->NF-kB This compound/Alternatives->MAPK

Caption: Inhibition of Inflammatory Signaling Pathways by this compound and Alternatives.

experimental_workflow Animal Model Selection Animal Model Selection Inflammation Induction Inflammation Induction Animal Model Selection->Inflammation Induction Compound Administration Compound Administration Inflammation Induction->Compound Administration Data Collection & Analysis Data Collection & Analysis Compound Administration->Data Collection & Analysis Endpoint Measurement Endpoint Measurement Data Collection & Analysis->Endpoint Measurement

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cynaroside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like cynaroside is fundamental to ensuring the quality, efficacy, and safety of botanical drugs and related health products. The selection of an appropriate analytical method is a critical decision that influences the reliability of research and development outcomes. This guide provides an objective comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The cross-validation of these methods is essential to confirm their fitness for a specific purpose and to ensure the consistency and comparability of results.[1] This process involves a thorough evaluation of key performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for this compound quantification is contingent on various factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and throughput demands. The following table summarizes the key performance characteristics of HPLC-UV, UPLC-MS/MS, and HPTLC, based on validated methods for this compound and structurally related flavonoids.

Performance ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (r²) > 0.999[1][2]> 0.99[3]> 0.99[4][5]
Limit of Detection (LOD) 0.26 µg/mL[1]~1 ng/mL[3]~17 ng/band[4]
Limit of Quantification (LOQ) 0.78 µg/mL[1]~4 ng/mL[3]~50 ng/band[4]
Accuracy (% Recovery) 83.66 - 101.53%[2]92.5 - 107.3%[3]99.07 - 101.29%[4]
Precision (% RSD) < 5.0%[2]< 14%[3]< 2.0%[4]
Selectivity ModerateHighModerate
Throughput ModerateHighHigh
Cost LowHighLow to Moderate

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated study for the quantification of this compound in plant extracts.[1]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector.[1]

  • Column: Cosmosil 5C18-MS-II (4.6 x 250 mm, 5.0 µm).[1]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).[1][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 345 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: The plant extract is dissolved in 50% methanol, sonicated, and filtered through a 0.45 µm syringe filter.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on a validated method for a structurally similar flavonoid, cirsimarin, and is representative for this compound analysis in biological matrices.[3]

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Ionization Mode: Positive electrospray ionization.[3]

  • Quantification: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[3]

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

This method is a representative protocol for the quantification of flavonoids and can be adapted for this compound.[4]

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner.

  • Plate: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, and water.

  • Sample Application: Samples and standards are applied to the plate as bands using an automatic applicator.[4]

  • Development: The plate is developed in a saturated developing chamber.

  • Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at a specific wavelength for this compound (e.g., 345 nm).

  • Quantification: A calibration curve is prepared by plotting the peak area of the standards against their concentrations.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation cluster_outcome Outcome HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->LOD_LOQ UPLC_MSMS->Specificity HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Specificity Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalMethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Define Analytical Needs Sensitivity High Sensitivity? Start->Sensitivity Throughput High Throughput? Sensitivity->Throughput No UPLC_MSMS UPLC-MS/MS Sensitivity->UPLC_MSMS Yes Cost Cost Constraints? Throughput->Cost No HPTLC HPTLC Throughput->HPTLC Yes Cost->UPLC_MSMS No HPLC_UV HPLC-UV Cost->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Cynaroside Content in Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cynaroside content across various plant species, supported by experimental data. It details the methodologies for extraction and quantification and visualizes the key signaling pathways influenced by this potent flavonoid.

This compound, a flavone also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its therapeutic potential has led to increasing interest in identifying plant species with high this compound content for use in pharmaceutical and nutraceutical applications. This guide aims to provide a comparative overview of this compound levels in different plants, detail the experimental procedures for its analysis, and illustrate its mechanism of action through key signaling pathways.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of this compound. The following table summarizes the this compound content in various plant species as reported in scientific literature.

Plant FamilySpecies NamePlant PartThis compound ContentReference
Apiaceae Anthriscus sylvestris (L.) Hoffm.LeavesNot explicitly quantified in the abstract, but the focus of a validation method.[3][4]
Asteraceae Cynara scolymus L. (Artichoke)Leaves, Outer Bracts, Flower Heads, StemsMajor compound, but specific quantities vary.[5]
Caprifoliaceae Lonicera japonica Thunb. (Honeysuckle)-Yield of 0.525 mg/g reported with a specific extraction method.[6]
Solanaceae Capsicum annuum L. (Bell Pepper)LeavesAccumulation is influenced by stress conditions like UV radiation.[7][8]

Note: The direct comparison of this compound content across different studies can be challenging due to variations in plant origin, harvesting time, extraction methods, and analytical techniques. The data presented here is for comparative purposes and highlights the potential of these species as sources of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. Below are detailed methodologies for the extraction and HPLC analysis of this compound from plant materials.

Extraction of this compound

Several methods can be employed for the extraction of this compound from plant tissues, with the choice of method impacting the final yield.

a) Nonionic Surfactant-Mediated Aqueous Extraction (from Honeysuckle) [6]

  • Plant Material: Dried and powdered honeysuckle.

  • Extraction Solvent: 10% Tween 60 (T-60) solution.

  • Solid-to-Liquid Ratio: 1:25 (g/mL).

  • Procedure:

    • Mix the powdered plant material with the T-60 solution.

    • Extract for 60 minutes at 50°C.

    • Exploit the cloud point property of the surfactant to separate the mixture into two phases, concentrating the this compound in the upper phase.

    • Further purify the this compound-rich phase through metal complexation using CaCl2 followed by EDTA.

b) Methanolic Extraction (from Cynara scolymus) [9]

  • Plant Material: Dried and powdered artichoke leaves.

  • Pre-treatment: Defat the leaf powder with hexane for 24 hours.

  • Extraction Solvent: 80% methanol.

  • Procedure:

    • Extract the defatted plant material with 80% methanol using a Soxhlet apparatus until the extraction is complete.

    • Concentrate the methanolic extract using a rotary evaporator.

    • The resulting crude extract can be further purified using column chromatography.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11]

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • Solvent A: 0.1% trifluoroacetic acid or 0.1% phosphoric acid in water.[3][12][13]

    • Solvent B: Acetonitrile or methanol.[3][12][13]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: this compound shows maximum absorbance at approximately 345-365 nm, which is used for detection.[4][12][13]

  • Quantification: A calibration curve is generated using a certified standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample with the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[14] this compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[15]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation Upregulates This compound This compound This compound->IKK Inhibits MET_AKT_mTOR_Pathway GrowthFactor Growth Factor MET MET Receptor GrowthFactor->MET PI3K PI3K MET->PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->MET Inhibits This compound->AKT Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation Experimental_Workflow PlantCollection Plant Material Collection & Preparation Extraction Extraction of this compound PlantCollection->Extraction Purification Purification & Concentration Extraction->Purification HPLC HPLC Analysis Purification->HPLC Quantification Data Analysis & Quantification HPLC->Quantification Comparison Comparative Analysis Quantification->Comparison

References

Head-to-head comparison of Cynaroside and Apigenin in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led to a significant focus on natural flavonoids, with Cynaroside and Apigenin emerging as promising candidates. Both compounds, widely distributed in the plant kingdom, have demonstrated considerable potential in preclinical cancer research. This guide provides a detailed head-to-head comparison of their performance in various cancer cell lines, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their quest for improved cancer therapeutics.

Executive Summary

While both this compound and Apigenin exhibit potent anticancer properties through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, a direct comparative study under identical experimental conditions is notably absent in the current literature. This guide, therefore, synthesizes available data from independent studies to offer a comprehensive overview of their individual effects and mechanisms of action.

Apigenin has been extensively studied across a wide array of cancer cell lines, demonstrating its ability to induce both G1/S and G2/M phase cell cycle arrest and trigger apoptosis through intrinsic and extrinsic pathways. Its multifaceted mechanism involves the modulation of critical signaling cascades, including PI3K/AKT, MAPK/ERK, and NF-κB.

This compound , while less extensively researched, has shown significant promise in inhibiting the proliferation of various cancer cells. Studies indicate its capacity to induce G1/S or S phase cell cycle arrest and apoptosis, with the MET/AKT/mTOR and CDC25A signaling pathways identified as key targets.

This guide presents the available quantitative data in structured tables for ease of comparison, details common experimental protocols for assessing their anticancer activities, and provides visual representations of their known signaling pathways and a suggested experimental workflow for direct comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the effects of this compound and Apigenin on cancer cell proliferation, apoptosis, and cell cycle distribution. It is crucial to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

CompoundCancer Cell LineIC50 ConcentrationReference
This compound U87 (Glioblastoma)26.34 µg/mL[1]
Caco-2 (Colon Carcinoma)> 50 µg/mL (at 24h), ~50 µg/mL (at 48h)[1]
HCT116, RKO, HCT15, LoVo (Colorectal)Effective inhibition at 12.5-50 µM[2]
Apigenin MCF-7 (Breast Carcinoma)7.8 µg/mL[3]
MDA-MB-468 (Breast Carcinoma)8.9 µg/mL[3]
Pancreatic Cancer Cell Lines~50% inhibition at 100 µM[4]
22Rv1 (Prostate Cancer)Significant apoptosis at 20, 40, and 80 µM[5]

Table 2: Induction of Apoptosis

CompoundCancer Cell LineMethodKey FindingsReference
This compound Gastric Cancer CellsFlow CytometryDose-dependent increase in apoptosis[6][7]
PANC-1 (Pancreatic Cancer)DAPI StainingInduction of apoptotic bodies[8]
Apigenin MDA-MB-453 (Breast Cancer)Not SpecifiedInvolves intrinsic and extrinsic pathways[9]
22Rv1 (Prostate Cancer)DNA Laddering, ELISADose-dependent induction of apoptosis[5]
Colon Cancer CellsNot SpecifiedDose-dependent apoptosis[10]

Table 3: Cell Cycle Arrest

CompoundCancer Cell LinePhase of ArrestKey Molecular ChangesReference
This compound Colorectal Cancer CellsG1/S PhaseDownregulation of CDC25A[2][11]
Gastric Cancer CellsS PhaseInhibition of CDK2 and Cyclin E1[12][13]
PANC-1 (Pancreatic Cancer)G1/S PhaseInhibition of CDK2 and CDK4[8]
Apigenin Breast Carcinoma CellsG2/M PhaseDecrease in Cyclin B1 and CDK1[3]
Pancreatic Cancer CellsG2/M PhaseDecrease in Cyclin A, Cyclin B, cdc25A, cdc25C[4]
Colon Carcinoma CellsG2/M PhaseInhibition of p34(cdc2) kinase activity[14]
Prostate Cancer CellsG1 PhaseDecrease in Cyclin D1, D2, E, and CDKs 2, 4, 6[15]

Experimental Protocols

To facilitate reproducible research and direct comparison, this section outlines standard methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Apigenin on cancer cell lines and calculate their IC50 values.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Apigenin (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound and Apigenin.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or Apigenin at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and Apigenin on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with this compound or Apigenin as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound and Apigenin on the expression of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs, p53) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Cynaroside_Signaling_Pathway This compound This compound MET MET This compound->MET Inhibits AKT AKT This compound->AKT Inhibits Phosphorylation mTOR mTOR This compound->mTOR Inhibits Phosphorylation P70S6K p70S6K This compound->P70S6K Inhibits Phosphorylation CDC25A CDC25A This compound->CDC25A Downregulates Apoptosis Apoptosis This compound->Apoptosis Induces NFkB NF-κB This compound->NFkB Inhibits PI3K PI3K MET->PI3K PI3K->AKT AKT->mTOR mTOR->P70S6K Proliferation Cell Proliferation P70S6K->Proliferation CDK2 CDK2 CDC25A->CDK2 G1S_Arrest G1/S Phase Arrest CDK2->G1S_Arrest Promotes Progression CyclinE Cyclin E CyclinE->CDK2 NFkB->Proliferation

Caption: Known signaling pathways modulated by this compound in cancer cells.

Apigenin_Signaling_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK Inhibits NFkB NF-κB Apigenin->NFkB Inhibits Bcl2 Bcl-2 Apigenin->Bcl2 Downregulates Bax Bax Apigenin->Bax Upregulates Cyclins_CDKs Cyclins/CDKs Apigenin->Cyclins_CDKs Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK_ERK->Proliferation NFkB->Bcl2 Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Cyclins_CDKs->CellCycleArrest Promotes Progression

Caption: Key signaling pathways affected by Apigenin in cancer cells.

Experimental_Workflow Start Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treatment with this compound and Apigenin (and Vehicle Control) Culture->Treatment Assays Perform Parallel Assays Treatment->Assays Proliferation Cell Proliferation Assay (MTT) Assays->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Assays->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle WesternBlot Western Blot Analysis Assays->WesternBlot Data Data Collection and Analysis Proliferation->Data Apoptosis->Data CellCycle->Data WesternBlot->Data Comparison Head-to-Head Comparison of IC50, Apoptosis %, Cell Cycle Distribution Data->Comparison

Caption: Proposed experimental workflow for a direct comparison.

Conclusion and Future Directions

Both this compound and Apigenin stand out as flavonoids with significant anticancer potential. Apigenin's effects are well-documented across a multitude of cancer types, targeting fundamental pathways that drive malignancy.[15][16][17] this compound, although less explored, demonstrates potent antiproliferative and pro-apoptotic activities, suggesting it is a valuable candidate for further investigation.[2][18][19]

The lack of direct comparative studies represents a significant knowledge gap. Future research should focus on conducting head-to-head comparisons of these two compounds in a panel of cancer cell lines under standardized conditions. Such studies would provide invaluable data on their relative potency and efficacy, guiding the selection of the most promising candidate for further preclinical and clinical development. Investigating their synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies, potentially enhancing treatment efficacy and overcoming drug resistance.

References

The Synergistic Potential of Cynaroside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of cynaroside with other flavonoids, supported by available experimental data. While direct studies on the synergistic interactions of this compound with other flavonoids are limited, this guide draws on comparative data of its aglycone, luteolin, and other relevant flavonoid combinations to evaluate its potential.

This compound, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid with a range of documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The exploration of its synergistic potential with other flavonoids is a promising avenue for the development of novel therapeutic strategies. This guide synthesizes available data to provide a comparative framework for such research.

Comparing this compound and its Aglycone, Luteolin, in Anti-Inflammatory Activity

This compound is the 7-O-glucoside of luteolin. In many biological systems, the glycoside form can be hydrolyzed to its aglycone, luteolin, which may exhibit different or more potent activity. Understanding the comparative efficacy of this compound and luteolin is crucial before exploring synergistic combinations.

A key study investigated the anti-inflammatory capacity of both compounds in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results indicated that luteolin more potently inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key inflammatory mediators, compared to this compound.[3]

CompoundTargetIC50 Value (µM)
This compound NO Production22.7
PGE2 Production15.0
Luteolin NO Production13.9
PGE2 Production7.4

Experimental Protocol: Anti-Inflammatory Assay in RAW 264.7 Cells [3]

  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were pre-treated with various concentrations of this compound or luteolin for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Nitric oxide production in the culture medium was measured using the Griess reagent.

  • PGE2 Measurement: The concentration of PGE2 in the culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the inflammatory marker production, were calculated from the dose-response curves.

Synergistic Anti-Inflammatory and Anti-Allergic Effects: Luteolin and Quercetin

While direct synergistic studies on this compound are scarce, research on its aglycone, luteolin, in combination with quercetin provides significant insights. A study using an in vitro co-culture system of Caco-2 and RAW264.7 cells demonstrated that the combination of luteolin and quercetin resulted in enhanced anti-inflammatory and anti-allergic activities.[3]

The combination of luteolin and quercetin significantly suppressed the production of tumor necrosis factor-α (TNF-α) and the expression of interleukin-8 (IL-8) mRNA, even at concentrations where individual compounds showed no significant effect.[3]

Treatment (75 µM each)TNF-α Production (% of control)IL-8 mRNA Expression (fold change)
Luteolin ~100%~1.0
Quercetin ~100%~1.0
Luteolin + Quercetin ~50% ~0.4

Experimental Protocol: Co-culture Anti-Inflammatory Assay [3]

  • Co-culture System: A co-culture model of Caco-2 intestinal epithelial cells and RAW264.7 macrophages was established to mimic the intestinal environment. Caco-2 cells were seeded on a Transwell insert, and RAW264.7 cells were seeded in the lower chamber.

  • Treatment: Luteolin (75 µM), quercetin (75 µM), or their combination was added to the apical side of the Caco-2 cells.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) was added to the basolateral side to stimulate the RAW264.7 cells.

  • Cytokine Measurement: After a 3-hour incubation, the concentration of TNF-α in the basolateral medium was measured by ELISA.

  • Gene Expression Analysis: Total RNA was extracted from the RAW264.7 cells, and the mRNA expression of IL-8 was quantified using real-time PCR.

Synergistic Antiproliferative Effects of Apigenin with Naringenin

To provide a comparative context for flavonoid synergy in an anticancer setting, the combination of apigenin and naringenin has been shown to have synergistic antiproliferative effects in non-small cell lung cancer (NSCLC) cells. The synergy of this combination was quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.

Cell LineFlavonoid CombinationIC50 (µM)Combination Index (CI)
A549 Apigenin45.7 ± 1.3-
Naringenin143.3 ± 3.1-
Apigenin + Naringenin (3:2 ratio) 28.7 ± 0.9 < 1
H1299 Apigenin69.8 ± 2.5-
Naringenin370.1 ± 4.9-
Apigenin + Naringenin (3:2 ratio) 32.5 ± 3.9 < 1

Experimental Protocol: Antiproliferative Synergy Assay

  • Cell Culture: A549 and H1299 NSCLC cells were cultured in appropriate media supplemented with FBS and antibiotics.

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of apigenin, naringenin, or their combination for 24 hours. Cell viability was determined using the Cell Counting Kit-8 (CCK8) assay.

  • Synergy Analysis: The IC50 values for the individual compounds and their combination were calculated. The synergistic effect was quantified by calculating the Combination Index (CI) using CompuSyn software.

Signaling Pathways and Experimental Workflows

The synergistic effects of flavonoids often arise from their ability to modulate multiple signaling pathways involved in inflammation and cancer.

G cluster_0 Anti-inflammatory Synergy (Luteolin + Quercetin) LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->ProInflammatory_Cytokines induces expression Luteolin_Quercetin Luteolin + Quercetin Luteolin_Quercetin->NFkB inhibit G cluster_1 Antiproliferative Synergy Workflow (Apigenin + Naringenin) start Seed NSCLC cells (A549, H1299) treat Treat with Apigenin, Naringenin, or Combination start->treat incubate Incubate for 24h treat->incubate viability Measure Cell Viability (CCK8 Assay) incubate->viability calculate_ic50 Calculate IC50 Values viability->calculate_ic50 calculate_ci Calculate Combination Index (CompuSyn) calculate_ic50->calculate_ci result Determine Synergy (CI < 1) calculate_ci->result

References

A Researcher's Guide to Genetically Validating the Molecular Targets of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside (also known as Luteolin-7-O-glucoside) is a naturally occurring flavonoid glycoside found in various plants, including honeysuckle and celery.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anticancer effects.[2][3] Preclinical studies have identified several putative molecular targets and signaling pathways modulated by this compound, such as the MET/AKT/mTOR and NF-κB pathways.[1][2] However, moving from a putative target to a validated one is a critical step in the drug development pipeline.

Genetic validation provides the highest level of evidence for a drug target's role in disease pathology and its interaction with a therapeutic compound.[4][5] Studies have shown that drugs with genetically supported targets have a significantly higher success rate in clinical trials.[6] This guide compares key genetic approaches for validating the molecular targets of this compound, providing experimental frameworks and data interpretation strategies for researchers in drug discovery.

Putative Molecular Targets of this compound

Based on current literature, this compound's biological effects are attributed to its modulation of several key signaling proteins and pathways:

  • MET/AKT/mTOR Pathway: In gastric cancer cells, this compound has been shown to inhibit the activation of AKT, mTOR, and p70S6K by promoting the ubiquitination and degradation of the MET receptor tyrosine kinase.[1][7] This pathway is central to cell proliferation, survival, and tumorigenesis.[1]

  • NF-κB & AP-1 Pathways: this compound can suppress the activation of NF-κB and AP-1, key transcription factors that regulate genes involved in inflammation.[2][8] This action is linked to the reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

  • Apoptosis Pathway: The compound modulates the expression of key apoptosis-regulating proteins, increasing the level of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[3][9]

  • Cell Division Cycle (CDC) Proteins: In colorectal cancer, Cell Division Cycle 25A (CDC25A) has been identified as a critical target, with this compound treatment leading to its downregulation and subsequent cell cycle arrest.[10]

  • JAK/STAT Pathway: this compound can inhibit the nuclear translocation of STAT3, a transcription factor involved in inflammation and cell proliferation, thereby impairing its function.[11][12]

Comparison of Genetic Validation Strategies

The central principle of genetic target validation is to compare the phenotype induced by a compound (this compound) with the phenotype caused by the genetic manipulation of its hypothesized target. The three primary genetic strategies are gene knockdown, overexpression, and knockout.

Strategy 1: Target Knockdown to Mimic this compound's Effects

This approach tests the hypothesis that reducing the expression of a target protein will phenocopy the effects of this compound treatment. Small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to specifically degrade the mRNA of the target gene.

Hypothetical Scenario: Validating AKT1 as the target for this compound's anti-proliferative effect in gastric cancer cells.

Table 1: Comparison of this compound Treatment vs. AKT1 Knockdown

Experimental Group Treatment / Modification Cell Viability (% of Control) p-mTOR Level (Relative Units) Apoptosis Rate (%)
Control DMSO Vehicle 100 ± 4.5 1.00 ± 0.08 5 ± 1.2
This compound 50 µM this compound 45 ± 3.8 0.35 ± 0.05 35 ± 2.9
Scrambled siRNA Non-targeting siRNA 98 ± 5.1 0.95 ± 0.09 6 ± 1.5

| Target siRNA | siRNA against AKT1 | 52 ± 4.2 | 0.41 ± 0.06 | 31 ± 3.1 |

Data are hypothetical means ± SD. A successful validation would show that the Target siRNA group has results directionally similar to the this compound group.

Strategy 2: Target Overexpression to Rescue from this compound's Effects

This strategy tests whether increasing the levels of the target protein can reverse or "rescue" the cells from the effects of this compound. This is typically achieved by transfecting cells with a plasmid vector containing the coding sequence of the target gene.

Hypothetical Scenario: Testing if overexpressing MET can make gastric cancer cells resistant to this compound.

Table 2: Comparison of MET Overexpression on this compound Efficacy

Experimental Group Treatment / Modification Cell Viability (% of Control) p-AKT Level (Relative Units)
Control Vector Empty Plasmid + DMSO 100 ± 5.0 1.00 ± 0.10
Control Vector + this compound Empty Plasmid + 50 µM this compound 48 ± 4.1 0.40 ± 0.07
MET Overexpression MET Plasmid + DMSO 135 ± 6.2 1.85 ± 0.15

| MET Overexpression + this compound | MET Plasmid + 50 µM this compound | 95 ± 5.5 | 0.92 ± 0.11 |

Data are hypothetical means ± SD. A successful validation would show that the MET Overexpression + this compound group has significantly higher cell viability and p-AKT levels compared to the Control Vector + this compound group, indicating a rescue effect.[1]

Experimental Protocols

Protocol 1: siRNA-Mediated Gene Knockdown
  • Cell Seeding: Seed gastric cancer cells (e.g., MKN45) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Reagent Preparation: In separate tubes, dilute the siRNA (targeting your gene of interest or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plates.

  • Incubation: Incubate the cells for 48-72 hours to allow for target mRNA degradation and protein knockdown.

  • Analysis: Harvest the cells for downstream analysis.

    • Western Blot: To confirm protein knockdown.

    • Cell Viability Assay (e.g., MTS/MTT): To assess proliferation.

    • Apoptosis Assay (e.g., Annexin V staining): To measure cell death.

Protocol 2: Western Blot for Protein Expression Analysis
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AKT, anti-p-mTOR, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

Visualizations: Pathways and Workflows

G

G

G

Conclusion

Validating the molecular targets of a promising natural compound like this compound is essential for its progression as a potential therapeutic agent. While initial biochemical and cellular assays can identify putative targets, genetic approaches provide a robust framework for confirming these interactions within a biological system. By comparing the effects of this compound treatment with targeted gene knockdown and overexpression, researchers can build a strong, evidence-based case for a specific mechanism of action. This validation is not merely an academic exercise; it is a crucial step that de-risks the drug development process and significantly increases the probability of translating a natural product into a clinically successful therapy.[4][6]

References

Comparative Bioavailability of Cynaroside and its Aglycone Luteolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioavailability of cynaroside (luteolin-7-O-glucoside) and its aglycone form, luteolin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacokinetic data, details experimental methodologies, and visualizes metabolic and experimental processes to facilitate a deeper understanding of these two flavonoids.

Executive Summary

Luteolin, a flavonoid with demonstrated antioxidant, anti-inflammatory, and anticancer properties, exhibits poor oral bioavailability, limiting its therapeutic potential. Its glycosidic form, this compound, is often found in dietary sources. The prevailing understanding is that flavonoid glycosides are generally less readily absorbed than their aglycone counterparts. This guide presents data from key studies that quantitatively compare the bioavailability of this compound and luteolin, confirming the higher oral bioavailability of luteolin. The primary mechanism for this compound absorption involves its hydrolysis to luteolin in the gastrointestinal tract, which is then absorbed into the systemic circulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and luteolin from comparative in vivo studies.

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (min·µg/mL)Oral Bioavailability (%)Reference
Luteolin Intravenous (IV)10 mg/kg--261 ± 33-[1]
Oral (PO)100 mg/kg--611 ± 8926 ± 6[1]
This compound Intravenous (IV)10 mg/kg--229 ± 15-[1]
Oral (PO)1 g/kg--2109 ± 35010 ± 2[1]

Table 1: Comparative Pharmacokinetic Parameters of Pure Luteolin and this compound in Rats.[1]

CompoundCmax (ng/mL)AUC (0-tn) (ng·h/mL)
Luteolin 2079.55 ± 307.09-
This compound 2547.84 ± 1121.18-

Table 2: Pharmacokinetic Parameters of Luteolin and this compound after Oral Administration of Flos Chrysanthemi Extract in Rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are synthesized protocols based on the cited literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps in a typical in vivo study to determine and compare the bioavailability of this compound and luteolin.

1. Animal Model:

  • Species: Male Sprague-Dawley rats are commonly used.[3]

  • Health Status: Healthy adult rats are selected for the study.

  • Acclimatization: Animals are acclimatized to the laboratory environment for a period of at least one week before the experiment.

  • Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Animals are fasted for 12-18 hours before oral administration of the compounds, with free access to water.[4]

2. Compound Administration:

  • Oral (PO) Administration: A suspension of this compound or luteolin is administered via oral gavage. The vehicle for the suspension is often a solution like 0.5% carboxymethylcellulose sodium.

  • Intravenous (IV) Administration: For determining absolute bioavailability, a solution of this compound or luteolin is administered intravenously, typically through the tail vein. The vehicle for IV administration is often a solution containing physiological saline and a solubilizing agent like ethanol and polyethylene glycol.

3. Blood Sampling:

  • Sampling Sites: Blood samples are collected from the jugular vein, tail vein, or via cardiac puncture at predetermined time points.[5]

  • Time Points: A typical blood sampling schedule for an oral study includes pre-dose (0 h) and multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours to capture the absorption, distribution, and elimination phases.[4]

  • Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[4]

4. Analytical Method (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is used for the sensitive and specific quantification of this compound and luteolin in plasma samples.[6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC-MS/MS system.

  • Chromatographic Separation: A C18 analytical column is commonly used to separate the analytes from endogenous plasma components. The mobile phase usually consists of a gradient mixture of acetonitrile and water containing a small amount of formic acid to improve ionization.[6]

  • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[6]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.

Mandatory Visualizations

Metabolic Pathway of this compound

metabolic_pathway This compound This compound (Luteolin-7-O-glucoside) Luteolin Luteolin (Aglycone) This compound->Luteolin Intestinal β-glucosidases (Hydrolysis) Absorbed_Luteolin Absorbed Luteolin (Systemic Circulation) Luteolin->Absorbed_Luteolin Intestinal Absorption

Caption: Metabolic conversion of this compound to luteolin in the gastrointestinal tract.

Experimental Workflow for Comparative Bioavailability Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Compound Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Fasting (12-18h) Acclimatization->Fasting Oral_Gavage Oral Gavage (this compound or Luteolin) Fasting->Oral_Gavage IV_Injection IV Injection (for Absolute Bioavailability) Fasting->IV_Injection Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling IV_Injection->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for an in vivo comparative bioavailability study.

Conclusion

The presented data and experimental protocols provide a clear and objective comparison of the bioavailability of this compound and luteolin. Luteolin demonstrates significantly higher oral bioavailability compared to its glycoside, this compound. The primary route of absorption for this compound involves its conversion to luteolin in the intestine. These findings are critical for researchers and drug development professionals in designing formulations and studies aimed at harnessing the therapeutic benefits of luteolin. Future research could focus on strategies to enhance the intestinal hydrolysis of this compound or to improve the absorption of luteolin itself.

References

Cynaroside vs. Rutin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural polyphenolic compounds, flavonoids stand out for their significant therapeutic potential, largely attributed to their antioxidant properties. Among these, Cynaroside (Luteolin-7-O-glucoside) and Rutin (Quercetin-3-O-rutinoside) are two prominent glycosides that have garnered considerable scientific attention. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in their exploration of these potent natural compounds.

Introduction to the Compounds

This compound , a flavonoid glycoside, is predominantly found in plants such as artichoke (Cynara scolymus), honeysuckle (Lonicera japonica), and various other medicinal herbs[1]. Structurally, it is the 7-O-glucoside of luteolin. It is recognized for a range of pharmacological effects, including anti-inflammatory, anti-diabetic, and hepatoprotective activities, all of which are closely linked to its antioxidant capacity[1].

Rutin , another flavonoid glycoside, is abundantly present in a variety of dietary sources, including citrus fruits, buckwheat, and asparagus. It is a glycoside of the flavonol quercetin. Rutin is well-documented for its ability to strengthen capillaries and its potent antioxidant and anti-inflammatory effects.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Source
Rutin DPPH9.65 ± 0.06[2]
ABTS4.54 ± 0.02[2]
FRAPNot directly reported as IC50
This compound DPPHEffective scavenging noted, but specific IC50 not provided in a comparative context.[3]
ABTSData not available in comparative studies.
FRAPEffective reducing power noted, but specific IC50 not provided in a comparative context.[3]

Note: The IC50 values for Rutin are presented from a study that also compared it to its aglycone, quercetin[2]. While a specific IC50 value for this compound from a comparative antioxidant assay was not found, studies confirm its potent DPPH radical scavenging and ferric reducing capabilities[3].

Mechanistic Insights into Antioxidant Action

Both this compound and Rutin exert their antioxidant effects through various mechanisms, primarily by donating hydrogen atoms to neutralize free radicals and by activating endogenous antioxidant defense systems.

This compound has been shown to enhance the cellular antioxidant defense through the activation of the Nrf2/MAPK mediated HO-1 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress.

Cynaroside_Antioxidant_Pathway This compound This compound MAPK MAPK (p38, JNK) This compound->MAPK Activates Nrf2_activation Nrf2 Activation & Nuclear Translocation MAPK->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces Antioxidant_Response Enhanced Antioxidant Response & Cellular Protection HO1->Antioxidant_Response

Rutin primarily functions as a direct free radical scavenger due to the presence of multiple hydroxyl groups in its structure. It can also upregulate endogenous antioxidant enzymes. While a detailed signaling pathway is less specifically defined in comparative studies, its mechanism involves direct neutralization of reactive oxygen species (ROS) and modulation of cellular antioxidant enzymes.

Rutin_Antioxidant_Mechanism Rutin Rutin Neutralization Direct Scavenging & Neutralization Rutin->Neutralization Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Rutin->Antioxidant_Enzymes ROS Reactive Oxygen Species (ROS) ROS->Neutralization Cellular_Protection Cellular Protection from Oxidative Damage Neutralization->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound (this compound or Rutin) at various concentrations to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A specific volume of the diluted ABTS•+ solution is added to a specific volume of the test compound at different concentrations.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (10 mM in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃·6H₂O, 20 mM) in a ratio of 10:1:1 (v/v/v). The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex results in an increase in absorbance, which is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard (e.g., FeSO₄·7H₂O). The results are typically expressed as Fe²⁺ equivalents.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Prep_C Prepare this compound Solutions (various concentrations) DPPH DPPH Assay Prep_C->DPPH ABTS ABTS Assay Prep_C->ABTS FRAP FRAP Assay Prep_C->FRAP Prep_R Prepare Rutin Solutions (various concentrations) Prep_R->DPPH Prep_R->ABTS Prep_R->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Conclusion

Both this compound and Rutin are potent flavonoids with significant antioxidant properties. While direct comparative quantitative data is limited, the available evidence suggests that both compounds are effective radical scavengers and can modulate cellular antioxidant defense mechanisms. Rutin has been more extensively studied in direct antioxidant assays, with established IC50 values. This compound's antioxidant activity is strongly linked to its ability to induce the Nrf2-mediated signaling pathway.

For researchers and drug development professionals, the choice between this compound and Rutin may depend on the specific therapeutic application and the desired mechanistic pathway. Further head-to-head comparative studies are warranted to provide a more definitive ranking of their antioxidant efficacy under standardized conditions. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for designing and interpreting future research in this area.

References

Safety Operating Guide

Navigating the Disposal of Cynaroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of Cynaroside, a flavonoid compound valued for its antioxidant and anti-inflammatory properties. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, responsible disposal practices are paramount due to the limited availability of comprehensive environmental impact data.[1]

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although not classified as hazardous, direct contact with any chemical substance should be minimized. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.

Core Disposal Procedures

The disposal route for this compound depends on the quantity of the waste and local institutional and environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.[2] Employ practices that reduce the amount of this compound waste generated:

  • Order only the necessary quantities for your experimental needs.[2]

  • Maintain a chemical inventory to avoid ordering duplicates.[2]

  • If possible, substitute with less hazardous alternatives.[2]

  • Design experiments to use the smallest feasible scale.[2]

Step 2: Container Selection and Labeling

Proper containment is crucial for safe waste management.

  • Use a compatible, leak-proof container with a secure lid for collecting this compound waste.[3]

  • Clearly label the container with "this compound Waste" and the date accumulation began.[4] If the original container is used, ensure the original label is defaced and replaced with a waste label.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: On-site Storage

Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • The SAA should be at or near the point of generation.[2]

  • Ensure containers are kept closed except when adding waste.[2]

  • Regularly inspect the storage area for any signs of leaks or container degradation.[3]

Step 4: Disposal Route Determination

Based on the non-hazardous classification of this compound, several disposal options may be available, subject to local regulations.

Disposal OptionConditions and Limitations
Trash Disposal Permissible for small quantities of solid, non-hazardous waste, provided it is securely contained and local regulations allow. The chemical should not be radioactive, biologically hazardous, flammable, reactive, corrosive, or toxic.[5]
Sewer Disposal Generally discouraged for any chemical waste to prevent environmental contamination. May be permissible for very small quantities of aqueous solutions if explicitly allowed by institutional and local wastewater regulations. The pH should be between 5.5 and 10.5.[5] However, due to the lack of ecotoxicity data for this compound, this method should be avoided as a precaution.
EHS Pickup The most recommended and safest method for disposal. Contact your institution's Environmental Health and Safety department to arrange for the pickup of the labeled waste container.[2] They will ensure its disposal in compliance with all environmental regulations.

Recommended Disposal Protocol:

  • Collect Waste: Accumulate this compound waste in a designated, properly labeled, and sealed container.

  • Consult SDS and Local Guidelines: Review the Safety Data Sheet (SDS) and your institution's chemical hygiene plan and waste disposal guidelines. The SDS for this compound indicates disposal should be in accordance with local and environmental legislation.[1]

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS office. This ensures the waste is managed in a safe and environmentally sound manner.[2]

Understanding this compound's Biological Interactions

While not directly related to disposal, understanding the biological pathways this compound influences can provide context for its use and the importance of preventing its release into the environment. This compound has been shown to exhibit anticancer effects by targeting signaling pathways such as the MET/AKT/mTOR axis.

cynaroside_pathway This compound This compound MET MET This compound->MET AKT AKT MET->AKT p mTOR mTOR AKT->mTOR p P70S6K P70S6K mTOR->P70S6K p Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway.

Additionally, this compound has been observed to protect against inflammation and oxidative stress by inhibiting the MAPK pathway.

cynaroside_mapk_pathway This compound This compound JNK p-JNK This compound->JNK Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->JNK Inflammation_ROS Inflammation & ROS Production JNK->Inflammation_ROS

References

Essential Safety and Operational Guide for Handling Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cynaroside. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with the skin and eyes, and to avoid inhalation of dust or aerosols.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[3]Prevents contact with eyes.[3]
Hand Protection Protective nitrile rubber gloves.[3]Prevents skin contact.[1]
Body Protection Wear suitable protective clothing.[1][3]Prevents skin contact.[1]
Respiratory Protection Not required under normal use with adequate ventilation.[3]Protects against inhalation of dust or aerosols.[1]
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area.[1] Engineering controls such as showers, eyewash stations, and ventilation systems should be readily available.[3]

  • Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1]

  • Prevent Contact: Avoid contact with skin and eyes by wearing the appropriate PPE.[1][3]

  • Practice Good Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[2][3]

Storage Conditions:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1]

  • Refer to the manufacturer's certificate for specific storage and transport temperature conditions.[3] For example, as a powder, it may be stored at -20°C for up to three years, and in a solvent, at -80°C for up to one year.[4]

  • Store apart from foodstuff containers or incompatible materials.[1]

Accidental Release and Exposure Measures

In the event of a spill or accidental exposure, follow these procedures immediately.

Spill Cleanup:

  • Prevent Further Leakage: If safe to do so, prevent further spillage.[3]

  • Contain and Collect: Pick up and transfer the spilled material into properly labeled containers for disposal.[3] Adhered or collected material should be promptly disposed of according to regulations.[1]

  • Avoid Dust Creation: Sweep up and shovel the material without creating dust.[2]

First Aid Measures:

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Wash off with soap and plenty of water and consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Guidelines:

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Operational Workflow for this compound Handling and Disposal

The following diagram illustrates the logical flow of operations from preparation to disposal when working with this compound.

prep Preparation handling Handling in Ventilated Area prep->handling Wear Full PPE storage Secure Storage handling->storage After Use spill Accidental Spill handling->spill If Occurs disposal Waste Disposal handling->disposal After Experiment storage->handling For Subsequent Use spill->disposal Contain & Collect end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynaroside
Reactant of Route 2
Cynaroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.